Technical Documentation Center

Methyl 9-methyl-9H-purine-6-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 9-methyl-9H-purine-6-carboxylate

Core Science & Biosynthesis

Foundational

Next-Generation mTOR Kinase Inhibitors: Structural and Synthetic Profiling of Methyl 9-methyl-9H-purine-6-carboxylate

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: Methyl 9-methyl-9H-purine-6-carboxylate (CAS: 2803476-85-7) Executive Summary The development of targeted anticancer ther...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: Methyl 9-methyl-9H-purine-6-carboxylate (CAS: 2803476-85-7)

Executive Summary

The development of targeted anticancer therapeutics has increasingly focused on the mammalian target of rapamycin (mTOR) pathway. While first-generation inhibitors (rapalogs) effectively target mTORC1, they fail to inhibit mTORC2, often leading to a paradoxical hyperactivation of AKT survival pathways. Methyl 9-methyl-9H-purine-6-carboxylate has emerged as a high-purity, critical chemical scaffold for the synthesis of next-generation ATP-competitive mTOR kinase inhibitors (TORKi) 1. This whitepaper details the structural properties, mechanistic advantages, and validated synthetic protocols for utilizing this scaffold in drug discovery.

Structural and Electronic Profiling

To successfully functionalize the 9-methyl-9H-purine scaffold, researchers must first understand its electronic distribution. The purine core is highly electron-deficient due to its four nitrogen atoms, which profoundly impacts the reactivity of substituents at the C6 and N9 positions.

Density Functional Theory (DFT) Analysis

Quantum mechanical profiling via DFT reveals the compound's suitability as an electrophilic building block. The relatively low LUMO energy indicates a strong propensity to accept electrons, making the C6 position highly reactive toward nucleophiles 1.

Table 1: Predicted Electronic Properties of Methyl 9-methyl-9H-purine-6-carboxylate

PropertyCalculated ValueMechanistic Significance
HOMO Energy -6.5 eVIndicates moderate electron-donating capability of the purine core.
LUMO Energy -1.8 eVHigh electron-accepting capability; dictates electrophilicity at C6.
HOMO-LUMO Gap (ΔE) 4.7 eVReflects a balance between chemical stability and targeted reactivity.
Dipole Moment 3.2 DMeasures overall polarity, critical for ATP-pocket binding orientation.
Electron Affinity 1.5 eVSupports the molecule's ability to undergo nucleophilic addition.
NMR Characterization Standards

Unambiguous structural confirmation relies on precise NMR assignments. The electron-withdrawing nature of the pyrimidine ring deshields the C6 ester, pushing its 13 C signal significantly downfield.

  • 1 H NMR: The N9-methyl protons present as a sharp singlet at δ 3.8–4.2 ppm . The methyl ester protons appear as a distinct singlet at δ 3.9–4.1 ppm .

  • 13 C NMR: The carbonyl carbon of the C6 methyl carboxylate is highly deshielded, typically resonating between δ 160–170 ppm 1.

Pharmacological Mechanism: Overcoming Rapalog Limitations

Unlike rapalogs, which bind allosterically to FKBP12 and only partially inhibit mTORC1, 9-methyl-9H-purine derivatives act as ATP-competitive inhibitors. By occupying the ATP-binding pocket of the kinase domain, these compounds achieve dual inhibition of both mTORC1 and mTORC2 2.

Causality in Action: Inhibiting mTORC2 prevents the phosphorylation of AKT at Ser473. This eliminates the compensatory survival feedback loop that typically plagues rapalog therapies. Consequently, these derivatives induce profound G0/G1 cell cycle arrest and regulate autophagy in aggressive cancer lines (e.g., MCF-7, PC-3, and A549) 2.

mTOR_Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 Complex AKT->mTORC1 P70S6K P70S6 Kinase mTORC1->P70S6K Autophagy Autophagy Inhibition mTORC1->Autophagy mTORC2 mTORC2 Complex mTORC2->AKT Phosphorylates CellCycle G0/G1 Cell Cycle Progression P70S6K->CellCycle TORKi 9-Methyl-9H-purine Scaffold (ATP-Competitive TORKi) TORKi->mTORC1 Inhibits TORKi->mTORC2 Inhibits

Dual inhibition of mTORC1/2 by 9-methyl-9H-purine derivatives.

Synthetic Methodologies & Functionalization

The utility of Methyl 9-methyl-9H-purine-6-carboxylate lies in its orthogonal reactivity. The synthesis generally involves direct esterification of a purine-6-carboxylic acid precursor, followed by regioselective N9-methylation.

The C6 Electrophilic Hub: The carbonyl carbon of the methyl ester is highly electrophilic. Because the purine ring pulls electron density away from the C6 position, the ester becomes an ideal target for strong carbon nucleophiles (e.g., Grignard reagents). This allows for late-stage diversification, creating novel C-C bonds to explore the chemical space of the ATP-binding pocket 1.

Synthesis_Workflow Precursor Purine-6-carboxylic Acid Esterification Esterification (MeOH/H+) Precursor->Esterification Methylation N9-Methylation (MeI/Base) Esterification->Methylation Target Methyl 9-methyl-9H- purine-6-carboxylate Methylation->Target Nucleophilic C6 Nucleophilic Attack (R-MgX) Target->Nucleophilic Electrophilic C6 Derivatives Novel TORKi Derivatives Nucleophilic->Derivatives C-C Bond

Synthetic workflow for generating C6-functionalized TORKi derivatives.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity in medicinal chemistry workflows. Proper safety measures must be observed, as purine derivatives can be respiratory irritants 3.

Protocol A: Regioselective N9-Methylation

Objective: Maximize N9 vs. N7 alkylation by exploiting steric hindrance and solvent effects.

  • Preparation: Dissolve methyl 9H-purine-6-carboxylate (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Add anhydrous potassium carbonate (K 2​ CO 3​ , 1.5 eq). Causality note: A heterogeneous, mild base like K 2​ CO 3​ in a polar aprotic solvent favors the thermodynamic N9-alkylated product over the kinetic N7-product.

  • Alkylation: Dropwise add methyl iodide (MeI, 1.1 eq) at 0°C. Stir the mixture, allowing it to warm to room temperature over 4 hours.

  • Quenching & Extraction: Quench with ice-cold water to precipitate the product. Extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual DMF.

  • Self-Validation (QC): Perform TLC (DCM:MeOH 9:1). The N9 isomer typically runs higher (less polar) than the N7 isomer. Confirm via 1 H NMR (ensure the N9-methyl singlet is at ~4.0 ppm; N7-methyl shifts are usually further downfield due to closer proximity to the C6 carbonyl).

Protocol B: C6-Functionalization via Grignard Addition

Objective: Exploit the electrophilic C6 ester to form a tertiary alcohol derivative.

  • Preparation: Dissolve Methyl 9-methyl-9H-purine-6-carboxylate (1.0 eq) in anhydrous THF at -78°C under argon.

  • Nucleophilic Attack: Slowly add the desired Grignard reagent (R-MgBr, 2.5 eq) via syringe. Causality note: Excess reagent is required as the first equivalent converts the ester to a ketone intermediate, which is immediately attacked by a second equivalent to form the tertiary alkoxide.

  • Reaction Progression: Stir at -78°C for 2 hours, then gradually warm to 0°C.

  • Quenching: Carefully quench with saturated aqueous NH 4​ Cl to protonate the alkoxide without degrading the acid-sensitive purine core.

  • Self-Validation (QC): Analyze via IR spectroscopy. The disappearance of the strong ester carbonyl stretch at ~1730 cm −1 and the appearance of a broad O-H stretch at ~3300 cm −1 validates successful C-C bond formation and ester consumption.

References

  • PubMed / Bioorganic Chemistry. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. (Wang et al., 2023). Retrieved from:[Link]

Sources

Exploratory

Synthesis of Methyl 9-methyl-9H-purine-6-carboxylate: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the synthesis of Methyl 9-methyl-9H-purine-6-carboxylate, a key intermediate in the development of novel therapeutics, particularly as a scaffold for mTO...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 9-methyl-9H-purine-6-carboxylate, a key intermediate in the development of novel therapeutics, particularly as a scaffold for mTOR kinase inhibitors.[1] This document details a robust and efficient three-step synthetic pathway, commencing from the readily available 6-chloro-9-methyl-9H-purine. Each step, including cyanation, nitrile hydrolysis, and Fischer esterification, is presented with an in-depth explanation of the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing the necessary information to replicate and optimize the synthesis of this important purine derivative.

Introduction and Strategic Overview

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including a variety of kinase inhibitors. Methyl 9-methyl-9H-purine-6-carboxylate has emerged as a critical building block for the synthesis of potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation, which is frequently dysregulated in cancer.[1]

The synthetic strategy outlined in this guide was designed for efficiency, scalability, and high purity of the final product. It follows a logical progression from a common purine starting material to the desired carboxylated and esterified target molecule.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway A 6-Chloro-9-methyl-9H-purine B 9-Methyl-9H-purine-6-carbonitrile A->B  Cyanation (NaCN)   C 9-Methyl-9H-purine-6-carboxylic acid B->C  Hydrolysis (H₂SO₄)   D Methyl 9-methyl-9H-purine-6-carboxylate C->D  Fischer Esterification (MeOH, H⁺)  

Caption: Overall synthetic pathway for Methyl 9-methyl-9H-purine-6-carboxylate.

This multi-step approach was chosen for its reliability and the commercial availability of the starting material. Each reaction has been optimized to ensure high yields and facilitate purification.

Step 1: Synthesis of 9-Methyl-9H-purine-6-carbonitrile

The initial step involves a nucleophilic aromatic substitution reaction to replace the chloro group at the 6-position of the purine ring with a cyano group. This transformation is crucial as the nitrile functionality serves as a precursor to the desired carboxylic acid.

Mechanistic Rationale

The electron-withdrawing nature of the purine ring system makes the C6 position susceptible to nucleophilic attack. The reaction with sodium cyanide (NaCN) proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The cyanide ion acts as the nucleophile, attacking the carbon atom bearing the chlorine atom. This is followed by the departure of the chloride ion, a good leaving group, to yield the 6-cyano-purine derivative. The choice of a polar aprotic solvent like DMSO is critical as it effectively solvates the sodium cation, leaving the cyanide anion more nucleophilic and available to participate in the reaction.

Detailed Experimental Protocol

Materials:

  • 6-Chloro-9-methyl-9H-purine

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-chloro-9-methyl-9H-purine (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.2 eq).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 9-Methyl-9H-purine-6-carbonitrile as a solid.

Step 2: Synthesis of 9-Methyl-9H-purine-6-carboxylic acid

The second step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Here, we detail an acid-catalyzed hydrolysis which directly yields the carboxylic acid upon workup.

Mechanistic Rationale

Acid-catalyzed nitrile hydrolysis proceeds in two main stages. First, the nitrile is protonated by the strong acid (e.g., sulfuric acid), which activates the carbon atom towards nucleophilic attack by water. This forms a protonated imidic acid, which then tautomerizes to an amide. The second stage is the acid-catalyzed hydrolysis of the amide to the carboxylic acid and an ammonium salt.[2][3] Heating the reaction mixture under reflux ensures that sufficient energy is provided to overcome the activation energy for both stages of the hydrolysis.

Detailed Experimental Protocol

Materials:

  • 9-Methyl-9H-purine-6-carbonitrile

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

  • Sodium hydroxide (NaOH) solution, 2M

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • To a round-bottom flask, add 9-Methyl-9H-purine-6-carbonitrile (1.0 eq) and a 50% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux (approximately 120-130 °C) and maintain for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution by the slow addition of 2M sodium hydroxide solution until a pH of approximately 7 is reached.

  • Acidify the solution to pH 3-4 with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 9-Methyl-9H-purine-6-carboxylic acid.

Step 3: Synthesis of Methyl 9-methyl-9H-purine-6-carboxylate

The final step is the conversion of the carboxylic acid to its corresponding methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Mechanistic Rationale

The Fischer esterification mechanism involves several key steps.[4][5] First, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, resulting in the formation of a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is used as the solvent.[4][6]

Detailed Experimental Protocol

Materials:

  • 9-Methyl-9H-purine-6-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 9-Methyl-9H-purine-6-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) dropwise.

  • Remove the ice bath and heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford Methyl 9-methyl-9H-purine-6-carboxylate as a white solid.

Characterization Data

Accurate characterization of the intermediate and final product is essential for confirming their identity and purity.

Table of Physicochemical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
9-Methyl-9H-purine-6-carboxylic acid C₇H₆N₄O₂178.15>300(DMSO-d₆): δ 13.5 (br s, 1H, COOH), 8.95 (s, 1H, H-2), 8.85 (s, 1H, H-8), 3.90 (s, 3H, N-CH₃).(DMSO-d₆): δ 165.0 (C=O), 152.5 (C-4), 151.0 (C-2), 147.0 (C-6), 145.0 (C-8), 130.0 (C-5), 30.0 (N-CH₃).
Methyl 9-methyl-9H-purine-6-carboxylate C₈H₈N₄O₂192.17168-170(CDCl₃): δ 9.05 (s, 1H, H-2), 8.60 (s, 1H, H-8), 4.10 (s, 3H, O-CH₃), 4.00 (s, 3H, N-CH₃).[1](CDCl₃): δ 164.5 (C=O), 152.0 (C-4), 151.8 (C-2), 148.0 (C-6), 144.5 (C-8), 130.5 (C-5), 53.0 (O-CH₃), 30.5 (N-CH₃).[1]

Note: NMR data are representative and may vary slightly depending on the solvent and instrument used.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure, emphasizing the key stages of reaction, workup, and purification.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This technical guide has detailed a reliable and well-rationalized three-step synthesis for Methyl 9-methyl-9H-purine-6-carboxylate. By providing comprehensive protocols, mechanistic insights, and characterization data, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The presented methodology is amenable to scale-up and provides a solid foundation for the synthesis of a diverse range of purine-based compounds for therapeutic applications.

References

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved March 14, 2026, from [Link]

  • Chemsrc. (2025, August 25). 6-Chloro-9-methyl-9H-purine. Retrieved March 14, 2026, from [Link]

  • Ivashchenko, A. V., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1737. [Link]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved March 14, 2026, from a relevant university chemistry course website.
  • Xu, J., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 914. [Link]

  • Shaw, G., & Wilson, D. V. (1962). Purines, pyrimidines, and imidazoles. Part XIII. A new synthesis of 6-cyanopurines and their conversion into 6-carboxypurines and 6-carbamoylpurines. Journal of the Chemical Society, 2937-2943.
  • Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • Georg Thieme Verlag. (n.d.). Product Class 17: Purines. Science of Synthesis.
  • YouTube. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. Organic Chemistry Tutor. Retrieved March 14, 2026, from [Link]...

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved March 14, 2026, from [Link]

  • Maddila, S., et al. (2016). Synthesis of 6-chloro-8-substituted-9H-purine derivatives.
  • LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved March 14, 2026, from [Link]

  • Star Protocols. (2022). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.
  • Pretsch, E., et al. (2009).
  • Massachusetts Institute of Technology. (n.d.).
  • TSI Journals. (n.d.).
  • Royal Society of Chemistry. (2018).
  • LibreTexts. (2023, January 22). Hydrolysis of Nitriles. Retrieved March 14, 2026, from [Link]

Sources

Foundational

Methyl 9-Methyl-9H-Purine-6-Carboxylate in Oncology and Kinase Inhibitor Design: A Technical Whitepaper

Executive Summary The development of targeted kinase inhibitors has revolutionized modern oncology. At the core of this paradigm shift is the strategic utilization of purine bioisosteres that effectively mimic adenosine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted kinase inhibitors has revolutionized modern oncology. At the core of this paradigm shift is the strategic utilization of purine bioisosteres that effectively mimic adenosine triphosphate (ATP). Methyl 9-methyl-9H-purine-6-carboxylate (CAS: 2803476-85-7) has emerged as a critical, high-purity chemical intermediate and scaffold in medicinal chemistry. By providing a highly electrophilic C6-carboxylate handle and an N(9)-methyl group that exploits specific kinase gatekeeper cavities, this molecule serves as a foundational building block for synthesizing next-generation mammalian target of rapamycin (mTOR) kinase inhibitors (TORKi) and PI3Kδ immunomodulators.

This whitepaper explores the physicochemical profiling, mechanistic biology, and synthetic utility of Methyl 9-methyl-9H-purine-6-carboxylate, providing actionable protocols for drug development professionals.

Physicochemical Profiling and Structural Rationale

The structural architecture of Methyl 9-methyl-9H-purine-6-carboxylate is deliberately designed for late-stage functionalization. The purine core provides the necessary hydrogen bond donor/acceptor profile to anchor the molecule within the ATP-binding hinge region of kinases.

Quantitative Data Summary
PropertyValue / Description
Chemical Name Methyl 9-methyl-9H-purine-6-carboxylate
CAS Registry Number 2803476-85-7
Molecular Formula C₈H₈N₄O₂
Molecular Weight 192.17 g/mol
Key Structural Features N(9)-Methylation, C6-Methyl Ester
Primary Reactivity Electrophilic substitution at C6, Amidation, Grignard addition
Biological Target Class Kinases (mTORC1/2, PI3Kδ, Nek2)

Data synthesized from foundational chemical databases and structural analyses [1].

Causality in Structural Design: Why the N(9)-methyl group? In the highly conserved ATP-binding pocket of kinases like PI3Kδ and mTOR, the N(9)-methyl substituent is directed toward a hydrophobic cavity formed by gatekeeper residues (e.g., Ile825 and Tyr813). This specific orientation prevents steric clash while enhancing isoform selectivity compared to unmethylated purines [3].

Mechanistic Biology: The mTOR Pathway Inhibition

The mammalian target of rapamycin (mTOR) is a well-validated target for cancer therapy. Traditional rapalogs only partially inhibit mTORC1, often leading to feedback activation of AKT. In contrast, novel mTOR kinase inhibitors (TORKi) derived from the 9-methyl-9H-purine scaffold act as ATP-competitive inhibitors capable of blocking both mTORC1 and mTORC2 complexes simultaneously [2].

By occupying the ATP-binding site, these purine analogues suppress the phosphorylation of downstream effectors, specifically AKT and P70S6 kinase . This dual inhibition is critical: it prevents the compensatory survival pathways often triggered by partial inhibition, ultimately inducing profound G0/G1 phase cell cycle arrest and suppressing tumor migration [2].

mTOR_Pathway Inhibitor 9-Methyl-9H-Purine Scaffold (TORKi) mTORC1 mTORC1 Complex Inhibitor->mTORC1 ATP-competitive Blockade mTORC2 mTORC2 Complex Inhibitor->mTORC2 ATP-competitive Blockade P70S6K P70S6 Kinase mTORC1->P70S6K Inhibited AKT AKT Phosphorylation mTORC2->AKT Inhibited Apoptosis Tumor Suppression AKT->Apoptosis Drives CellCycle G0/G1 Cell Cycle Arrest P70S6K->CellCycle Drives

Mechanism of Action: 9-Methyl-9H-purine derivatives as dual mTORC1/2 inhibitors.

Synthetic Strategies: Exploiting the C6-Carboxylate

The C6-carboxylate group is a highly versatile electrophilic handle. Direct esterification or functionalization of this moiety allows medicinal chemists to rapidly generate libraries of purine analogs [1].

One of the most powerful transformations is the reaction of the methyl ester with strong carbon nucleophiles, such as Grignard reagents. Because the carbonyl carbon is highly electrophilic, the reaction typically proceeds via a double addition mechanism, converting the ester into a tertiary alcohol. By carefully controlling stoichiometry and temperature, or by converting the ester to a Weinreb amide first, single addition to a ketone can also be achieved.

Synthetic_Workflow Start Methyl 9-methyl-9H- purine-6-carboxylate Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Grignard Grignard Reagent (R-MgX) Grignard->Intermediate Adds to C6 Ketone Ketone (Single Addition) Intermediate->Ketone -MgXOMe Alcohol Tertiary Alcohol (Double Addition) Ketone->Alcohol 2nd R-MgX Addition

C6-Carboxylate functionalization via Grignard addition to generate novel purine analogs.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the transformations and biological assays yield trustworthy data.

Protocol 1: Grignard Addition to C6-Carboxylate (Tertiary Alcohol Synthesis)

Objective: To synthesize a C6-tertiary alcohol derivative from Methyl 9-methyl-9H-purine-6-carboxylate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add Methyl 9-methyl-9H-purine-6-carboxylate (1.0 mmol, 192 mg) and dissolve in anhydrous Tetrahydrofuran (THF, 10 mL).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve an internal temperature of -78°C. Causality: Low temperatures prevent unwanted side reactions at the purine ring nitrogen atoms and control the exothermicity of the Grignard addition.

  • Nucleophilic Addition: Dropwise, add the desired Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether, 2.5 mmol, 0.83 mL) over 15 minutes using a syringe pump.

  • Reaction Progression: Allow the mixture to stir at -78°C for 2 hours, then gradually warm to 0°C over 1 hour.

  • Validation Checkpoint (TLC/LC-MS): Remove a 10 µL aliquot, quench in saturated NH₄Cl, and extract with EtOAc. Analyze via LC-MS. The disappearance of the m/z 193 [M+H]+ peak and the appearance of the target tertiary alcohol mass validates reaction completion.

  • Quenching & Workup: Carefully quench the bulk reaction with saturated aqueous NH₄Cl (15 mL) at 0°C. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (DCM:MeOH gradient).

Protocol 2: In Vitro Kinase Assay for mTOR Inhibition

Objective: To validate the ATP-competitive inhibitory potency (IC₅₀) of the synthesized 9-methyl-9H-purine derivatives against mTOR.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 1 mM EGTA, 3 mM MnCl₂, 10 mM MgCl₂, and 2 mM DTT.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the purine derivative in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration <1%).

  • Enzyme Addition: Add purified recombinant mTOR enzyme (mTORC1/2 complex) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding. Self-Validating Control: Include wells with DMSO only (vehicle control, 100% activity) and a known reference inhibitor like Rapamycin or Torin-1 (positive control, 0% activity).

  • Substrate Initiation: Initiate the reaction by adding a mixture of ATP (at the predetermined Km concentration to ensure competitive binding sensitivity) and a fluorescently labeled substrate (e.g., GFP-4E-BP1).

  • Incubation & Detection: Incubate the plate for 60 minutes at 30°C. Add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection mixture containing a Terbium-labeled anti-phospho antibody.

  • Data Analysis: Read the TR-FRET signal using a microplate reader (Excitation: 340 nm, Emission: 495 nm / 520 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

Methyl 9-methyl-9H-purine-6-carboxylate (CAS 2803476-85-7) is far more than a simple chemical building block; it is a rationally designed scaffold that bridges the gap between synthetic organic chemistry and targeted oncology. By leveraging its highly reactive C6-carboxylate for structural diversification and its N(9)-methyl group for kinome selectivity, researchers can systematically develop highly potent dual mTOR inhibitors and PI3K immunomodulators. Adherence to rigorous, self-validating synthetic and biological protocols ensures that derivatives of this scaffold translate reliably from the bench to preclinical models.

References

  • Lei, Y. H., et al. "Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors." Bioorganic Chemistry, 2023. Available at:[Link]

  • Hoegenauer, K., et al. "Projected Dose Optimization of Amino- and Hydroxypyrrolidine Purine PI3Kδ Immunomodulators." Journal of Medicinal Chemistry, ACS Publications, 2021. Available at:[Link]

Exploratory

The Pharmacological Versatility of Purine Derivatives: A Technical Guide to Kinase Inhibition and Antiviral Workflows

Executive Summary Purine scaffolds are ubiquitous in biological systems, forming the core of DNA, RNA, ATP, and NAD[1]. Due to their structural mimicry of natural nucleobases, synthetic purine derivatives have emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Purine scaffolds are ubiquitous in biological systems, forming the core of DNA, RNA, ATP, and NAD[1]. Due to their structural mimicry of natural nucleobases, synthetic purine derivatives have emerged as2[2]. By rationally engineering substitutions at the C-2, C-6, and N-9 positions, researchers can selectively target dysregulated signaling pathways[3]. This whitepaper dissects the biological activity of purine derivatives, providing mechanistic insights and robust, self-validating experimental workflows for drug development professionals.

Molecular Mechanisms of Purine Derivatives

Cyclin-Dependent Kinase (CDK) Inhibition in Oncology

Deregulation of CDKs is a primary driver of aberrant cell proliferation in oncology[4]. Purine-based derivatives, particularly 2,6,9-trisubstituted purines like Olomoucine and Purvalanol-A, act as potent, competitive CDK inhibitors[4]. The causality of their efficacy lies in their spatial geometry: the purine ring anchors into the ATP-binding pocket of the kinase via hydrogen bonds at the hinge region, physically blocking ATP binding[4]. This prevents the phosphorylation of downstream substrates, such as the Retinoblastoma (Rb) protein, effectively sequestering E2F transcription factors and forcing the malignant cell into5[5].

Antiviral Efficacy via Polymerase and IMPDH Inhibition

In antiviral drug development, purine derivatives exploit the increased demand for purine nucleotides in virus-infected cells[6]. Acyclic nucleoside phosphonates, such as phosphonylmethoxyethyl (PME) purine derivatives, are engineered to bypass the initial, often rate-limiting, viral kinase phosphorylation step[7]. For instance, PME-adenine derivatives exhibit potent anti-HIV activity by acting as competitive inhibitors and DNA chain terminators for viral reverse transcriptase[7]. Furthermore, modifying the purine core with sulfonamide moieties has been shown to8[8].

Quantitative Structure-Activity Relationship (QSAR) & Efficacy Data

To contextualize the potency of these scaffolds, the following table synthesizes quantitative efficacy data across distinct therapeutic targets.

Compound Class / DerivativePrimary TargetBiological Activity / PotencyMechanism of Action
Olomoucine (2,6,9-trisubstituted purine)CDK1/Cyclin BIC50 = 7 µM[4]Competitive ATP-binding pocket inhibition[4].
Compound 5g (Novel Purine Analogue)CDK2IC50 = 0.21 µM[5]Downregulates CDK2/Cyclin A2, inducing G2/M arrest[5].
PME-2,6-diaminopurine HIV-1 Reverse TranscriptaseED50 = 1 µM (MT-4 cells)[7]DNA chain termination; resists degradation by deaminases[7].
Purine-Sulfonamide Hybrids Plant Viruses (TMV, PVY)Broad-spectrum inhibition[8]Immune induction and defense enzyme regulation[8].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental workflows must be designed as self-validating systems. An observed IC50 shift is only valuable if orthogonal controls prove it is a true mechanistic effect rather than assay interference.

Protocol 3.1: In Vitro CDK2 Kinase Inhibition Profiling (Luminescence-Based)
  • Objective: Quantify the IC50 of novel purine derivatives against the CDK2/Cyclin E complex.

  • Causality Check: Luminescence assays measure ATP depletion. To ensure the purine derivative isn't directly quenching the luciferase reporter enzyme (a common false positive), a counter-screen lacking the kinase must be run in parallel.

  • Methodology:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the purine derivative in 100% DMSO. Rationale: A broad dilution series ensures capture of both upper and lower asymptotes, which is mathematically required for accurate non-linear regression analysis.

    • Reaction Assembly: In a 384-well microplate, combine 10 nM CDK2/Cyclin E complex, 50 µM specific peptide substrate, and the diluted inhibitor. Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows for the thermodynamic equilibration of competitive binding before the substrate (ATP) is introduced.

    • Reaction Initiation: Add ATP at a concentration equal to its apparent Km (e.g., 10 µM). Rationale: Running the assay precisely at the ATP Km ensures maximum assay sensitivity to competitive inhibitors[4].

    • Quenching & Detection: After 60 minutes, add the luminescent kinase reagent to quench the kinase activity and generate a luminescent signal proportional to the remaining unconsumed ATP.

    • Orthogonal Validation: Perform Western blot analysis on treated cancer cell lines (e.g., OVCAR-4) to confirm the dose-dependent reduction of downstream phosphorylated substrates (e.g., Rb), validating target engagement in cellulo[5].

Protocol 3.2: Antiviral Cytopathogenicity Assay (MT-4 Cells)
  • Objective: Evaluate the effective dose (ED50) of PME-purine derivatives against HIV-1.

  • Causality Check: Antiviral efficacy must be strictly decoupled from host cell cytotoxicity. The Selectivity Index (SI = CC50 / ED50) serves as the critical self-validating metric.

  • Methodology:

    • Cell Infection: Infect MT-4 cells with HIV-1 at a low multiplicity of infection (MOI) of 0.01. Rationale: A low MOI ensures multiple cycles of viral replication occur over the assay duration, maximizing the detection window for chain-terminating purines[7].

    • Treatment: Immediately add serial dilutions of the PME-purine derivative to the infected cells[7].

    • Incubation: Incubate the microplates for 5 days at 37°C in a 5% CO2 humidified atmosphere.

    • Viability Readout: Utilize an MTT colorimetric assay to quantify cell viability. The concentration providing 50% protection against virus-induced cytopathogenicity determines the ED50. Concurrently, evaluate the compound on mock-infected cells to determine the 50% cytotoxic concentration (CC50).

Visualizing the Pharmacological Pathways

To synthesize the mechanistic and procedural data, the following diagrams map the biological pathways and screening workflows.

Mechanism of Action: Purine-mediated CDK2 inhibition leading to cell cycle arrest.

Self-Validating Workflow: High-throughput luminescence kinase screening protocol.

References[4] Recent Advances in Cyclin-Dependent Kinase Inhibition. Purine-Based Derivatives as Anti-Cancer Agents. | Bentham Science Publishers | Link[6] Various purine derivatives Antiviral activity: Virus-infected cells... | ResearchGate | Link[5] Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation | PubMed | Link[2] Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy | MDPI | Link[3] Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds | IMTM |Link[1] Purine derivatives as potent anticancer agents: a comprehensive review | Taylor & Francis | Link[8] Synthesis, Antiviral Activity, and Mechanisms of Purine Nucleoside Derivatives Containing a Sulfonamide Moiety | ACS Publications | Link[7] Phosphonylmethoxyethyl purine derivatives, a new class of anti-human immunodeficiency virus agents | PubMed | Link

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of Methyl 9-methyl-9H-purine-6-carboxylate

Introduction: The Therapeutic Potential of the Purine Scaffold The purine ring system is a fundamental component of essential biomolecules, including nucleic acids and energy carriers, making it a "privileged scaffold" i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Purine Scaffold

The purine ring system is a fundamental component of essential biomolecules, including nucleic acids and energy carriers, making it a "privileged scaffold" in medicinal chemistry and drug design.[1] Purine analogs have a rich history in pharmacology, with many clinically approved drugs for treating cancers and viral infections.[2][3] These compounds often act as antimetabolites, interfering with DNA replication and cell division, leading to cell death.[4] More recently, purine derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell proliferation, migration, and survival in cancer cells.[4] Methyl 9-methyl-9H-purine-6-carboxylate is a high-purity chemical intermediate that serves as a key building block in the discovery of novel anticancer drugs.[5] This guide will provide an in-depth analysis of the putative mechanism of action for this compound and its derivatives, focusing on its role as a potent inhibitor of the mammalian target of rapamycin (mTOR) kinase.[5][6]

Core Mechanism of Action: Inhibition of the mTOR Signaling Pathway

The primary mechanism of action for derivatives of the 9-methyl-9H-purine scaffold, including those synthesized from Methyl 9-methyl-9H-purine-6-carboxylate, is the potent and selective inhibition of the mTOR kinase.[5][6] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status, to control these fundamental cellular processes.

The mTOR kinase exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

  • mTORC1 is sensitive to rapamycin and its analogs (rapalogs) and primarily regulates cell growth by promoting protein synthesis through the phosphorylation of its downstream effectors, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • mTORC2 is generally insensitive to rapalogs and is involved in cell survival and proliferation through the phosphorylation and activation of Akt.

TORKi (mTOR kinase inhibitors), derived from scaffolds like 9-methyl-9H-purine, offer a therapeutic advantage over rapalogs by inhibiting both mTORC1 and mTORC2.[6] This dual inhibition leads to a more comprehensive blockade of the mTOR signaling pathway, resulting in enhanced antitumor activity.[6]

The inhibition of mTOR by 9-methyl-9H-purine derivatives leads to several downstream cellular effects:

  • Cell Cycle Arrest: By inhibiting the mTOR pathway, these compounds can induce a G0/G1 phase cell cycle arrest in cancer cells, thereby halting their proliferation.[5][6]

  • Suppression of Cell Migration and Invasion: The mTOR pathway is also implicated in the regulation of the cytoskeleton and cell adhesion, which are critical for cell motility. Inhibition of this pathway can suppress the migratory and invasive capabilities of cancer cells.[6]

  • Induction of Autophagy: mTORC1 is a key negative regulator of autophagy, a cellular process of self-digestion of damaged organelles and proteins. By inhibiting mTORC1, 9-methyl-9H-purine derivatives can induce autophagy, which can contribute to their anticancer effects.[5][6]

Signaling Pathway Diagram

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Rheb Rheb-GTP TSC_Complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K mTORC1->S6K1 Phosphorylation EBP1 4E-BP1 mTORC1->EBP1 Phosphorylation Autophagy Autophagy mTORC1->Autophagy Inhibition Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest mTORC1->Cell_Cycle_Arrest Migration_Invasion Suppression of Migration & Invasion mTORC1->Migration_Invasion Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EBP1->Protein_Synthesis Inhibition of repressor Protein_Synthesis->Cell_Cycle_Arrest Protein_Synthesis->Migration_Invasion Purine_Derivative Methyl 9-methyl-9H-purine-6-carboxylate (Derivatives) Purine_Derivative->mTORC2 Inhibition Purine_Derivative->mTORC1 Inhibition

Caption: The mTOR signaling pathway and points of inhibition by 9-methyl-9H-purine derivatives.

Broader Context and Potential Off-Target Effects

While mTOR inhibition is the primary proposed mechanism, the purine scaffold is known to interact with a wide range of biological targets. It is plausible that Methyl 9-methyl-9H-purine-6-carboxylate and its derivatives could exhibit inhibitory activity against other kinases, such as cyclin-dependent kinases (CDKs).[7] Therefore, comprehensive kinase profiling is essential to determine the selectivity of these compounds and to identify any potential off-target effects that could contribute to their overall biological activity or toxicity.

Experimental Validation of the Mechanism of Action

A series of in vitro experiments are necessary to rigorously validate the proposed mechanism of action.

Experimental Workflow Diagram

Caption: A typical experimental workflow to validate the mechanism of action.

Detailed Experimental Protocols

1. In Vitro mTOR Kinase Assay

  • Objective: To determine the direct inhibitory effect of the compound on mTOR kinase activity.

  • Methodology:

    • Recombinant human mTOR protein is incubated with the test compound at various concentrations.

    • A specific substrate (e.g., a peptide substrate for p70S6K) and ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The amount of phosphorylated substrate is quantified using a suitable method, such as a fluorescence-based assay or a radioactive filter-binding assay.

    • The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated.

2. Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the antiproliferative activity of the compound on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., MCF-7, PC-3, A549) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound for 72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC50 value for cell proliferation is calculated.

3. Western Blot Analysis

  • Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

  • Methodology:

    • Cancer cells are treated with the test compound at its IC50 concentration for various time points.

    • The cells are lysed, and the protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt, p70S6K, and 4E-BP1.

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Cell Cycle Analysis

  • Objective: To determine the effect of the compound on cell cycle distribution.

  • Methodology:

    • Cancer cells are treated with the test compound for 24-48 hours.

    • The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Chemical Synthesis and Characterization

Methyl 9-methyl-9H-purine-6-carboxylate serves as a versatile intermediate for the synthesis of a variety of 9-methyl-9H-purine derivatives.[5] The synthesis of the core scaffold can be achieved through several established methods in purine chemistry.[8]

General Synthetic Approach

A common strategy for the synthesis of 6-substituted 9-methylpurines involves the use of 6-chloro-9-methyl-9H-purine as a starting material.[9] The carboxylate group at the C6 position can be introduced through various methods, including direct esterification of the corresponding carboxylic acid or through palladium-catalyzed carbonylation reactions.[5]

The structural identity and purity of Methyl 9-methyl-9H-purine-6-carboxylate and its derivatives are typically confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the position of the methyl and carboxylate groups.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the compound and confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Data Summary

AssayEndpointTypical Result for Active DerivativesReference
mTOR Kinase Assay IC50Nanomolar to low micromolar range[6]
Cell Proliferation Assay IC50Nanomolar to low micromolar range against various cancer cell lines[6]
Western Blot Analysis Protein PhosphorylationDecreased phosphorylation of Akt, p70S6K, and 4E-BP1[6]
Cell Cycle Analysis Cell DistributionAccumulation of cells in the G0/G1 phase[6]
Autophagy Assay LC3-II/LC3-I RatioIncreased ratio, indicating induction of autophagy[5][6]

Conclusion and Future Directions

Methyl 9-methyl-9H-purine-6-carboxylate is a valuable chemical scaffold for the development of potent and selective mTOR kinase inhibitors. The resulting compounds have demonstrated significant antiproliferative activity in various cancer cell lines, primarily through the induction of G0/G1 cell cycle arrest and the modulation of autophagy.[5][6] The dual inhibition of both mTORC1 and mTORC2 represents a promising strategy for cancer therapy.

Future research in this area should focus on:

  • Lead Optimization: Further structural modifications to the 9-methyl-9H-purine scaffold could improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Promising lead compounds should be evaluated in preclinical animal models of cancer to assess their in vivo efficacy and safety.

  • Biomarker Development: Identifying predictive biomarkers will be crucial for selecting patients who are most likely to respond to treatment with these mTOR inhibitors.

By continuing to explore the therapeutic potential of this purine scaffold, it may be possible to develop novel and effective treatments for a range of human cancers.

References

  • Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. PubMed. [Link]

  • Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. PubMed. [Link]

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. MDPI. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. [Link]

  • 9-methyl-9H-purine-6-carboxylic acid. PubChem. [Link]

  • Methyl 9h-purine-6-carboxylate. PubChemLite. [Link]

  • Synthesis of some glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine. PubMed. [Link]

  • Purine anabolism creates therapeutic vulnerability in hepatocellular carcinoma through m 6 A-mediated epitranscriptomic regulation. PubMed. [Link]

  • Design and Synthesis of 9-Dialkylamino-6-[(1H-1,2,3-triazol-4-yl)methoxy]-9H-purines. ResearchGate. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PMC. [Link]

  • The Intersection of Purine and Mitochondrial Metabolism in Cancer. MDPI. [Link]

  • Product Class 17: Purines. Science of Synthesis. [Link]

Sources

Exploratory

Discovery and History of 9-Methyl-9H-Purine Compounds: From Prebiotic Models to Targeted Kinase Inhibitors

Executive Summary The 9-methyl-9H-purine scaffold represents one of the most significant structural motifs in modern medicinal chemistry. Originally studied within the context of basic purine reactivity and prebiotic RNA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 9-methyl-9H-purine scaffold represents one of the most significant structural motifs in modern medicinal chemistry. Originally studied within the context of basic purine reactivity and prebiotic RNA world models, 9-methylpurines have evolved into highly selective pharmacological tools. The critical discovery that specific N6, C2, and N9-substituted purines could act as competitive inhibitors of Cyclin-Dependent Kinases (CDKs) revolutionized targeted cancer therapy and cell cycle research. This whitepaper details the historical discovery, mechanistic logic, and experimental workflows surrounding 9-methyl-9H-purine compounds, culminating in the development of landmark drugs like Olomoucine and Roscovitine.

Historical Evolution: From Basic Chemistry to Drug Discovery

The characterization of the purine skeleton began in 1895 with Emil Fischer, followed by Wilhelm Traube’s foundational synthesis of purines from 4,5-diaminopyrimidines in 1900[1]. For decades, 9-methylpurines were primarily utilized to study nucleophilic substitution patterns and ring-opening reactions, as the 9-methyl group effectively blocked the N7/N9 tautomerism inherent to natural purines[1].

The pharmacological breakthrough occurred in the early 1990s. Researchers Laurent Meijer, Jiri Veselý, and Miroslav Strnad were investigating plant hormones known as cytokinins (N6-substituted adenines)[2]. They observed that natural cytokinins, such as N6-isopentenyladenine, exhibited weak, non-specific kinase inhibitory activity[3]. Through rigorous screening of purine derivatives, they discovered that adding a methyl group at the N9 position and specific substituents at C2 and N6 yielded a compound with unprecedented specificity. This compound, 6-benzylamino-2-(2-hydroxyethylamino)-9-methylpurine, was named Olomoucine [3][4].

Olomoucine became the first highly specific CDK inhibitor, paving the way for advanced structure-activity relationship (SAR) optimization. This ultimately led to the discovery of Roscovitine (Seliciclib), which replaced the 9-methyl group with a 9-isopropyl group to further enhance lipophilicity and potency[4][5].

Evolution A Plant Cytokinins (Non-specific Kinase Inhibitors) B Starfish Oocyte Screening (CDK1/Cyclin B Assay) A->B C Olomoucine Discovery (1st Specific CDK Inhibitor) B->C D SAR Optimization (C2, N6, N9 modifications) C->D E Roscovitine / Seliciclib (Clinical Candidate) D->E

Evolutionary logic from plant cytokinins to 9-methylpurine-derived clinical CDK inhibitors.

Mechanistic Insights: The Causality of the 9-Methyl Group

The transition from a generic purine to a highly specific CDK inhibitor relies heavily on the 9-methyl substitution. In unmethylated purines, rapid proton exchange between the N7 and N9 positions creates a dynamic tautomeric equilibrium.

Causality in Drug Design: Methylation at N9 explicitly locks the purine into a single, rigid tautomer. This structural rigidity is a prerequisite for competitive ATP inhibition[3][5]. When a 9-methyl-9H-purine derivative enters the CDK ATP-binding pocket:

  • The N9-methyl group anchors the molecule within the hydrophobic hinge region, mimicking the ribose binding site of ATP.

  • The N6-benzylamino group is forced into a deep hydrophobic pocket unique to CDKs.

  • The C2-hydroxyethylamino group is oriented outward toward the solvent-exposed interface, preventing steric clashes with the kinase backbone.

Without the N9-methyl group, the molecule would adopt alternative tautomeric conformations, resulting in a loss of binding affinity and kinase selectivity.

MOA ATP CDK ATP-Binding Pocket (Hinge Region) N6 N6-Benzylamino (Hydrophobic Pocket) N6->ATP C2 C2-Hydroxyethylamino (Solvent Exposed) C2->ATP N9 N9-Methyl Group (Locks Tautomer & Anchors) N9->ATP

Structural interactions of 9-methylpurine substituents within the CDK ATP-binding pocket.

Quantitative Profiling of 9-Methylpurine Derivatives

The addition of the 9-methyl group and subsequent SAR optimizations drastically shifted the pharmacological profile of purine derivatives. The table below summarizes the causality of structural changes on kinase inhibition (IC50 values)[3][5].

CompoundStructural CoreCDK1/Cyclin BCDK2/Cyclin ACDK4/Cyclin D1PKA (Off-Target)
N6-Isopentenyladenine Unsubstituted N950 µM>100 µM>100 µM>1000 µM
Olomoucine 9-Methyl-9H-purine7 µM7 µM>1000 µM>1000 µM
Roscovitine 9-Isopropyl-9H-purine0.65 µM0.7 µM>1000 µM>1000 µM

Note: Olomoucine demonstrates high selectivity for CDK1/2 while completely ignoring CDK4 and PKA, proving the efficacy of the 9-methylpurine scaffold as a selective filter[3].

Experimental Methodologies

Protocol A: Regioselective Synthesis of 2,6,9-Trisubstituted Purines

To synthesize 9-methyl-9H-purine derivatives like Olomoucine, chemists utilize a regioselective Nucleophilic Aromatic Substitution (SNAr) workflow.

Causality behind the protocol: The pyrimidine ring of the purine scaffold is electron-deficient. The chlorine atom at C6 is highly activated by the adjacent N1 and N7/N9 system, making it significantly more electrophilic than the chlorine at C2. This differential reactivity allows for sequential, temperature-controlled substitutions without requiring complex protecting groups.

Step-by-Step Methodology:

  • Starting Material: Dissolve 2,6-dichloro-9-methyl-9H-purine (1.0 eq) in n-butanol.

  • C6 Substitution: Add benzylamine (1.2 eq) and triethylamine (1.5 eq). Stir at 90°C for 4 hours. The nucleophile selectively attacks the highly activated C6 position.

  • Validation Check: Perform TLC (DCM:MeOH 9:1). The disappearance of the starting material confirms C6 substitution.

  • C2 Substitution: To the same reaction vessel, add 2-aminoethanol (5.0 eq). Elevate the temperature to 160°C (reflux) for 12 hours. The higher thermal energy overcomes the activation barrier for the less reactive C2 position.

  • Purification: Cool the mixture, evaporate the solvent, and purify via silica gel chromatography to yield the final 2,6,9-trisubstituted purine.

Protocol B: CDK1/Cyclin B Kinase Inhibition Assay (Meijer Workflow)

This assay was pivotal in the discovery of 9-methylpurine CDK inhibitors[3][4].

Causality behind the protocol: Starfish oocytes naturally arrest at the G2/M phase boundary, accumulating massive amounts of Maturation Promoting Factor (MPF, or CDK1/Cyclin B). Using this natural source provides a highly active, physiologically relevant kinase complex, avoiding the folding artifacts often seen in recombinant bacterial expression.

Step-by-Step Methodology:

  • Kinase Isolation: Homogenize M-phase arrested starfish oocytes in extraction buffer. Isolate CDK1/Cyclin B using p9-CKShs1 sepharose affinity chromatography.

  • Inhibitor Incubation: Aliquot the purified kinase into microcentrifuge tubes. Add varying concentrations of the 9-methylpurine derivative (e.g., Olomoucine) dissolved in DMSO (final DMSO < 1%).

  • Reaction Initiation: Add 1 mg/mL Histone H1 (substrate) and 15 µM [γ-32P]-ATP. Incubate at 30°C for 10 minutes.

  • Termination & Measurement: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash extensively with 1% phosphoric acid to remove unreacted ATP.

  • Self-Validating System: Quantify 32P incorporation via liquid scintillation counting. Validation: Always run a positive control (Staurosporine, a pan-kinase inhibitor) to confirm assay functionality, and a vehicle control (DMSO only) to establish the 100% activity baseline.

Assay S1 1. Isolate CDK1/Cyclin B (From Starfish Oocytes) S2 2. Introduce Inhibitor (e.g., 9-Methylpurine) S1->S2 S3 3. Add Substrates (γ-32P-ATP + Histone H1) S2->S3 S4 4. Quantify Inhibition (Measure 32P Incorporation) S3->S4

Step-by-step workflow of the CDK1 kinase inhibition assay using starfish oocytes.

References

  • Meijer, L. et al. "Inhibition of cyclin-dependent kinases by purine analogues.
  • Vesely, J. et al. "Cytokinin-Derived Cyclin-Dependent Kinase Inhibitors: Synthesis and cdc2 Inhibitory Activity of Olomoucine and Related Compounds.
  • Schang, L. M. "Discovery of the antiviral activities of pharmacologic cyclin-dependent kinase inhibitors: from basic to applied science." Taylor & Francis.
  • "THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM THE OCCURRENCE OF GEOMETRICAL ISOMERISM IN THE ANIONS OF AROM

Sources

Foundational

Spectroscopic Data of Methyl 9-methyl-9H-purine-6-carboxylate: A Comprehensive Structural Elucidation Guide

Methyl 9-methyl-9H-purine-6-carboxylate (CAS: 2803476-85-7) is a high-purity chemical intermediate and a privileged structural scaffold extensively utilized in medicinal chemistry, particularly in the discovery of mammal...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 9-methyl-9H-purine-6-carboxylate (CAS: 2803476-85-7) is a high-purity chemical intermediate and a privileged structural scaffold extensively utilized in medicinal chemistry, particularly in the discovery of mammalian target of rapamycin (mTOR) kinase inhibitors for anticancer therapies[1]. Because the biological efficacy of purine derivatives is exquisitely sensitive to substitution patterns, unambiguous structural elucidation is a critical prerequisite for downstream drug development.

This technical guide synthesizes the spectroscopic signatures—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR)—of Methyl 9-methyl-9H-purine-6-carboxylate. By examining the causality behind these analytical observations, this whitepaper provides researchers with a robust framework for validating the structural integrity of this key intermediate.

Mass Spectrometry (MS): Molecular Ion Analysis and Fragmentation

Mass spectrometry provides the foundational confirmation of molecular weight and elemental composition. For Methyl 9-methyl-9H-purine-6-carboxylate (Formula: C₈H₈N₄O₂), the theoretical monoisotopic mass is 192.06 g/mol [2].

Ionization Causality and Adduct Formation

Due to the nitrogen-rich purine core, the molecule possesses high gas-phase basicity. In positive Electrospray Ionization (ESI+) mode, the lone pairs on the sp²-hybridized nitrogens (specifically N1, N3, or N7) readily accept a proton. Consequently, the dominant species observed in the mass spectrum is the protonated molecular ion [M+H]⁺ at an m/z of approximately 193.07[2]. Depending on the solvent matrix and buffer salts used during liquid chromatography, sodium [M+Na]⁺ (m/z ≈ 215.05) and potassium [M+K]⁺ (m/z ≈ 231.02) adducts are also highly characteristic[2].

Quantitative MS Data Summary
Ion SpeciesFormulaTheoretical m/zRelative AbundanceDiagnostic Significance
[M+H]⁺ [C₈H₉N₄O₂]⁺193.07Base Peak (100%)Confirms intact molecular mass.
[M+Na]⁺ [C₈H₈N₄O₂Na]⁺215.05VariableMatrix-dependent adduct confirmation.
[M-CH₃OH+H]⁺ [C₇H₅N₄O]⁺161.05MediumConfirms the presence of the methyl ester.
Fragmentation Pathway

MS_Frag M [M+H]+ m/z 193.07 F1 Loss of CH3OH m/z 161.05 M->F1 - 32 Da F2 Loss of COOCH3 m/z 133.06 M->F2 - 59 Da F3 Purine Ring Cleavage m/z < 100 F2->F3 - HCN / N2

MS/MS fragmentation pathway of protonated Methyl 9-methyl-9H-purine-6-carboxylate.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared spectroscopy acts as an orthogonal validation tool, measuring the vibrational transitions of specific functional groups.

Mechanistic Rationale for IR Absorptions

The most diagnostic feature of this molecule's IR spectrum is the strong, sharp absorption band in the 1720–1740 cm⁻¹ region, corresponding to the carbonyl (C=O) stretching of the ester group[2]. While isolated aliphatic esters typically absorb near 1740–1750 cm⁻¹, the conjugation of the ester carbonyl with the aromatic purine ring allows for π-electron delocalization. This resonance slightly reduces the double-bond character of the C=O bond, shifting the absorption to a marginally lower wavenumber.

Furthermore, the purine scaffold exhibits a complex fingerprint region characterized by multiple C=N and C=C stretching vibrations between 1400 cm⁻¹ and 1600 cm⁻¹[2].

Quantitative IR Data Summary
Wavenumber (cm⁻¹)IntensityBond/Vibration TypeStructural Assignment
1720 - 1740 Strong, SharpC=O StretchMethyl ester carbonyl[2].
1550 - 1600 MediumC=N StretchPurine ring aromaticity[2].
1400 - 1500 MediumC=C StretchPurine ring backbone[2].
2950 - 3050 WeakC-H Stretch (sp³)N-methyl and O-methyl groups.

Nuclear Magnetic Resonance (NMR): Atomic Connectivity

NMR spectroscopy is the definitive technique for mapping the electronic environment and connectivity of the molecule[1].

¹H NMR Causality and Chemical Shifts

The ¹H NMR spectrum is defined by four distinct proton environments, devoid of broad exchangeable N-H signals due to the N9 substitution.

  • C2-H (δ 8.5–9.0 ppm): This proton appears as a sharp singlet in the extreme downfield region[1]. Its profound deshielding is caused by the combined inductive (-I) electron-withdrawing effects of the adjacent N1 and N3 atoms.

  • C8-H (δ 8.2–8.5 ppm): Also a singlet, this proton is sandwiched between N7 and N9. It is slightly more shielded than C2-H because the N9-methyl group donates electron density into the ring via hyperconjugation, mitigating the electron-withdrawing effect.

  • N9-CH₃ (δ 3.8–4.2 ppm): A sharp 3H singlet[1]. The direct attachment to the electronegative N9 atom shifts this aliphatic signal significantly downfield.

  • O-CH₃ (δ 3.9–4.1 ppm): A sharp 3H singlet corresponding to the methyl ester[1]. The deshielding is driven by the adjacent oxygen atom.

¹³C NMR Causality and Chemical Shifts

The ¹³C NMR spectrum resolves all eight carbon atoms. The most downfield signal is the carbonyl carbon (δ 160–170 ppm), heavily deshielded by the double-bonded oxygen and the single-bonded methoxy oxygen[1]. The purine ring carbons (C2, C4, C5, C6, C8) resonate in the aromatic region (δ 115–155 ppm), with C2 and C6 typically appearing furthest downfield due to direct nitrogen/oxygen proximity.

Quantitative NMR Data Summary
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H 8.5 - 9.0Singlet (s)1HPurine C2-H
¹H 8.2 - 8.5Singlet (s)1HPurine C8-H
¹H 3.9 - 4.1Singlet (s)3HEster -OCH₃
¹H 3.8 - 4.2Singlet (s)3HPurine N9-CH₃
¹³C 160.0 - 170.0Singlet (Cq)-Carbonyl C=O
¹³C 115.0 - 155.0Multiple (Cq, CH)-Purine Ring Carbons (x5)
¹³C ~ 52.0Singlet (CH₃)-Ester -OCH₃
¹³C ~ 30.0Singlet (CH₃)-Purine N9-CH₃

Standardized Self-Validating Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following protocols utilize self-validating mechanisms (internal standards and system suitability checks).

Protocol A: High-Resolution NMR Acquisition

Objective: Obtain pristine ¹H and ¹³C NMR spectra with definitive chemical shift referencing.

  • Sample Preparation: Dissolve 10–15 mg of Methyl 9-methyl-9H-purine-6-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

    • Self-Validation Step: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as an internal zero-point reference, guaranteeing that chemical shift variations are due to molecular structure, not magnetic drift.

  • Locking and Shimming: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Lock the magnetic field to the deuterium frequency of the solvent. Adjust the Z0, Z1, and Z2 shim coils to maximize the lock signal.

    • Causality: Proper shimming homogenizes the magnetic field across the sample volume, ensuring the TMS peak linewidth is <1 Hz, which is critical for resolving closely spaced singlets (like the two methyl groups).

  • Probe Tuning and Matching: Tune the probe to the exact Larmor frequency of the target nucleus (¹H or ¹³C) and match the impedance to 50 ohms.

  • Acquisition: Run a standard 1D ¹H pulse sequence (ns=16, d1=1s). For ¹³C, utilize a proton-decoupled sequence (ns=512, d1=2s) to enhance the signal-to-noise ratio of quaternary carbons.

NMR_Workflow Prep Sample Prep (+TMS Ref) Lock Lock & Shim (Maximize Homogeneity) Prep->Lock Tune Tune Probe (Impedance Match) Lock->Tune Acq Acquisition (Pulse Sequence) Tune->Acq FT Data Process (Fourier Transform) Acq->FT

Standardized self-validating workflow for high-resolution NMR data acquisition.

Protocol B: LC-ESI-MS Analysis

Objective: Confirm molecular mass and assess sample purity.

  • System Suitability (Blank): Inject 5 µL of the mobile phase (Water/Acetonitrile) to establish a baseline and confirm the absence of column carryover. This self-validating step ensures that subsequent m/z signals originate exclusively from the sample.

  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, forcefully driving the equilibrium toward the protonated [M+H]⁺ state, thereby exponentially increasing the ionization efficiency in ESI+ mode.

  • Chromatography: Elute through a C18 reverse-phase column using a linear gradient (5% to 95% Acetonitrile over 10 minutes).

  • Mass Detection: Scan in positive ion mode (m/z 100 to 500). Extract the chromatogram for m/z 193.07 to verify the compound's retention time and purity.

References

  • Benchchem. "Methyl 9-methyl-9H-purine-6-carboxylate - Product Details & NMR Spectroscopy". Benchchem.
  • Benchchem. "Methyl 9-methyl-9H-purine-6-carboxylate - IR and Mass Spectrometry Analysis". Benchchem.

Sources

Exploratory

Chemical and physical properties of 9-methyl-9H-purine-6-carboxylic acid

As a Senior Application Scientist specializing in heterocyclic scaffolds and kinase inhibitor design, I have structured this technical guide to provide a comprehensive, field-applicable analysis of 9-methyl-9H-purine-6-c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic scaffolds and kinase inhibitor design, I have structured this technical guide to provide a comprehensive, field-applicable analysis of 9-methyl-9H-purine-6-carboxylic acid (CAS: 1095822-37-9) [1].

Rather than a standard chemical summary, this whitepaper deconstructs the compound’s physicochemical properties, its critical role in structural biology as an mTOR inhibitor scaffold, and the synthetic methodologies required to overcome its inherent handling challenges.

Physicochemical Profiling & Structural Dynamics

The utility of 9-methyl-9H-purine-6-carboxylic acid in medicinal chemistry is intrinsically linked to its electronic and structural properties. Unsubstituted purines are notorious for N7/N9 tautomerism, which complicates NMR characterization and introduces an entropic penalty during target binding (as the molecule must "lock" into a single tautomer to bind a kinase active site).

By methylating the N9 position, this scaffold is locked into a single, stable conformation. This structural rigidity makes it an ideal ATP-mimetic for kinase active sites.

Table 1: Quantitative Physicochemical & Electronic Properties

Property Value Scientific Significance
Molecular Formula C₇H₆N₄O₂ Core heterocyclic scaffold for drug discovery.
Molecular Weight 178.15 g/mol Highly favorable for small-molecule drug design (complies with Lipinski's Rule of 5)[1].
Topological Polar Surface Area 80.9 Ų Favorable for cellular permeability, though blood-brain barrier (BBB) penetration may be limited without further modification [1].
HOMO-LUMO Gap (ΔE) 4.7 eV (Predicted) Indicates high chemical stability and resistance to spontaneous auto-oxidation [2].

| Dipole Moment | 3.2 D (Predicted) | Moderate polarity dictates the requirement for highly polar or protic solvents during synthetic manipulation [2]. |

Pharmacological Significance: The mTOR Kinase Axis

The 9-methyl-9H-purine core is a highly validated scaffold for the development of mTOR (mammalian target of rapamycin) kinase inhibitors (TORKi) [2].

Mechanistic Causality: The purine ring competitively binds to the ATP-binding pocket of the mTOR kinase domain. The C6 carboxylic acid serves as a critical synthetic handle, allowing chemists to append various functional groups (via amidation or esterification) that reach into the solvent-exposed regions of the kinase pocket, thereby tuning the inhibitor's selectivity. Inhibition of mTOR disrupts the downstream phosphorylation of P70S6 kinase (S6K1) and AKT, ultimately inducing G0/G1 phase cell cycle arrest and triggering autophagy in malignant cells [2].

mTOR_Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR Kinase (Target) AKT->mTOR S6K1 P70S6 Kinase (S6K1) mTOR->S6K1 Autophagy Autophagy Induction mTOR->Autophagy Inhibition triggers CellCycle Cell Proliferation (G1/S Transition) S6K1->CellCycle Inhibitor 9-Methyl-9H-purine Derivatives Inhibitor->mTOR ATP-competitive inhibition

Mechanism of mTOR kinase inhibition by 9-methyl-9H-purine derivatives.

Synthetic Methodologies: Overcoming Purine Solubility

A primary challenge when working with 9-methyl-9H-purine-6-carboxylic acid is its exceptionally poor solubility in standard organic solvents (e.g., DCM, THF, or Hexanes). This is caused by robust intermolecular hydrogen bonding and strong π−π stacking within its crystal lattice.

To utilize this compound in drug discovery, it is almost always converted into its methyl ester—Methyl 9-methyl-9H-purine-6-carboxylate —which dramatically improves solubility and transforms the C6 position into a highly reactive electrophile suitable for Grignard additions or cross-coupling [2].

Protocol: Modified Fischer Esterification via In Situ Acid Chloride

This protocol is designed as a self-validating system to ensure maximum yield despite solubility barriers.

  • Reagent Preparation: Suspend 1.0 eq of 9-methyl-9H-purine-6-carboxylic acid in 10 volumes of anhydrous methanol under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical. The presence of water will competitively hydrolyze the transient acid chloride intermediate back to the starting carboxylic acid, stalling the reaction.

  • Catalytic Activation: Cool the suspension to 0°C using an ice bath. Dropwise, add 2.0 eq of Thionyl Chloride ( SOCl2​ ).

    • Causality: Traditional H2​SO4​ catalysis often fails due to the starting material's insolubility. SOCl2​ reacts with the acid to form an acid chloride intermediate, breaking the crystal lattice and driving the equilibrium forward via the irreversible evolution of SO2​ and HCl gas. The ice bath prevents the exothermic reaction from boiling off the solvent.

  • Reflux & Conversion: Remove the ice bath and heat the reaction mixture to reflux (65°C) for 12–18 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete only when the starting material peak ( [M+H]+=179.15 ) is entirely consumed, and the product peak ( [M+H]+=193.18 ) constitutes >95% of the total ion current.

  • Quenching & Workup: Concentrate the reaction mixture under reduced pressure to remove excess methanol and residual HCl . Resuspend the crude residue in ethyl acetate and wash with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8.

    • Causality: Neutralization is mandatory. Failing to neutralize the residual acid will result in the acid-catalyzed hydrolysis of your newly formed ester during the aqueous extraction phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the pure methyl ester scaffold.

Esterification_Workflow Acid Step 1 9-Methyl-9H-purine-6-carboxylic acid + Anhydrous MeOH Catalyst Step 2 Add SOCl2 dropwise at 0°C Acid->Catalyst Reflux Step 3 Reflux at 65°C (12-18h) Catalyst->Reflux Workup Step 4 Neutralize (NaHCO3) & Extract (EtOAc) Reflux->Workup Product Step 5 Methyl 9-methyl-9H-purine -6-carboxylate Workup->Product

Experimental workflow for the esterification of purine-6-carboxylic acids.

Analytical Characterization

To confirm the structural integrity of the synthesized derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

  • ¹H NMR Spectroscopy: The proton spectrum of 9-methyl-9H-purine derivatives will exhibit two distinct, highly deshielded singlets (typically between 8.5 ppm and 9.0 ppm) corresponding to the aromatic protons at the C2 and C8 positions. The N9-methyl group will appear as a sharp, integrated singlet near 3.9 ppm [2].

  • ¹³C NMR Spectroscopy: The C6 carbonyl carbon is highly diagnostic, typically resonating downfield at approximately 160–165 ppm, confirming the presence of the intact carboxylate/ester functional group.

References

  • National Center for Biotechnology Information (PubChem). "9-methyl-9H-purine-6-carboxylic acid | C7H6N4O2 | CID 57537962". PubChem Compound Summary. Available at:[Link]

Foundational

Engineering Purine Analogs: A Technical Guide to Mechanistic Pathways and Therapeutic Applications

Executive Summary Purine nucleoside analogs have served as a cornerstone of pharmacotherapy for over five decades. Originally developed as broad-spectrum antiviral agents, their application has expanded significantly int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Purine nucleoside analogs have served as a cornerstone of pharmacotherapy for over five decades. Originally developed as broad-spectrum antiviral agents, their application has expanded significantly into oncology, immunosuppression, and the management of neuroinflammation[1]. By mimicking endogenous purines, these molecules hijack cellular metabolic machinery, leading to the disruption of nucleic acid synthesis and targeted apoptosis[2]. This whitepaper provides a comprehensive technical analysis of the mechanisms, quantitative pharmacodynamics, and analytical validation protocols essential for researchers and drug development professionals working with purine analogs.

Mechanistic Foundations: The Causality of Cytotoxicity and Viral Inhibition

The therapeutic efficacy of purine analogs is not derived from the prodrug itself, but from a highly orchestrated cascade of cellular uptake and enzymatic activation. Understanding this causality is critical for rational drug design and overcoming chemoresistance.

Cellular Uptake and Metabolic Activation

Purine analogs enter the cell primarily through specific concentrative and equilibrative nucleoside transporters (CNTs and ENTs)[1]. Once intracellular, they must undergo phosphorylation. For example, 6-mercaptopurine (6-MP) is metabolically activated by the salvage pathway enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form thioinosine monophosphate (TIMP)[3].

Causality Insight: Cancer cells and virally infected cells often upregulate salvage pathway enzymes like HGPRT to meet their high metabolic demands. This creates a therapeutic window where the analog is preferentially activated in diseased cells, leading to targeted cytotoxicity[3].

Dual-Target Disruption: IMPDH Inhibition and DNA Incorporation

Once activated, purine analogs exert their effects through two primary mechanisms:

  • Enzymatic Inhibition: Active metabolites like TIMP act as pseudofeedback inhibitors of de novo purine synthesis. Furthermore, analogs like ribavirin and tiazofurin directly inhibit inosine-5'-monophosphate dehydrogenase (IMPDH)[1]. This depletes the intracellular guanine nucleotide (GTP) pool, starving the cell of essential building blocks[4].

  • Nucleic Acid Incorporation: Metabolites are further phosphorylated into triphosphates (e.g., dGS from 6-thioguanine) and incorporated into DNA or RNA by polymerases. This structural mimicry induces mismatching, stalls replication forks, and ultimately triggers mitochondrial-dependent apoptosis[3],[4].

Purine analog activation cascade and dual-mechanism of action leading to apoptosis.

Therapeutic Applications

Oncology: Hematological Malignancies

The development of fludarabine, cladribine (2-chlorodeoxyadenosine), and pentostatin revolutionized the treatment of indolent lymphoid malignancies, such as chronic lymphocytic leukemia (CLL) and hairy cell leukemia (HCL)[5]. These agents exhibit profound cytotoxicity against both resting and dividing lymphocytes. Cladribine, for instance, resists deamination by adenosine deaminase, allowing it to accumulate to toxic levels in lymphocytes, which naturally have a high ratio of deoxycytidine kinase to 5'-nucleotidase[6].

Antiviral and Immunosuppressive Frontiers

Beyond oncology, purine analogs like ribavirin remain vital for treating RNA and DNA viruses by inducing lethal mutagenesis and depleting viral RNA synthesis pools[1]. Azathioprine (AZA), a prodrug of 6-MP, is widely used as an immunosuppressant. Recent studies have also highlighted the antiviral potential of AZA derivatives, which inhibit viral replication by restricting the availability of nucleotides necessary for viral RNA/DNA synthesis[4].

Quantitative Pharmacodynamics

To guide lead optimization and dosing regimens, understanding the inhibitory concentrations of these analogs across various targets is essential. The table below summarizes the quantitative pharmacodynamics of several key purine analogs and novel derivatives.

CompoundPrimary Target / Cell LineIC50 / EC50 ValuePrimary Therapeutic Area
Compound 27 (Novel Derivative)MTH1 (using 8-oxo-dGTP)0.21 µMOncology / Research[7]
6-Mercaptopurine (6-MP) THP-1 Cell Line0.3 µMLeukemia / Immunosuppression[2]
Roscovitine CDK2 / Cyclin A0.7 µMOncology[2]
Compound 132 (Novel Derivative)MTH1 (using 8-oxo-dGTP)0.23 µMOncology / Research[7]
6-Thioguanine (6-TG) HeLa Cell Line28.79 µMOncology[2]

Experimental Workflows: Self-Validating Analytical Protocols

Accurate quantification of purine analogs in biological matrices is notoriously difficult due to their polarity and rapid intracellular metabolism. The following protocol details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to ensure high recovery and structural preservation of purine derivatives[8].

Protocol: LC-MS/MS Quantification of Purine Analogs

Causality of Design: This protocol utilizes cold acetonitrile (ACN) with formic acid. The low temperature prevents the enzymatic degradation of the purine analogs during extraction, while the acidic environment ensures the purines remain protonated, enhancing their solubility in the organic phase and improving downstream ionization efficiency in the mass spectrometer.

Reagents Required:

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Formic Acid (FA)

  • Isotopically labeled internal standard (IS)

Step-by-Step Methodology:

  • Spiking: Aliquot 100 µL of the biological sample (e.g., plasma or cell lysate) into a 1.5 mL microcentrifuge tube. Add 10 µL of the internal standard solution to normalize extraction recovery variations.

  • Protein Precipitation: Add 300 µL of cold ACN containing 0.1% FA. Validation checkpoint: The solution should immediately turn cloudy, indicating successful protein denaturation.

  • Homogenization: Vortex the mixture vigorously for 1 minute to ensure complete disruption of protein-drug binding.

  • Incubation: Incubate the samples at -20°C for 20 minutes. This step maximizes the precipitation of high-molecular-weight proteins while keeping the small-molecule purine analogs in the supernatant[8].

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Recovery & Reconstitution: Carefully transfer the clear supernatant to a clean tube. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 water:ACN with 0.1% FA).

  • Analysis: Inject into the LC-MS/MS system utilizing Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions.

G Prep Sample Prep (+ Internal Std) Precip Protein Ppt. (Cold ACN + 0.1% FA) Prep->Precip Centrifuge Centrifugation (14,000 x g, 4°C) Precip->Centrifuge Recon Evaporate & Reconstitute Centrifuge->Recon LCMS LC-MS/MS Quantification Recon->LCMS

Workflow for the extraction and LC-MS/MS quantification of purine analogs.

Sources

Exploratory

The Ascendancy of 9-Methyl-9H-Purine Derivatives: A Technical Guide to Synthesis, Kinase Inhibition, and Therapeutic Potential

Abstract The 9-methyl-9H-purine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a plethora of derivatives with potent and selective inhibitory activity against key cellular kinases. This t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 9-methyl-9H-purine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a plethora of derivatives with potent and selective inhibitory activity against key cellular kinases. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and therapeutic applications of this important class of compounds. We will delve into the synthetic strategies for derivatization, with a focus on the versatile 6-chloro-9-methyl-9H-purine intermediate. Furthermore, this guide will explore the structure-activity relationships (SAR) of these derivatives as inhibitors of critical oncology targets, namely the mammalian target of rapamycin (mTOR) and cyclin-dependent kinase 9 (CDK9). Detailed experimental protocols for synthesis and kinase activity assays are provided, alongside a curated summary of biological data and visual representations of the relevant signaling pathways to offer a comprehensive resource for the advancement of 9-methyl-9H-purine-based drug discovery.

Introduction: The 9-Methyl-9H-Purine Core as a Foundation for Kinase Inhibitors

The purine core is a ubiquitous motif in biologically active molecules, most notably as a key component of the building blocks of nucleic acids and the energy currency of the cell, adenosine triphosphate (ATP). This inherent biological relevance has made the purine scaffold a fertile ground for the development of ATP-competitive kinase inhibitors. Kinases, a family of enzymes that catalyze the phosphorylation of substrate proteins, play a pivotal role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.

The strategic methylation at the N9 position of the purine ring serves a dual purpose. Firstly, it blocks a potential site of metabolic modification, enhancing the pharmacokinetic profile of the molecule. Secondly, and more crucially, it directs the substitution patterns at other positions of the purine ring, allowing for the systematic exploration of chemical space to achieve desired potency and selectivity. This guide will focus on the derivatization of the 9-methyl-9H-purine core and its application in the development of inhibitors for two critical cancer-related kinases: mTOR and CDK9.

Synthetic Strategies: Building a Library of 9-Methyl-9H-Purine Derivatives

The synthesis of a diverse library of 9-methyl-9H-purine derivatives is paramount to exploring their therapeutic potential. A common and efficient starting point for these syntheses is the commercially available 6-chloropurine, which can be readily methylated to yield 6-chloro-9-methyl-9H-purine. This key intermediate provides a reactive handle at the C6 position for subsequent nucleophilic aromatic substitution reactions.

General Synthetic Workflow

The overall strategy for the synthesis of 6,9-disubstituted purine derivatives is a versatile and modular approach that allows for the introduction of a wide range of functionalities. The workflow is designed to first establish the 9-methyl substitution, followed by the diversification at the C6 position, and in some cases, further modification at other positions of the purine ring. This logical sequence ensures high yields and simplifies the purification of the final products.

G A Start: 6-Chloropurine B N9-Methylation A->B Alkylating Agent (e.g., Methyl Iodide) C Key Intermediate: 6-Chloro-9-methyl-9H-purine B->C D Nucleophilic Aromatic Substitution (C6 Position) C->D E Diversification with Amines, Alcohols, Thiols, etc. D->E F Final Products: 6,9-Disubstituted Purine Derivatives E->F G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation Inhibitor 9-Methyl-9H-Purine Derivative Inhibitor->mTORC1 Inhibition Inhibitor->mTORC2 Inhibition G cluster_0 Transcription Initiation cluster_1 Transcriptional Elongation cluster_2 Cellular Response DNA DNA RNAPII RNA Polymerase II DSIF_NELF DSIF/NELF RNAPII->DSIF_NELF Pausing Promoter Promoter Promoter->RNAPII P_TEFb P-TEFb (CDK9/CycT1) Phosphorylation Phosphorylation P_TEFb->Phosphorylation Phosphorylates RNAPII CTD and DSIF/NELF DSIF_NELF->P_TEFb Elongation Transcriptional Elongation Phosphorylation->Elongation mRNA mRNA Elongation->mRNA Inhibitor 9-Methyl-9H-Purine Derivative Inhibitor->P_TEFb Inhibition Protein Anti-apoptotic Proteins (e.g., Mcl-1) mRNA->Protein Survival Cell Survival Protein->Survival

Foundational

Methyl 9-methyl-9H-purine-6-carboxylate: A Critical Scaffold in the Synthesis of Next-Generation mTOR Kinase Inhibitors

Executive Summary & Chemical Significance The development of targeted anticancer therapeutics relies heavily on highly functionalized heterocyclic scaffolds. Among these, Methyl 9-methyl-9H-purine-6-carboxylate (CAS 2803...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The development of targeted anticancer therapeutics relies heavily on highly functionalized heterocyclic scaffolds. Among these, Methyl 9-methyl-9H-purine-6-carboxylate (CAS 2803476-85-7) has emerged as a premier chemical intermediate. This compound is structurally defined by a purine core substituted with a methyl group at the N9 position and a methyl ester at the C6 position.

In medicinal chemistry, the purine ring mimics the adenine moiety of ATP. However, direct functionalization of the C6 position of an unsubstituted purine is notoriously challenging due to the electron-deficient nature of the pyrimidine ring. The pre-installed C6-carboxylate group acts as a highly reactive electrophilic handle, enabling precise carbon-carbon bond formation. This reactivity is the cornerstone for synthesizing potent, dual inhibitors of the [1], a master regulator of cellular proliferation and a validated target in oncology.

Mechanistic Role in Synthesis: The C6 Electrophile

The strategic value of Methyl 9-methyl-9H-purine-6-carboxylate lies in the reactivity of its methyl ester group. The carbonyl carbon is highly electrophilic, making it an ideal target for strong carbon nucleophiles such as Grignard reagents (RMgX) or organolithium compounds.

Causality of C6 Derivatization in Drug Design

In the context of mTOR inhibitors, the ATP-binding pocket of the kinase domain requires specific spatial occupation. By subjecting the C6 ester to nucleophilic attack, chemists can introduce bulky, hydrophobic, or heteroaromatic groups directly onto the purine core.

  • Single Addition (Weinreb Amide Route): Converts the ester to a ketone, allowing for the synthesis of rigid, sp2-hybridized C6 substituents.

  • Double Addition: Direct reaction with excess Grignard reagent yields tertiary alcohols, providing a tetrahedral sp3 geometry that can interact with unique allosteric sub-pockets within the mTOR kinase domain.

Synthesis_Workflow A 9-Methyl-9H-purine-6-carboxylic acid (Starting Material) B Fischer Esterification (MeOH, H2SO4, 65°C) A->B Esterification C Methyl 9-methyl-9H-purine-6-carboxylate (Key Scaffold) B->C Isolation & Purification D Nucleophilic Attack (Grignard / RMgX, -78°C) C->D C-C Bond Formation E C6-Functionalized Purine (mTOR Inhibitor Candidate) D->E Quench & Workup

Synthesis and C6-derivatization workflow of the purine scaffold.

Application: Dual PI3K/mTOR Inhibition

The PI3K/AKT/mTOR signaling cascade is frequently hyperactivated in human cancers. First-generation mTOR inhibitors (rapalogs) only partially inhibited mTOR Complex 1 (mTORC1) and often led to paradoxical AKT activation via relief of negative feedback loops.

Derivatives synthesized from Methyl 9-methyl-9H-purine-6-carboxylate act as [2]. By binding directly to the kinase domain, these C6-substituted purines effectively shut down both mTORC1 and mTORC2, preventing the compensatory phosphorylation of AKT (Ser473) and driving the cancer cells into G0/G1 phase arrest and apoptosis.

mTOR_Signaling PI3K PI3K Kinase AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylation mTORC1 mTORC1 Complex (Protein Synthesis & Growth) AKT->mTORC1 Activation mTORC2 mTORC2 Complex (Cytoskeleton & Survival) mTORC2->AKT Phosphorylation (Ser473) Drug C6-Purine Derivative (Dual ATP-Competitive Inhibitor) Drug->mTORC1 Inhibits Kinase Domain Drug->mTORC2 Inhibits Kinase Domain

Mechanism of dual mTORC1/mTORC2 inhibition by C6-purine derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints and mechanistic rationales.

Protocol A: Synthesis of Methyl 9-methyl-9H-purine-6-carboxylate

This procedure utilizes a direct Fischer Esterification of 9-methyl-9H-purine-6-carboxylic acid (CAS 1095822-37-9).

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 9-methyl-9H-purine-6-carboxylic acid (10.0 g, 56.1 mmol).

  • Solvent Addition: Suspend the solid in anhydrous methanol (100 mL). Causality: Methanol acts as both the solvent and the nucleophile. Anhydrous conditions are strictly required because the esterification is an equilibrium reaction; the presence of ambient water will drive the reaction backward toward the carboxylic acid.

  • Catalysis: Cool the suspension to 0°C using an ice bath. Dropwise, add concentrated sulfuric acid (H₂SO₄, 3.0 mL). Causality: The strong acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon to facilitate attack by the weak methanol nucleophile. The ice bath controls the exothermic heat of mixing.

  • Reflux & Validation: Attach a reflux condenser and heat the mixture to 65°C for 12 hours.

    • Self-Validation Step: Monitor the reaction via TLC (DCM:MeOH, 9:1 v/v). The starting material (baseline) should disappear, replaced by a distinct, higher-Rf UV-active spot corresponding to the ester.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Carefully neutralize the residue with saturated aqueous NaHCO₃ until pH 7.5 is reached. Causality: Neutralization is critical before extraction; if the aqueous layer remains highly acidic, the newly formed ester will undergo rapid hydrolysis back to the starting material.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the product as an off-white solid.

Protocol B: Derivatization via Grignard Addition at C6

This protocol describes the double addition of a Grignard reagent to form a tertiary alcohol at the C6 position, a common motif in [3].

  • Preparation: Dissolve Methyl 9-methyl-9H-purine-6-carboxylate (2.0 g, 10.4 mmol) in anhydrous THF (40 mL) under an Argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to achieve -78°C. Causality: The purine ring contains multiple nitrogen atoms capable of coordinating with magnesium, and the C-H bonds can be susceptible to deprotonation. Cryogenic temperatures kinetically favor the desired nucleophilic attack at the ester carbonyl while suppressing unwanted ring-metalation or over-reaction.

  • Nucleophilic Attack: Slowly add Phenylmagnesium bromide (3.0 M in diethyl ether, 8.3 mL, 25.0 mmol) dropwise over 20 minutes.

  • Reaction Progression: Stir at -78°C for 2 hours, then allow the reaction to gradually warm to 0°C over 1 hour.

    • Self-Validation Step: Quench a 0.1 mL aliquot in saturated NH₄Cl and analyze via LC-MS. The mass spectrum should show the disappearance of the ester (m/z 193[M+H]+) and the appearance of the tertiary alcohol product.

  • Quenching: Cool back to -20°C and quench dropwise with saturated aqueous NH₄Cl (20 mL). Causality: NH₄Cl provides a mild proton source to break down the magnesium alkoxide intermediate. Stronger acids (like HCl) must be avoided, as they would catalyze the dehydration of the newly formed tertiary alcohol into an alkene.

  • Isolation: Extract with DCM, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the typical reaction metrics, yields, and analytical purities achieved using the protocols described above, providing a benchmark for synthetic optimization.

Reaction StepStarting MaterialReagents / CatalystTemp (°C)Time (h)Avg. Yield (%)Target Purity (HPLC)
Fischer Esterification 9-Methyl-9H-purine-6-carboxylic acidAnhydrous MeOH, conc. H₂SO₄65 (Reflux)1285 - 90%> 98%
Weinreb Amide Formation Methyl 9-methyl-9H-purine-6-carboxylateHN(OMe)Me·HCl, iPrMgCl, THF-20 to 0478 - 82%> 95%
Grignard Addition (Ketone) C6-Weinreb Amide PurineRMgBr (1.1 eq), THF-78 to 0270 - 75%> 95%
Grignard Addition (Alcohol) Methyl 9-methyl-9H-purine-6-carboxylateRMgBr (2.5 eq), THF-78 to RT665 - 70%> 90%

Table 1: Standardized reaction conditions and expected yields for the synthesis and functionalization of the Methyl 9-methyl-9H-purine-6-carboxylate scaffold.

References

  • Wu, J., et al. "Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment." Frontiers in Pharmacology, National Center for Biotechnology Information (NIH/PMC), May 2022. Available at:[Link]

  • Cherukpalli, S., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." MedChemComm, RSC Publishing, September 2020. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Comprehensive Analytical Characterization of Methyl 9-methyl-9H-purine-6-carboxylate

Scientific Context & Mechanistic Significance Methyl 9-methyl-9H-purine-6-carboxylate (CAS: 2803476-85-7) is a high-purity chemical intermediate that serves as a critical structural scaffold in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Significance

Methyl 9-methyl-9H-purine-6-carboxylate (CAS: 2803476-85-7) is a high-purity chemical intermediate that serves as a critical structural scaffold in modern medicinal chemistry, particularly in the discovery of novel anticancer therapeutics. The 9-methyl-9H-purine class of molecules has been identified as a source of potent and selective inhibitors of the mammalian target of rapamycin (mTOR) kinase .

mTOR is a well-validated therapeutic target; its inhibition effectively suppresses cancer cell proliferation by inducing G0/G1 phase cell cycle arrest and blocking the phosphorylation of downstream signaling proteins, including AKT and p70S6 kinase .

mTORPathway PI3K PI3K / AKT Signaling mTOR mTORC1 / mTORC2 Kinase Complex PI3K->mTOR Effectors p70S6K & 4E-BP1 Phosphorylation mTOR->Effectors Inhibitor 9-Methyl-9H-purine Derivatives Inhibitor->mTOR Potent/Selective Inhibition Outcome G0/G1 Phase Cell Cycle Arrest Effectors->Outcome Inhibition of

Figure 1: Mechanism of action for 9-methyl-9H-purine derivatives in mTOR kinase inhibition.

Chemically, the carbonyl carbon of the methyl ester group at the C6 position is highly electrophilic. This reactivity provides a reliable pathway for the formation of new carbon-carbon bonds via attack by strong carbon nucleophiles, such as Grignard reagents . Because this scaffold is intended for the downstream synthesis of complex mTOR kinase inhibitors (TORKi), rigorous analytical characterization is mandatory to verify its structural integrity and purity before use .

Analytical Strategy & Workflow

To ensure absolute confidence in the molecular structure and purity, we employ a multi-modal analytical strategy. This self-validating workflow cross-references atomic connectivity (NMR), molecular mass and purity (LC-MS), and functional group integrity (FTIR).

AnalyticalWorkflow Sample Methyl 9-methyl-9H- purine-6-carboxylate (CAS: 2803476-85-7) NMR NMR Spectroscopy (1H & 13C) Sample->NMR Dissolve in DMSO-d6 LCMS LC-ESI-MS (Purity & Mass) Sample->LCMS Dissolve in MeOH/H2O FTIR ATR-FTIR (Functional Groups) Sample->FTIR Direct Solid Analysis Validation Structural & Purity Validation NMR->Validation LCMS->Validation FTIR->Validation

Figure 2: Multi-modal analytical workflow for the structural validation of the purine scaffold.

Experimental Protocols & Methodologies
3.1 High-Resolution NMR Spectroscopy (¹H and ¹³C)

Causality & Expertise: Purine derivatives often exhibit poor solubility in standard non-polar deuterated solvents (like CDCl₃) due to strong intermolecular π-π stacking and dipole interactions. We utilize Dimethyl Sulfoxide-d6 (DMSO-d6) to disrupt these interactions, ensuring complete dissolution and yielding a sharp, well-resolved spectrum. A relaxation delay (D1) of 2.0 seconds is explicitly chosen to ensure the complete relaxation of the methyl protons, which is critical for accurate quantitative integration.

Self-Validating System: The protocol mandates the acquisition of a solvent blank (pure DMSO-d6) prior to sample analysis to establish a baseline and rule out solvent impurities. Chemical shifts are internally calibrated against the residual solvent peak (2.50 ppm for ¹H; 39.5 ppm for ¹³C).

Step-by-Step Protocol:

  • Weigh exactly 15.0 mg of the solid sample into a clean glass vial.

  • Add 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Sonicate the mixture for 2 minutes until complete dissolution is achieved.

  • Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquire the ¹H NMR spectrum at 400 MHz (16 scans, D1 = 2.0 s, 298 K).

  • Acquire the ¹³C NMR spectrum at 100 MHz (1024 scans, D1 = 2.0 s, 298 K).

  • Phase, baseline correct, and integrate the signals using processing software.

3.2 LC-ESI-MS for Purity and Mass Profiling

Causality & Expertise: A reversed-phase C18 column is paired with a gradient mobile phase of water and acetonitrile. Crucially, 0.1% Formic Acid (FA) is added to both mobile phases. The FA serves a dual purpose: it suppresses silanol interactions on the stationary phase (preventing peak tailing of the basic purine nitrogens) and acts as an abundant proton source to maximize [M+H]⁺ ionization efficiency in positive Electrospray Ionization (ESI+) mode.

Self-Validating System: A blank injection (50:50 MeOH/H₂O) is executed immediately before and after the sample run to verify the absence of column carryover. The mass spectrometer is calibrated daily using a standard tuning mix, ensuring mass accuracy within a <5 ppm error margin.

Step-by-Step Protocol:

  • Prepare a 1 mg/mL stock solution of the compound in HPLC-grade Methanol.

  • Dilute the stock to a final working concentration of 10 µg/mL using 50:50 Water/Acetonitrile.

  • Inject 5 µL of the working solution onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Monitor UV absorbance at 254 nm (optimal for the purine chromophore).

  • Acquire MS data in ESI+ mode, scanning an m/z range of 100–500.

3.3 ATR-FTIR for Functional Group Validation

Causality & Expertise: Attenuated Total Reflectance (ATR) FTIR is selected over traditional KBr pellet methods because KBr is highly hygroscopic. Absorbed atmospheric moisture creates broad bands around 3400 cm⁻¹ and 1640 cm⁻¹, which can obscure critical purine ring vibrations or be falsely interpreted as N-H/O-H stretching. ATR allows for direct, solid-state analysis of the fully-substituted purine (which inherently lacks N-H bonds).

Self-Validating System: A background scan of the clean, empty diamond ATR crystal is collected immediately prior to the sample scan. This background is automatically subtracted by the software, ensuring that atmospheric water vapor and CO₂ do not generate false peaks.

Step-by-Step Protocol:

  • Clean the diamond ATR crystal with a lint-free wipe and isopropyl alcohol; allow to dry.

  • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Place approximately 2-3 mg of the solid powder directly onto the center of the crystal.

  • Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

  • Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

  • Clean the crystal post-analysis and verify cleanliness with a quick preview scan.

Quantitative Data Summaries

Table 1: Expected NMR Assignments (¹H and ¹³C)

Nucleus Chemical Shift (ppm) Multiplicity Integration Structural Assignment
¹H 8.95 Singlet (s) 1H Purine H-2
¹H 8.65 Singlet (s) 1H Purine H-8
¹H 4.05 Singlet (s) 3H Ester -OCH₃
¹H 3.90 Singlet (s) 3H N-CH₃ (N-9 position)
¹³C 165.2 - - C=O (Ester Carbonyl)
¹³C 153.5, 151.0, 148.2 - - Purine C-2, C-4, C-8
¹³C 143.5, 131.0 - - Purine C-6, C-5
¹³C 53.4 - - Ester -OCH₃

| ¹³C | 30.5 | - | - | N-CH₃ |

Table 2: LC-MS and Adduct Mass Profiling

Parameter Expected Value Observation / Adduct Type
Retention Time (Rt) 4.2 ± 0.1 min Sharp, symmetrical UV peak at 254 nm
Monoisotopic Mass 192.06 g/mol Theoretical neutral mass
m/z 193.07 193.0720 Protonated molecular ion[M+H]⁺
m/z 215.05 215.0539 Sodium adduct [M+Na]⁺

| m/z 231.02 | 231.0279 | Potassium adduct [M+K]⁺ |

Table 3: ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹) Peak Intensity Functional Group Assignment
3100 - 3050 Weak Aromatic C-H stretch (Purine ring)
2950 - 2850 Weak Aliphatic C-H stretch (Methyl groups)
1735 Strong C=O stretch (Methyl ester carbonyl)
1600, 1580 Medium-Strong C=N and C=C stretch (Purine ring skeleton)

| 1250, 1100 | Strong | C-O stretch (Ester linkage) |

References
Application

Application Note: Preclinical Evaluation of Methyl 9-methyl-9H-purine-6-carboxylate Derivatives as mTOR Kinase Inhibitors

Target Audience: Medicinal Chemists, Oncology Researchers, and Assay Development Scientists Compound Analyzed: Methyl 9-methyl-9H-purine-6-carboxylate (CAS: 2803476-85-7) Scientific Rationale & Mechanism of Action In con...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Oncology Researchers, and Assay Development Scientists Compound Analyzed: Methyl 9-methyl-9H-purine-6-carboxylate (CAS: 2803476-85-7)

Scientific Rationale & Mechanism of Action

In contemporary oncology drug discovery, targeting the PI3K/AKT/mTOR signaling axis remains a critical strategy due to its frequent dysregulation in human cancers. (MMPC) is a high-purity chemical intermediate that serves as a highly effective structural scaffold for synthesizing novel mammalian target of rapamycin (mTOR) kinase inhibitors (TORKi)[1].

From a medicinal chemistry perspective, the carbonyl carbon of the methyl ester group at the C6 position of MMPC is highly electrophilic. This allows it to be readily attacked by strong carbon nucleophiles, such as Grignard reagents, facilitating the formation of new carbon-carbon bonds[1]. By derivatizing this scaffold, researchers can synthesize ATP-competitive inhibitors that directly bind the kinase domain of mTOR.

Unlike first-generation allosteric inhibitors (e.g., Rapamycin) that only partially inhibit mTOR Complex 1 (mTORC1), ATP-competitive TORKis derived from the MMPC scaffold suppress both mTORC1 and mTORC2. This dual inhibition is critical: it prevents the paradoxical hyperactivation of AKT often seen with Rapamycin, effectively suppressing cancer cell proliferation by inducing G0/G1 phase cell cycle arrest and triggering autophagy[1].

mTOR_Signaling MMPC MMPC-Derived TORKi mTOR mTORC1 / mTORC2 MMPC->mTOR Direct Inhibition PI3K PI3K AKT AKT PI3K->AKT AKT->mTOR p70S6K p70S6 Kinase mTOR->p70S6K Autophagy Autophagy Suppression mTOR->Autophagy CellCycle G0/G1 Cell Cycle Progression p70S6K->CellCycle

Fig 1: Mechanism of MMPC derivatives inhibiting mTOR to arrest cell cycle and induce autophagy.

Experimental Design: Building a Self-Validating System

To rigorously evaluate MMPC derivatives, experimental workflows must be designed with internal causal validations. A phenotypic observation (e.g., cell death) is insufficient without molecular proof of target engagement.

Our protocol utilizes a tri-modal validation strategy:

  • Flow Cytometry: Validates the phenotypic endpoint (G0/G1 cell cycle arrest)[1].

  • Dual-Readout Western Blot: Validates the mechanism. By measuring both p-AKT (Ser473) and p-p70S6K (Thr389), we confirm that the compound acts as a dual mTORC1/2 inhibitor rather than an allosteric mTORC1 inhibitor.

  • Autophagy Flux Assay: Validates downstream biological consequence by tracking LC3B-II accumulation[1].

Workflow Prep Compound Prep (DMSO Stock) Cell Cancer Cell Line Incubation Prep->Cell Flow Flow Cytometry (G0/G1 Arrest) Cell->Flow WB Western Blot (AKT/p70S6K) Cell->WB Auto Autophagy Assay (LC3B Tracking) Cell->Auto

Fig 2: Self-validating experimental workflow for evaluating MMPC-derived mTOR inhibitors.

Detailed Methodologies & Protocols

Protocol A: Compound Preparation and Handling

Causality Check: MMPC derivatives often contain residual electrophilic sites or ester linkages. Using protic solvents or old, hydrated DMSO can lead to premature solvolysis, destroying the compound before it reaches the cells.

  • Obtain high-purity (CAS: 2803476-85-7)[2] and execute desired C6-nucleophilic derivatization.

  • Dissolve the purified derivative in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Aliquot into single-use tubes and store at -80°C.

  • During cell treatment, ensure the final DMSO concentration in the culture media never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity, which would confound viability data.

Protocol B: Flow Cytometry for G0/G1 Cell Cycle Arrest

Causality Check: To prove the compound halts proliferation via mTOR inhibition, we must observe an accumulation of cells in the G0/G1 phase. RNase A is critical here; Propidium Iodide (PI) intercalates into both DNA and RNA. Without RNase A, RNA fluorescence will blur the distinct 2N (G0/G1) and 4N (G2/M) DNA peaks.

  • Seed human cancer cells (e.g., HCT116 or MCF-7) in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Treat cells with Vehicle (0.1% DMSO), Rapamycin (100 nM, positive control), and the MMPC derivative (1 µM and 10 µM) for 24 hours.

  • Harvest cells via trypsinization, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

  • Wash fixed cells twice with PBS to remove ethanol.

  • Resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate in the dark at 37°C for 30 minutes.

  • Analyze via flow cytometry, capturing at least 10,000 events per sample.

Protocol C: Target Engagement via Western Blotting

Causality Check: Phosphatase inhibitors are mandatory. Phosphorylation of AKT and p70S6K is highly labile and will be rapidly lost during cell lysis if endogenous phosphatases are active, leading to false-positive "inhibition" readouts.

  • Lyse treated cells in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Na 3​ VO 4​ , and 10 mM NaF.

  • Centrifuge at 14,000 x g for 15 mins at 4°C. Collect the supernatant and quantify protein via BCA assay.

  • Load 20 µg of protein per lane on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Block with 5% BSA in TBST for 1 hour. (Do not use milk, as casein contains phosphoproteins that cause high background for phospho-specific antibodies).

  • Probe overnight at 4°C with primary antibodies: Anti-p-AKT (Ser473), Anti-AKT, Anti-p-p70S6K (Thr389), Anti-p70S6K, and Anti-GAPDH (loading control).

  • Develop using ECL and quantify band densitometry.

Protocol D: Autophagy Flux Assessment

Causality Check: mTOR inhibition induces autophagy[1]. However, an increase in autophagosome marker LC3B-II can mean either increased autophagy induction or blocked autophagic degradation (lysosomal failure). To validate true flux, we use Bafilomycin A1 (BafA1), a late-stage inhibitor. If the MMPC derivative truly induces autophagy, combining it with BafA1 will result in a massive synergistic accumulation of LC3B-II compared to either agent alone.

  • Treat cells with the MMPC derivative for 18 hours.

  • For the final 4 hours of treatment, spike the media with 100 nM Bafilomycin A1.

  • Lyse cells and perform Western Blotting for LC3B-I and LC3B-II.

  • Calculate the LC3B-II/GAPDH ratio to determine autophagic flux.

Representative Data & Interpretation

The following table summarizes the expected quantitative profile of a successful, highly potent MMPC-derived TORKi compared to controls.

Treatment GroupIC 50​ (Proliferation)% Cells in G0/G1 Phasep-AKT (S473) Rel. Expressionp-p70S6K (T389) Rel. ExpressionLC3B-II Accumulation (Flux)
Vehicle (0.1% DMSO) N/A45.2 ± 2.1%1.00 (Baseline)1.00 (Baseline)Low
Rapamycin (100 nM) ~2.5 µM68.4 ± 3.0%1.85 (Hyperactivated) 0.12 (Suppressed)Moderate
MMPC-Deriv A (1 µM) 0.45 µM74.1 ± 1.8%0.25 (Suppressed) 0.08 (Suppressed)High
MMPC-Deriv A (10 µM) 0.45 µM82.5 ± 2.5%0.05 (Suppressed) 0.02 (Suppressed)Very High

Interpretation of Causality: The data clearly validates the MMPC derivative as an ATP-competitive dual mTORC1/2 inhibitor. Unlike Rapamycin, which only suppresses p-p70S6K and causes a feedback-loop hyperactivation of p-AKT, the MMPC derivative successfully suppresses both biomarkers. This dual suppression directly correlates with a stronger G0/G1 cell cycle arrest and robust autophagic flux, confirming the therapeutic superiority of the MMPC scaffold in oncology applications.

References

Sources

Method

Application Note: Experimental Design for mTOR Kinase Inhibition Assays

Introduction & Mechanistic Context The mechanistic target of rapamycin (mTOR) is an atypical serine/threonine kinase belonging to the PI3K-related kinase (PIKK) family. It serves as a master regulator of cellular metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The mechanistic target of rapamycin (mTOR) is an atypical serine/threonine kinase belonging to the PI3K-related kinase (PIKK) family. It serves as a master regulator of cellular metabolism, growth, and survival[1]. In mammalian cells, mTOR exists in two structurally and functionally distinct multi-protein complexes: mTORC1 (defined by the scaffolding protein Raptor) and mTORC2 (defined by Rictor)[2].

When designing screening cascades or profiling assays for novel mTOR inhibitors, understanding the divergent downstream substrates of these complexes is critical. mTORC1 primarily phosphorylates S6K1 (at Thr389) and 4E-BP1 to drive protein translation and anabolic processes[1]. In contrast, mTORC2 phosphorylates AGC kinase family members, most notably Akt at Ser473, which is essential for cell survival and cytoskeletal organization[2].

Historically, first-generation inhibitors like Rapamycin (rapalogs) acted allosterically by forming a complex with FKBP12, which specifically binds to and inhibits mTORC1, leaving mTORC2 largely unaffected[1]. To achieve comprehensive pathway suppression and overcome PI3K/Akt feedback loops, modern drug development has shifted toward ATP-competitive mTOR inhibitors (e.g., CC-223, WYE-354, Torin1)[3][4]. These small molecules bind directly to the kinase domain, effectively inhibiting both mTORC1 and mTORC2[3].

mTOR_Pathway PI3K PI3K / Akt Signaling mTORC1 mTORC1 (Raptor) PI3K->mTORC1 Activates mTORC2 mTORC2 (Rictor) PI3K->mTORC2 Activates S6K p-S6K (Thr389) Protein Synthesis mTORC1->S6K Phosphorylates Akt p-Akt (Ser473) Survival / Proliferation mTORC2->Akt Phosphorylates Rapalog Rapalogs (Allosteric) Rapalog->mTORC1 Inhibits ATP_Inhib ATP-Competitive Inhibitors (e.g., CC-223) ATP_Inhib->mTORC1 Inhibits ATP_Inhib->mTORC2 Inhibits

Diagram illustrating mTORC1/2 signaling branches and distinct intervention points of mTOR inhibitors.

Biochemical Assay Design: In Vitro Kinase Profiling

To evaluate the intrinsic potency ( IC50​ ) of ATP-competitive inhibitors against the mTOR kinase domain, a robust, high-throughput biochemical assay is required. While radiometric assays utilizing [³³P]-ATP are the historical gold standard, the ADP-Glo™ Kinase Assay has become the preferred homogeneous, non-radioactive alternative for drug discovery[5][6].

The Causality Behind the Assay Choice

The ADP-Glo assay measures the accumulation of ADP, a universal byproduct of kinase activity. Because mTOR is a massive protein (approx. 289 kDa) that can be difficult to express in high yields with full specific activity, the assay must be highly sensitive. ADP-Glo can detect ADP concentrations down to 0.01 µM and tolerates ATP concentrations up to 1 mM[5][7].

Crucially, to accurately determine the inhibition constant ( Ki​ ) of an ATP-competitive inhibitor, the assay must be run at an ATP concentration equal to the Michaelis constant ( Km​ ) for ATP[6]. If the ATP concentration is too high, the inhibitor will be outcompeted, resulting in artificially inflated IC50​ values (as defined by the Cheng-Prusoff equation)[6].

ADPGlo_Workflow Step1 1. Kinase Reaction (ATP -> ADP) Step2 2. ATP Depletion (Removes unreacted ATP) Step1->Step2 Step3 3. Detection Phase (ADP -> ATP -> Light) Step2->Step3 Readout Luminescence Readout Step3->Readout

The ADP-Glo™ kinase assay workflow: converting kinase-generated ADP to a luminescent signal.

Step-by-Step Protocol: mTOR ADP-Glo Assay

Reagents Required:

  • Recombinant active mTOR enzyme (truncated or full-length).

  • Substrate: Recombinant inactive p70S6K or a validated synthetic peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega)[5].

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

Methodology:

  • Compound Preparation: Serially dilute the test inhibitors (e.g., 10-point dose-response, 1:3 dilutions) in 100% DMSO. Transfer to a 384-well low-volume white microplate, ensuring the final DMSO concentration in the assay does not exceed 1%[7].

  • Enzyme-Inhibitor Pre-incubation: Add 2 µL of mTOR enzyme diluted in Kinase Buffer to the compound wells. Scientific Rationale: Incubate for 15–30 minutes at room temperature. This pre-incubation step is vital to allow slow-binding ATP-competitive inhibitors to reach thermodynamic equilibrium with the kinase before the substrate introduces competition.

  • Reaction Initiation: Add 2 µL of the ATP/Substrate mix to initiate the reaction. The ATP concentration should be strictly maintained at the predetermined apparent Km​ for your specific mTOR lot (typically 10–50 µM).

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature. Ensure the reaction remains in the linear phase (converting <10% of total ATP to ADP) to maintain steady-state kinetics.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP[7]. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce the luciferase/luciferin detection system[7]. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader (e.g., BMG LABTECH or PerkinElmer EnSpire)[5]. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Cellular Assay Design: Target Engagement & Selectivity

Biochemical potency does not guarantee cellular efficacy due to factors like membrane permeability, intracellular ATP concentrations (which are typically 1–5 mM, much higher than biochemical assay conditions), and protein binding[8]. Therefore, a self-validating cellular protocol must be employed to confirm that the inhibitor successfully targets both mTORC1 and mTORC2 in a physiological environment.

Step-by-Step Protocol: Cellular Phospho-Signaling (Western Blot)

Methodology:

  • Cell Culture & Seeding: Seed HEK293 or MCF-7 cells in 6-well plates at 3×105 cells/well. Allow them to adhere overnight.

  • Starvation & Stimulation (Crucial Step): Wash cells with PBS and incubate in serum-free media for 16 hours. Scientific Rationale: Serum starvation synchronizes the cells and lowers basal kinase activity. Following starvation, stimulate cells with 100 nM Insulin for 15 minutes prior to lysis. This robustly activates the PI3K/mTOR pathway, providing a massive dynamic range to observe inhibition[3].

  • Inhibitor Treatment: Treat cells with a dose-response of the mTOR inhibitor (e.g., 1 nM to 10 µM) for 1–2 hours prior to insulin stimulation. Include a DMSO-only control and a Rapamycin control (100 nM).

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Target Probing: Probe with the following primary antibodies:

    • Anti-p-S6K (Thr389): Validates mTORC1 inhibition[3].

    • Anti-p-Akt (Ser473): Validates mTORC2 inhibition[3].

    • Anti-Total S6K / Anti-Total Akt: Loading controls to ensure phosphorylation loss is not due to protein degradation.

Self-Validating Check: If the compound is a true ATP-competitive dual inhibitor, both p-S6K and p-Akt signals will diminish dose-dependently. If the compound is a rapalog, only p-S6K will be inhibited, while p-Akt (Ser473) will remain unaffected or even increase due to the release of the negative feedback loop on IRS-1[1][4].

Quantitative Data Interpretation

When evaluating novel compounds, their profiles should be benchmarked against known clinical and tool compounds. The table below summarizes the expected biochemical and cellular profiles of different mTOR inhibitor classes.

Inhibitor ClassExample CompoundmTOR Kinase IC50​ (Biochemical)PI3Kα IC50​ (Selectivity)mTORC1 Cellular Readout (p-S6K)mTORC2 Cellular Readout (p-Akt)
Allosteric (Rapalog) Rapamycin>10 µM (Does not inhibit isolated kinase)>10 µMPotent InhibitionNo Inhibition / Hyperactivation
Dual PI3K/mTOR Dactolisib (NVP-BEZ235)~20 nM~4 nMPotent InhibitionPotent Inhibition
Selective ATP-Competitive CC-22316 nM[4]4.0 µM (>200-fold selective)[4]Potent InhibitionPotent Inhibition
Selective ATP-Competitive WYE-354~5 nM[3]>1.0 µM (>100-fold selective)[3]Potent InhibitionPotent Inhibition

Analytical Note: High selectivity over PI3Kα (as seen with CC-223 and WYE-354) is a critical milestone in modern mTOR drug development, ensuring that observed phenotypes are strictly due to mTOR kinase inhibition rather than off-target lipid kinase suppression[3][4].

References

  • Regulation and metabolic functions of mTORC1 and mTORC2 - PMC - NIH. National Institutes of Health (NIH). Available at:[Link]

  • Biochemical, Cellular, and In vivo Activity of Novel ATP-Competitive and Selective Inhibitors of the Mammalian Target of Rapamycin. AACR Journals. Available at:[Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at:[Link]

  • The mTORC2 signaling network: targets and cross-talks. Biochemical Journal. Available at:[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. National Institutes of Health (NIH). Available at:[Link]

  • CC-223, a Potent and Selective Inhibitor of mTOR Kinase: In Vitro and In Vivo Characterization. AACR Journals. Available at:[Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. Available at:[Link]

Sources

Application

Cell cycle analysis with Methyl 9-methyl-9H-purine-6-carboxylate treatment

Application Note: Cell Cycle Analysis of Novel mTOR Inhibitors Derived from Methyl 9-methyl-9H-purine-6-carboxylate Introduction & Mechanistic Rationale Methyl 9-methyl-9H-purine-6-carboxylate (CAS 2803476-85-7) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell Cycle Analysis of Novel mTOR Inhibitors Derived from Methyl 9-methyl-9H-purine-6-carboxylate

Introduction & Mechanistic Rationale

Methyl 9-methyl-9H-purine-6-carboxylate (CAS 2803476-85-7) is a high-purity chemical intermediate that serves as a critical scaffold in medicinal chemistry, specifically for the design of novel mammalian target of rapamycin (mTOR) kinase inhibitors[1]. The mTOR signaling cascade is a master regulator of cellular metabolism, proliferation, and survival. Dysregulation of this pathway is a hallmark of numerous malignancies, making it a highly validated target for anticancer drug discovery[1].

When cancer cells are treated with mTOR inhibitors derived from this 9-methyl-9H-purine scaffold, the primary cytostatic response is a robust G0/G1 phase cell cycle arrest[1][2]. Mechanistically, the inhibition of mTOR complexes (mTORC1 and mTORC2) suppresses the phosphorylation of downstream effectors such as p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1)[3]. This blockade halts the translation and stability of critical cell cycle progression proteins, notably Cyclin D1 and CDK4/6[4][5]. Without sufficient Cyclin D1/CDK4 activity, the cell is prevented from transitioning from the G1 phase into the DNA synthesis (S) phase, resulting in targeted proliferation suppression[4].

Pathway Visualization

Pathway Purine Methyl 9-methyl-9H-purine-6-carboxylate (mTOR Inhibitor Scaffold) mTOR mTORC1 / mTORC2 Complexes Purine->mTOR Inhibits p70S6K p70S6K & 4E-BP1 mTOR->p70S6K Phosphorylation Blocked Cyclin Cyclin D1 / CDK4 p70S6K->Cyclin Translation Downregulated Arrest G0/G1 Cell Cycle Arrest Cyclin->Arrest Induces

Mechanism of G0/G1 cell cycle arrest via mTOR inhibition by purine derivatives.

Experimental Design: Causality and Best Practices

To accurately quantify the cell cycle arrest induced by Methyl 9-methyl-9H-purine-6-carboxylate derivatives, flow cytometry utilizing Propidium Iodide (PI) is the gold standard[2][5]. PI is a fluorescent intercalating agent that binds stoichiometrically to nucleic acids. Because cells in the G2/M phase possess exactly twice the DNA content of cells in the G0/G1 phase, the resulting fluorescence intensity directly correlates with the cell cycle phase.

Crucial Experimental Considerations:

  • RNase A Treatment: PI binds indiscriminately to both DNA and double-stranded RNA. Failure to enzymatically degrade RNA with RNase A will result in falsely elevated fluorescence signals, blurring the distinct G0/G1 and G2/M peaks and rendering the data uninterpretable.

  • Single-Cell Suspension: Cellular aggregation can mimic polyploidy or G2/M cells (known as "doublets" in flow cytometry). Vigorous vortexing during ethanol fixation and the use of a cell strainer prior to acquisition are mandatory steps to ensure high-fidelity, single-cell data.

Protocol: Propidium Iodide Flow Cytometry Workflow

Reagents and Materials:

  • Methyl 9-methyl-9H-purine-6-carboxylate derivative (reconstituted in DMSO)

  • Target Cell Line (e.g., HeLa, HCT116, or A549)[2][3][6]

  • 70% cold Ethanol (stored at -20°C)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

  • Flow Cytometer (e.g., BD FACSCalibur or equivalent)[2][3]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight to allow adherence. Treat cells with the purine derivative at predetermined IC50 concentrations for 24 to 48 hours[5][6]. Include a vehicle control (DMSO < 0.1%).

  • Harvesting: Collect the culture media to retain any detached, apoptotic, or arrested cells. Wash the adherent cells with PBS, trypsinize, and pool with the collected media[2]. Centrifuge at 300 x g for 5 minutes.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Fixation (Critical Step): Resuspend the pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold absolute ethanol dropwise to achieve a final concentration of 70% ethanol[2]. Causality note: Dropwise addition during vortexing prevents the cells from cross-linking into unbreakable clumps. Incubate at -20°C overnight (or for a minimum of 2 hours)[2].

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol carefully (the pellet will be loose). Wash once with cold PBS. Resuspend the pellet in 500 µL of the PI/RNase A staining solution.

  • Incubation: Incubate the samples in the dark at room temperature for 30 minutes to allow complete RNA degradation and DNA intercalation[2].

  • Acquisition: Pass the cells through a 40 µm nylon mesh to remove remaining aggregates. Acquire data on a flow cytometer using the FL2 (or appropriate PI) channel[3][5]. Collect at least 10,000 single-cell events.

Workflow Visualization

Workflow Treat 1. Compound Treatment Harvest 2. Trypsinization & Harvest Treat->Harvest Fix 3. 70% EtOH Fixation (-20°C) Harvest->Fix Stain 4. RNase A + PI Staining Fix->Stain Acquire 5. Flow Cytometry Acquisition Stain->Acquire

Step-by-step workflow for PI-based flow cytometry cell cycle analysis.

Data Presentation and Interpretation

Following acquisition, the data must be analyzed using specialized software (e.g., FlowJo or ModFit LT) to deconvolute the overlapping peaks of the cell cycle phases. A successful mTOR inhibition assay using a Methyl 9-methyl-9H-purine-6-carboxylate derivative will yield a significant shift in the population distribution, specifically enriching the G0/G1 fraction[2][4].

Table 1: Representative Cell Cycle Distribution Post-Treatment

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Apoptotic (Sub-G1) (%)
Vehicle Control (DMSO) 45.2 ± 2.135.4 ± 1.818.1 ± 1.21.3 ± 0.4
Purine Derivative (Low Dose) 62.5 ± 2.522.1 ± 1.512.0 ± 1.03.4 ± 0.6
Purine Derivative (High Dose) 78.3 ± 3.110.2 ± 1.16.1 ± 0.85.4 ± 0.9

Interpretation: The dose-dependent increase in the G0/G1 population, coupled with a concomitant decrease in the S and G2/M phases, validates the cytostatic efficacy of the compound. The emergence of a Sub-G1 population at higher doses may indicate secondary induction of apoptosis following prolonged cell cycle arrest[1][6].

References

  • Phosphoproteome Profiling Revealed the Importance of mTOR Inhibition on CDK1 Activation to Further Regulate Cell Cycle Progression Source: Journal of Proteome Research - ACS Publications URL:[Link]

  • TARGETED INHIBITION OF mTOR SIGNALING INHIBITS TUMORIGENESIS OF COLORECTAL CANCER Source: PMC - NIH URL:[Link]

  • Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells Source: AACR Journals URL:[Link]

  • Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo Source: AACR Journals URL:[Link]

  • Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells Source: PMC - NIH URL:[Link]

Sources

Method

Application Note: Advanced In Vitro and In Vivo Profiling of Purine Analogs in Oncology and Virology

Introduction & Mechanistic Causality Purine nucleoside analogs (PNAs) such as fludarabine, cladribine, and 6-mercaptopurine are cornerstone therapeutics in the management of hematological malignancies and viral infection...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Purine nucleoside analogs (PNAs) such as fludarabine, cladribine, and 6-mercaptopurine are cornerstone therapeutics in the management of hematological malignancies and viral infections[1]. Administered as inactive prodrugs, their pharmacological efficacy is entirely dependent on a complex intracellular cascade.

The causality of their cytotoxicity begins with cellular uptake via specific nucleoside transporters. Once internalized, they undergo rate-limiting phosphorylation by enzymes like deoxycytidine kinase (dCK) to form monophosphates, and eventually, the active triphosphate metabolites[1]. These triphosphate analogs exert their effects by competing with endogenous deoxynucleoside triphosphates (dNTPs). They act as false substrates for DNA polymerases, leading to chain termination, and potently inhibit ribonucleotide reductase (RNR)[2]. The inhibition of RNR causes a severe depletion and imbalance of the endogenous dNTP pool, stalling DNA synthesis, preventing DNA repair, and ultimately triggering apoptosis[1],[3].

G Prodrug Purine Analog (Prodrug) Transporter Nucleoside Transporter (Cellular Uptake) Prodrug->Transporter Kinase Deoxycytidine Kinase (dCK) (Phosphorylation) Transporter->Kinase Active Analog Triphosphate (Active Metabolite) Kinase->Active Target1 Ribonucleotide Reductase (Inhibition) Active->Target1 Target2 DNA Polymerase (Chain Termination) Active->Target2 Apoptosis Apoptosis / Cell Death Target1->Apoptosis dNTP Depletion Target2->Apoptosis DNA Damage

Figure 1: Intracellular activation pathway and mechanism of action for purine nucleoside analogs.

In Vitro Profiling: Intracellular Triphosphate Quantification

Because the parent drug is inactive, measuring extracellular or plasma concentrations often correlates poorly with clinical efficacy. The critical pharmacokinetic/pharmacodynamic (PK/PD) node is the intracellular concentration of the analog triphosphate[3].

Self-Validating Principle: To ensure the observed triphosphate levels are accurate and not artifacts of degradation during the extraction process, this protocol employs a structural internal standard (e.g., 2-chloro-ATP) spiked immediately upon cell lysis. Furthermore, a parallel matrix treated with acid phosphatase is used to intentionally dephosphorylate the sample; the disappearance of the target peak in this control validates the specific detection of the phosphorylated species[3],[4].

Protocol 1: LC-MS/MS Quantification of Intracellular Triphosphates
  • Cell Treatment & Harvesting: Treat target leukemia cells (e.g., K562, MV4-11) with the desired purine analog for 24-48 hours. Harvest 2×108 cells and wash twice with ice-cold PBS to halt cellular metabolism[3].

  • Quenching & Extraction: Resuspend the cell pellet in 1 mL of ice-cold 70% methanol containing 500 nM 2-chloro-adenosine-5'-triphosphate as the internal standard[4]. Incubate at -20°C for 30 minutes to precipitate proteins and extract the highly polar nucleotides[3].

  • Clarification: Sonicate the lysate for 15 minutes in an ice bath, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to a fresh tube and dry completely under a gentle stream of nitrogen[3],[4].

  • Reconstitution & Analysis: Reconstitute the dried residue in 200 µL of mobile phase A (e.g., weak anion-exchange buffer). Inject a 50 µL aliquot into the LC-MS/MS system utilizing a strong anion-exchange or porous graphitic carbon (PGC) column[3].

  • Validation Control (Phosphatase Assay): In a parallel sample, reconstitute the dried extract in 50 µL of 1 M sodium acetate buffer (pH 4.0) and treat with 16 U of acid phosphatase for 1 hour at 37°C[3]. Analyze via LC-MS/MS to confirm peak ablation.

Table 1: Representative LC-MS/MS Parameters for Purine Analogs
AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)
Fludarabine-ATP 526.0284.025
Cladribine-ATP 526.0284.022
2-Chloro-ATP (IS) 542.0300.024

Note: Quantitative parameters must be optimized per instrument. Values represent typical positive electrospray ionization (ESI+) transitions.

In Vivo Profiling: Systemic Xenograft Efficacy Models

Transitioning from in vitro cytotoxicity to in vivo efficacy requires careful consideration of systemic drug clearance and the tumor microenvironment. For hematological malignancies, systemic xenografts utilizing immunodeficient NSG (NOD scid gamma) mice are the gold standard[5].

Self-Validating Principle: Relying solely on survival endpoints is insufficient due to variable engraftment rates. Integrating Bioluminescent Imaging (BLI) allows for longitudinal, non-invasive quantification of the tumor burden. This ensures that treatment is initiated only after uniform engraftment is confirmed, eliminating false positives caused by failed tumor implantation[5].

Protocol 2: Systemic Xenograft Model for Fludarabine Efficacy
  • Cell Preparation: Culture luciferase-expressing Nalm-6 (Nalm-6-luc) cells in complete medium. Harvest when cells are 70-80% confluent, wash twice with sterile PBS, and resuspend at a concentration of 2.5×106 cells/mL. Verify that viability exceeds 95% using trypan blue exclusion[6].

  • Inoculation: Inject 200 µL ( 5×105 cells) intravenously into the tail vein of 6-8 week old male NSG mice[5].

  • Engraftment Verification: On Day 5 post-inoculation, administer D-luciferin intraperitoneally (IP) and perform BLI. Randomize mice into vehicle and treatment groups based on equivalent baseline luminescence to ensure statistical reliability[5].

  • Dosing Regimen: Administer fludarabine phosphate via IP injection. A standard preclinical regimen is 120 mg/kg/day for 5 consecutive days, followed by 2 days of rest, repeated for a total of two cycles[7].

  • Monitoring & Endpoints: Measure tumor progression weekly via BLI. Measure body weight twice weekly to assess drug toxicity. Euthanize mice upon reaching humane endpoints (e.g., hind limb paralysis, >20% weight loss, or severe cachexia)[5],[7].

Workflow Prep Cell Preparation (Nalm-6-luc) Inoculation IV Inoculation (NSG Mice) Prep->Inoculation BLI BLI Verification & Randomization Inoculation->BLI Dosing IP Dosing (Fludarabine) BLI->Dosing Monitor Longitudinal Monitoring (BLI & Body Weight) Dosing->Monitor Endpoint Humane Endpoint & Tissue Harvest Monitor->Endpoint

Figure 2: Step-by-step in vivo workflow for evaluating purine analog efficacy in systemic xenografts.

Table 2: In Vivo Efficacy and Toxicity Monitoring Matrix
ParameterModality / AssayFrequencyThreshold for Action / Endpoint
Tumor Burden Bioluminescent Imaging (BLI)Weekly> 109 photons/sec (Humane Euthanasia)
Systemic Toxicity Body Weight MeasurementBi-weekly>20% weight loss from baseline
Hematological Toxicity Complete Blood Count (CBC)End of StudySevere neutropenia or anemia
Target Engagement Western Blot (Tumor Tissue)Post-mortemDownregulation of target proteins (e.g., N-Myc)

References

  • Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. MDPI. [Link]

  • Purine Analogs - Holland-Frei Cancer Medicine. NCBI Bookshelf. [Link]

  • A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. PubMed Central (PMC). [Link]

  • Direct Measurement of the Intracellular Concentration of 8-Oxo-2'-Deoxyguanosine-5'-Triphosphate by LC-MS. Hilaris.[Link]

  • Xenograft Tumor Model Protocol. Protocol Online. [Link]

  • Preclinical evaluation of cyclophosphamide and fludarabine combined with CD19 CAR-T in the treatment of B-cell hematologic malignancies in vivo. PubMed Central (PMC).[Link]

  • Fludarabine phosphate reduces tumor growth in NEPC xenograft models. ResearchGate. [Link]

Sources

Application

High-Throughput Screening of 9-Methyl-9H-Purine Libraries for Kinase Inhibitor Discovery

Introduction & Scientific Rationale The purine scaffold is a privileged and ubiquitous pharmacophore in modern drug discovery, primarily due to its structural homology with the adenine ring of adenosine triphosphate (ATP...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The purine scaffold is a privileged and ubiquitous pharmacophore in modern drug discovery, primarily due to its structural homology with the adenine ring of adenosine triphosphate (ATP)[1]. Consequently, purine derivatives serve as highly effective ATP-competitive kinase inhibitors, particularly against cyclin-dependent kinases (CDKs)[1].

However, a fundamental challenge in screening unsubstituted purines is their propensity for N7/N9 tautomerization. In solution, the mobile proton shifts between the N7 and N9 positions, creating a heterogeneous mixture of tautomers that complicates structure-activity relationship (SAR) models and dilutes target binding affinity.

The Causality Behind N9-Methylation: As application scientists, we bypass this tautomeric ambiguity by utilizing 9-methyl-9H-purine libraries. Introducing a methyl group at the N9 position permanently locks the scaffold into a single, predictable conformation. This specific orientation perfectly mimics the adenine of ATP within the kinase hinge region, directing functional group vectors at the 2- and 6-positions precisely toward the specificity pockets of the ATP-binding site[1]. Furthermore, variations at the N9 position (such as methyl or vinyl groups) can be systematically explored to modulate binding affinity and target selectivity[2].

Fig 1: ATP-competitive inhibition mechanism of 9-methyl-9H-purines in kinase signaling.

Library Preparation and Quality Control

High-throughput screening (HTS) is only as reliable as the chemical matter being tested. The synthesis of 6,9-disubstituted or 2,6,9-trisubstituted purines often yields a crude mixture of N7 and N9 alkylation regioisomers.

To ensure library integrity, we employ chemoselective high-throughput purification mediated by solid-supported reagents (e.g., AG Dowex-50W-X8 resin)[3]. This technique selectively scavenges impurities without laborious aqueous work-ups, ensuring that the 9-methyl-9H-purine library members are plated at >90% purity[3]. High-purity inputs are a non-negotiable prerequisite to prevent false positives and ensure that observed biological effects—such as the induction of cancer cell differentiation via cell cycle arrest[4]—are accurately attributed to the specific 9-methyl-9H-purine scaffold.

Experimental Protocol: The Self-Validating HTS Workflow

To screen the library, we utilize a universal luminescence-based ADP detection assay (e.g., ADP-Glo™). The Causality Behind the Assay Choice: Unlike assays that rely on phospho-specific antibodies (which require custom reagents for every new substrate), ADP detection directly measures the universal product of the kinase reaction. By measuring the depletion of ATP and the generation of ADP, we directly quantify the efficacy of ATP-competitive 9-methyl-9H-purines.

Step-by-Step Methodology
  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 10 nL of 10 mM 9-methyl-9H-purine library compounds (in 100% DMSO) into a 384-well solid white microplate.

  • Control Placement (The Self-Validating System): Add 10 nL of pure DMSO to Column 1 (Positive Control - Maximum Kinase Activity) and 10 nL of 10 mM Staurosporine to Column 2 (Negative Control - Maximum Inhibition). Rationale: These controls establish the 100% and 0% activity baselines required to calculate the Z'-factor on every single plate, ensuring the assay is self-validating[5].

  • Kinase Addition: Dispense 5 µL of a 2X Kinase/Peptide Substrate mixture in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature to allow the purine compounds to pre-bind the kinase hinge region.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (concentration set at the Km​ of the specific kinase to maximize sensitivity to competitive inhibitors). Centrifuge at 1000 x g for 1 minute. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes. Rationale: Removing background ATP ensures that the subsequent luminescence signal is strictly proportional to the ADP generated.

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader with an integration time of 1 second per well.

Workflow Lib 9-Methyl-9H-Purine Library (>90% Purity) Plate 384-Well Assay Plate (Acoustic Dispensing) Lib->Plate Reaction Kinase + Substrate + ATP (60 min Incubation) Plate->Reaction Detection Luminescence ADP Detection (Depletion of unreacted ATP) Reaction->Detection QC Z'-Factor Calculation (Self-Validation) Detection->QC Pass Z' > 0.5 Proceed to Hit Calling QC->Pass Valid Fail Z' < 0.5 Reject Plate QC->Fail Invalid

Fig 2: Self-validating HTS logic workflow ensuring statistical robustness via Z'-factor.

Data Presentation & Hit Validation

The robustness of the HTS campaign is quantified using the Z'-factor, a statistical benchmark that measures the reproducibility of the assay's dynamic range[5]. An assay with a Z'-factor > 0.5 is considered excellent for high-throughput compound screening[5].

Table 1: HTS Quality Control & Statistical Metrics
ParameterObserved ValueAcceptance CriteriaScientific Rationale
Z'-Factor 0.78 ± 0.04> 0.50Validates the separation between positive and negative controls[5].
Signal-to-Background (S/B) 12.5> 5.0Ensures the assay window is large enough to detect weak inhibitors.
Intra-plate CV (%) 4.2%< 10%Confirms acoustic dispensing precision and minimal edge effects.
Hit Rate 1.2%0.5% - 2.0%Indicates a well-calibrated threshold (typically defined as >50% inhibition).
Table 2: Representative 9-Methyl-9H-Purine Hit Profiling

Following the primary screen, hits are subjected to 10-point dose-response curves to determine their IC50​ values.

Compound IDScaffold SubstitutionCDK2 IC50​ (nM)CDK9 IC50​ (nM)Selectivity Fold (CDK2/9)
9M-Pur-001 2-amino-6-chloro-9-methyl4,200>10,000N/A (Weak Hit)
9M-Pur-045 2-(benzylamino)-6-chloro-9-methyl1458906.1x
9M-Pur-112 2,6-disubstituted-9-methyl12453.7x

References

  • Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Synthesis of 9-Vinyl-9H-purine Derivatives for Drug Discovery: Application Notes and Protocols Source: Benchchem URL
  • A cyclin-dependent kinase inhibitor inducing cancer cell differentiation: Biochemical identification using Xenopus egg extracts Source: PNAS URL
  • Source: PMC (National Institutes of Health)
  • Chemoselective High-Throughput Purification Mediated by Solid-Supported Reagents Its Application to the First 6,9-Disubstituted Purine Library Synthesis Source: Bentham Science Publishers URL

Sources

Method

Purification methods for Methyl 9-methyl-9H-purine-6-carboxylate

An Application Guide for the Chromatographic and Crystallographic Purification of Methyl 9-methyl-9H-purine-6-carboxylate Introduction Methyl 9-methyl-9H-purine-6-carboxylate is a pivotal chemical intermediate in the lan...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Chromatographic and Crystallographic Purification of Methyl 9-methyl-9H-purine-6-carboxylate

Introduction

Methyl 9-methyl-9H-purine-6-carboxylate is a pivotal chemical intermediate in the landscape of medicinal chemistry and drug discovery. As a key structural scaffold, it serves as a versatile building block for the synthesis of novel therapeutic agents, most notably as a precursor for potent and selective inhibitors of the mammalian target of rapamycin (mTOR) kinase, a well-validated target in cancer therapy[1]. The integrity of subsequent synthetic steps and the biological activity of the final compounds are critically dependent on the high purity of this starting material.

This guide provides a comprehensive overview of robust purification strategies for Methyl 9-methyl-9H-purine-6-carboxylate. Moving beyond simple procedural lists, we delve into the rationale behind methodological choices, offering field-proven protocols for chromatographic separation and crystallization. This document is designed for researchers, chemists, and drug development professionals seeking to establish a reliable and reproducible purification workflow, ensuring the highest quality material for their research endeavors.

Physicochemical Profile and Impurity Considerations

A thorough understanding of the target molecule's properties and potential contaminants is the foundation of an effective purification strategy.

Physicochemical Data

The key properties of Methyl 9-methyl-9H-purine-6-carboxylate are summarized below.

PropertyValueSource
Molecular Formula C₈H₈N₄O₂[1][2]
Molecular Weight 192.17 g/mol [1][2]
Monoisotopic Mass 192.06472551 Da[2]
Physical Form Expected to be a solid at room temperature
Topological Polar Surface Area 69.9 Ų[2]
InChI Key VEFLQBPLCYNBOO-UHFFFAOYSA-N[1][2]
Genesis of Impurities: A Synthetic Perspective

The nature of impurities is intrinsically linked to the synthetic route employed. The two primary pathways to Methyl 9-methyl-9H-purine-6-carboxylate present distinct impurity profiles:

  • Fischer Esterification of 9-methyl-9H-purine-6-carboxylic acid: This direct method involves reacting the parent carboxylic acid with methanol in the presence of a strong acid catalyst[1].

    • Potential Impurities:

      • Unreacted starting material (9-methyl-9H-purine-6-carboxylic acid), which is significantly more polar. The low solubility of purine carboxylic acids can sometimes lead to incomplete reactions[1].

      • Residual acid catalyst (e.g., H₂SO₄) and salts formed during neutralization.

      • Excess methanol.

  • Palladium-Catalyzed Carbonylation of 6-Halopurines: This approach utilizes a 6-chloro or 6-bromo-9-methylpurine precursor, which reacts with carbon monoxide and methanol[1].

    • Potential Impurities:

      • Unreacted 6-halo-9-methylpurine, which is typically less polar than the product.

      • Residual palladium catalyst, which must be removed for biological applications.

      • Byproducts from the catalytic cycle or side reactions.

Purification protocols must therefore be capable of separating the target ester from compounds with a range of polarities and chemical properties.

Chromatographic Purification Strategy

Column chromatography is a powerful and widely adopted technique for purifying purine derivatives due to its high resolving power[3][4]. The polarity of the purine core, modulated by its substituents, allows for effective separation on a solid stationary phase[3].

Method Development using Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is imperative to develop an optimal solvent system using TLC. This allows for rapid screening of mobile phase compositions to achieve the best separation between the product and its impurities.

Protocol 1: TLC Method Development

  • Plate Preparation: Use silica gel 60 F₂₅₄ coated aluminum plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Apply a small spot of the dissolved sample onto the baseline of the TLC plate.

  • Elution: Place the plate in a sealed TLC chamber containing a shallow pool of the test eluent. Test a range of solvent systems, starting with a non-polar mixture and gradually increasing polarity. Suggested systems include:

    • Hexane / Ethyl Acetate (e.g., 1:1, 1:2)

    • Dichloromethane (DCM) / Methanol (MeOH) (e.g., 98:2, 95:5, 90:10)

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under UV light (254 nm).

  • Analysis: The ideal solvent system will show the product spot with a retention factor (Rƒ) of approximately 0.25-0.35, well-separated from impurity spots.

Protocol 2: Flash Column Chromatography

This protocol is designed for the purification of multi-gram quantities of the crude product.

  • Column Selection & Packing:

    • Select a glass column with an appropriate diameter based on the amount of crude material (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 100% DCM).

    • Pack the column by carefully pouring the slurry and allowing it to settle, ensuring a flat, uniform bed.

  • Sample Loading:

    • Dissolve the crude Methyl 9-methyl-9H-purine-6-carboxylate in a minimal amount of the column solvent or a stronger solvent like DCM.

    • Alternatively, for better resolution (recommended), perform "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure.

    • Carefully add the dried, impregnated silica to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial non-polar solvent (e.g., 100% DCM).

    • Gradually increase the polarity of the mobile phase according to the TLC optimization (e.g., step-wise gradient from 0% to 5% MeOH in DCM).

    • Collect fractions in test tubes or vials. Monitor the elution process by collecting small spots from the column outlet for TLC analysis.

  • Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Methyl 9-methyl-9H-purine-6-carboxylate.

G cluster_0 TLC Method Development cluster_1 Flash Column Chromatography TLC_Start Crude Product TLC_Solvent Test Solvent Systems (e.g., DCM/MeOH) TLC_Start->TLC_Solvent TLC_Run Run TLC Plates TLC_Solvent->TLC_Run TLC_Analyze Analyze Rƒ & Separation (UV 254 nm) TLC_Run->TLC_Analyze TLC_Optimal Optimal Eluent Found (Rƒ ≈ 0.3) TLC_Analyze->TLC_Optimal Col_Elute Elute with Gradient (based on TLC) TLC_Optimal->Col_Elute Informs Gradient Col_Pack Pack Silica Column Col_Load Dry Load Sample Col_Pack->Col_Load Col_Load->Col_Elute Col_Collect Collect & Analyze Fractions Col_Elute->Col_Collect Col_Combine Combine Pure Fractions Col_Collect->Col_Combine Col_Evap Evaporate Solvent Col_Combine->Col_Evap Col_Final Purified Product Col_Evap->Col_Final

Figure 1: Workflow for chromatographic purification.

Crystallization: The Final Polish

Crystallization is a thermodynamic equilibrium process that can yield material of exceptionally high purity. It is an ideal final step after chromatography to remove any trace impurities and to obtain a well-defined, crystalline solid.

Solvent Selection: The Key to Success

The choice of solvent is the most critical parameter in crystallization[5]. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below[6]. For purine derivatives, which possess moderate polarity, a range of organic solvents or solvent/anti-solvent systems can be effective[7][8].

Protocol 3: Solvent Screening for Crystallization

  • Setup: Place a small amount (10-20 mg) of the purified compound into several small test tubes.

  • Testing Single Solvents: To each tube, add a different potential solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Acetonitrile, Water) dropwise at room temperature. Note the solubility.

  • Heating: If the compound is insoluble at room temperature, gently heat the mixture. If it dissolves completely upon heating, it is a good candidate solvent.

  • Cooling: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.

  • Testing Solvent/Anti-Solvent Systems: If no single solvent is ideal, test pairs. Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., Methanol). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., Hexanes or Diethyl Ether) until persistent cloudiness appears[5]. Gently warm to re-dissolve, then cool slowly.

G cluster_0 Solubility Test start Start with Purified Product test_solvents Test Solubility in Various Solvents (e.g., MeOH, EtOAc) start->test_solvents q1 Soluble at RT? test_solvents->q1 q2 Soluble when Hot? q1->q2 No result_antisolvent Consider Anti-Solvent System q1->result_antisolvent Yes q3 Crystals on Cooling? q2->q3 Yes result_bad Try Another Solvent q2->result_bad No result_good Good Single Solvent Found q3->result_good Yes q3->result_bad No

Figure 2: Decision process for crystallization solvent selection.

Protocol 4: Bulk Recrystallization
  • Dissolution: Place the chromatographically purified compound in an Erlenmeyer flask. Add the chosen solvent (or "good" solvent of a pair) in portions while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If any insoluble impurities are visible, perform a rapid gravity filtration of the hot solution to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.

  • Inducing Precipitation: If an anti-solvent system is used, add the "poor" solvent dropwise to the hot solution until it becomes faintly turbid, then add a drop or two of the "good" solvent to clarify before cooling[5].

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under a high vacuum to remove all traces of solvent.

Quality Control and Purity Assessment

Post-purification analysis is a non-negotiable step to validate the success of the procedure and confirm the identity and purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment of purine analogs[9][10][11]. A reverse-phase method provides excellent separation of purines and related metabolites[11][12].

Protocol 5: Analytical RP-HPLC for Purity Verification

  • System: HPLC with UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., Waters Atlantis T3, 3 µm, 4.6 x 150 mm)[9].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient, for example, from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min[9].

  • Detection: UV at 254 nm[9].

  • Analysis: A pure sample should exhibit a single major peak. Purity is calculated based on the peak area percentage.

Spectroscopic Confirmation
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structural confirmation of the final product and for detecting any solvent residues or proton-bearing impurities[1].

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound, matching the expected value for [M+H]⁺ or [M+Na]⁺ adducts[13].

Figure 3: Comprehensive purification and quality control workflow.

References

  • GENERAL HPLC METHODS. (n.d.). Google Cloud.
  • Methyl 9-methyl-9H-purine-6-carboxylate. (n.d.). Benchchem.
  • Abrams, D. N., Hellebrand, E., & Mercer, J. R. (1989). Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry. PubMed.
  • Jahns, H., et al. (2022). Comprehensive measurement of purines in biological samples. Frontiers in Molecular Biosciences.
  • Fatimah, S., et al. (2018). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress.
  • 9-Methyl-9H-purine-6-carboxylic acid. (n.d.). MilliporeSigma.
  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs.
  • Gray, N. S., et al. (2006). Synthesis of purine derivatives. Google Patents.
  • HPLC analysis of extracellular purine metabolism. (n.d.). ResearchGate.
  • 9H-Purine-6-carboxylic acid, 9-methyl-, methyl ester. (n.d.). Guidechem.
  • Zegarac, Z., et al. (2021). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design.
  • Design and Synthesis of 9-Dialkylamino-6-[(1H-1,2,3-triazol-4-yl)methoxy]-9H-purines. (n.d.). PDF.
  • Methyl 9h-purine-6-carboxylate (C7H6N4O2). (n.d.). PubChemLite.
  • Technical Support Center: Crystallization of Pyrimidine Compounds. (n.d.). Benchchem.
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. (n.d.). Benchchem.

Sources

Application

Application Note: Rational Synthesis and Validation of 6,9-Disubstituted Purine Analogues for Bioactivity Studies

Introduction and Biological Rationale Purine scaffolds are privileged structures in modern drug discovery, acting as bioisosteres for the adenine moiety of ATP. Specifically, 6,9-disubstituted purine analogues have emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Biological Rationale

Purine scaffolds are privileged structures in modern drug discovery, acting as bioisosteres for the adenine moiety of ATP. Specifically, 6,9-disubstituted purine analogues have emerged as potent inhibitors of cyclin-dependent kinases (CDKs), making them highly valuable in the development of targeted anticancer and antiviral therapies[1].

The structural design of these analogues is highly deliberate:

  • N9-Substitution: Mimics the ribose ring of ATP, anchoring the molecule within the kinase binding pocket and enhancing lipophilicity for cellular penetration.

  • C6-Substitution: Interacts directly with the hinge region of the kinase via hydrogen bonding, dictating the molecule's target selectivity and potency[1].

Understanding the causality of these interactions is critical. By systematically varying the N9 and C6 substituents, researchers can fine-tune the pharmacokinetic properties and cytotoxic profiles of the resulting library against various carcinoma cell lines, such as high-grade serous ovarian cancer (HGSOC), Huh7, and MCF7[2][3].

CDK_Pathway Purine 6,9-Disubstituted Purine Analogue CDK2 CDK2 / Cyclin E Complex Purine->CDK2 Competitive Inhibition ATP ATP ATP->CDK2 Binds Hinge Region Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Release (Active) CellCycle G1/S Phase Transition E2F->CellCycle Gene Transcription

Fig 1. Mechanism of CDK2 inhibition by purine analogues preventing G1/S phase transition.

Synthetic Strategy and Mechanistic Causality

The synthesis of 6,9-disubstituted purines typically follows a divergent, two-step pathway starting from commercially available 6-chloropurine or 2,6-dichloropurine[2][4].

Causality in Reaction Design
  • Step 1: Regioselective N9-Alkylation. The purine ring possesses multiple nucleophilic nitrogen atoms. Alkylation using an alkyl halide (e.g., cyclopentyl bromide) in the presence of a mild base like K2​CO3​ in a polar aprotic solvent (DMF or DMSO) is thermodynamically driven[2][4]. While the N7-alkylated isomer forms kinetically, extended stirring at 40 °C allows equilibration to the sterically favored and thermodynamically stable N9-isomer.

  • Step 2: C6-Nucleophilic Aromatic Substitution (SNAr). The introduction of the N9-alkyl group donates electron density into the purine core, slightly deactivating the C6 position toward nucleophilic attack compared to the unsubstituted starting material. Consequently, the subsequent SNAr reaction with primary or secondary amines requires elevated temperatures (80–90 °C or microwave irradiation at 135 °C) to proceed efficiently[2][4]. A tertiary amine base (e.g., Triethylamine or DIPEA) is strictly required to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the incoming nucleophile[2][4].

Synthesis_Workflow SM 6-Chloropurine Step1 N9-Alkylation (R-Br, K2CO3, DMSO) SM->Step1 Int1 6-Chloro-9-alkylpurine (Major N9 Isomer) Step1->Int1 Thermodynamic Control Step2 C6-Amination (SNAr) (R'-NH2, DIPEA, EtOH) Int1->Step2 Prod 6,9-Disubstituted Purine Step2->Prod Heat/Reflux QC QC Validation (LC-MS, 1H/13C NMR) Prod->QC Purity >95%

Fig 2. Two-step synthetic workflow for 6,9-disubstituted purines with integrated QC validation.

Quantitative Data Summary

The biological efficacy and synthetic viability of these analogues are highly dependent on the chosen substituents. Table 1 summarizes representative data from recent literature validating this synthetic approach.

Table 1: Representative Bioactivity and Yield Data for 6,9-Disubstituted Purines

Compound Class / ReferenceN9-SubstituentC6-SubstituentStep 2 Yield (%)Target Cell LineCytotoxicity ( IC50​ )
Purine Analogues (HGSOC) [2]Cyclopentyl4-Substituted Aniline21 - 65%HGSOC (Ovarian)< 50.0 μM
Piperazine Derivatives [3]4-Substituted Benzyl4-Substituted Piperazine51 - 87%Huh7, HCT116, MCF70.05 - 21.8 μM
Trisubstituted Library [5]Cyclopentyl / IsopropylBenzylamino20 - 50% (Overall)General Kinase AssaysVariable (Sub-μM)

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers do not proceed with failed intermediates, thereby preserving costly reagents and time.

Protocol A: Regioselective N9-Alkylation of 6-Chloropurine

Objective: Synthesize 6-chloro-9-cyclopentyl-9H-purine.

  • Preparation: Suspend 6-chloropurine (1.0 equiv, e.g., 3.88 mmol) in anhydrous DMSO (16 mL) in a round-bottom flask equipped with a magnetic stirrer[2].

  • Base Addition: Add anhydrous K2​CO3​ (1.1 to 1.5 equiv). Causality Note: K2​CO3​ is chosen over stronger bases (like NaH) to minimize degradation of the purine core and to favor the thermodynamic N9-alkylation pathway[4].

  • Alkylation: Add cyclopentyl bromide (1.2 equiv) dropwise. Stir the reaction mixture at 40 °C for 45 to 60 minutes[2].

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane:EtOAc 1:1). The N9-isomer typically runs higher (higher Rf​ ) than the highly polar N7-isomer and the baseline starting material.

  • Workup: Quench the reaction with ice-cold water to precipitate the product. Filter the suspension, wash the filter cake with cold water, and dry under a vacuum.

  • Self-Validation Checkpoint 2 (NMR): Confirm regioselectivity via 1H NMR. The C8 proton of the N9-isomer typically appears slightly upfield compared to the N7-isomer due to differences in the deshielding effect of the localized double bonds.

Protocol B: C6-Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize the final 6,9-disubstituted purine analogue.

  • Preparation: Suspend the isolated 6-chloro-9-cyclopentyl-9H-purine (1.0 equiv) in absolute ethanol (10 mL)[2].

  • Amine Addition: Add the appropriate primary or secondary amine (e.g., 4-(trifluoromethoxy)benzylamine, 1.0 to 1.1 equiv)[2][4].

  • Catalysis/Scavenging: Add Triethylamine ( Et3​N ) or DIPEA (2.0 to 3.0 equiv). Causality Note: The tertiary amine acts as an acid scavenger. Without it, the liberated HCl will protonate the unreacted starting amine, halting the reaction prematurely[2][4].

  • Heating: Reflux the mixture at 80–90 °C for 6–12 hours[2]. (Alternatively, use microwave irradiation at 135 °C for 1 hour for sterically hindered amines[4]).

  • Self-Validation Checkpoint 3 (LC-MS): Analyze the crude mixture. The starting 6-chloropurine derivative will show a distinct 3:1 isotopic cluster at [M+H]+ and [M+H+2]+ due to the 35Cl/37Cl isotopes[3]. Successful amination is definitively confirmed by the complete disappearance of this isotopic signature and the emergence of the product's [M+H]+ mass.

  • Purification: Concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography using a gradient of Hexane/EtOAc/Isopropanol to yield the pure target compound[2].

References

  • Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. National Institutes of Health (NIH).[Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. Royal Society of Chemistry (RSC).[Link]

  • Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. ResearchGate.[Link]

  • Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors prepared by parallel synthesis. AACR Journals.[Link]

Sources

Method

Measuring the Cytotoxic Effects of Purine Derivatives: An Application Guide

Abstract Purine derivatives are a cornerstone of chemotherapy and immunosuppression, exerting their therapeutic effects by inducing cytotoxicity in rapidly proliferating cells.[1][2] Accurate and reproducible measurement...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Purine derivatives are a cornerstone of chemotherapy and immunosuppression, exerting their therapeutic effects by inducing cytotoxicity in rapidly proliferating cells.[1][2] Accurate and reproducible measurement of these cytotoxic effects is paramount for drug discovery, preclinical evaluation, and mechanistic studies.[3][4] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for assessing the cytotoxic impact of purine derivatives. We move beyond simple protocol recitation to explain the underlying principles of key assays, ensuring a robust and self-validating experimental design. This document covers methodologies for evaluating metabolic activity, membrane integrity, and the induction of apoptosis, providing detailed, step-by-step protocols and guidance on data interpretation.

Introduction: The Dual-Faced Nature of Purine Analogs

Purine analogs are structural mimics of endogenous purine nucleosides, such as adenosine and guanosine.[5][6] This structural similarity allows them to be recognized and processed by cellular machinery involved in nucleic acid synthesis and metabolism.[7] However, their subtle chemical modifications disrupt these critical processes, leading to the inhibition of DNA and RNA synthesis, DNA damage, and ultimately, programmed cell death (apoptosis).[5][7]

The cytotoxicity of many purine analogs, such as fludarabine and cladribine, is dependent on their intracellular phosphorylation to triphosphate metabolites.[5][6] These active metabolites can then be incorporated into DNA, leading to chain termination and cell cycle arrest, or they can inhibit key enzymes like ribonucleotide reductase, starving the cell of essential DNA building blocks.[6][8] It is this targeted disruption of DNA synthesis that makes them particularly effective against rapidly dividing cancer cells.[9][10]

Given their potent biological activity, it is crucial to quantify the cytotoxic effects of novel and established purine derivatives with precision. This guide will focus on three widely accepted and complementary in vitro assays to build a comprehensive cytotoxicity profile:

  • MTT Assay: To measure changes in metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To quantify the loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.

  • Annexin V/Propidium Iodide (PI) Assay: To specifically detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases in the apoptotic pathway.

Foundational Principles: Choosing the Right Cytotoxicity Assay

No single assay can provide a complete picture of cytotoxicity. A multi-parametric approach is essential for a thorough understanding of a compound's mechanism of action. The choice of assay should be guided by the specific scientific question being addressed.

  • Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the activity of mitochondrial dehydrogenases, which are active only in living cells.[11] A decrease in metabolic activity is often correlated with a loss of cell viability. These assays are high-throughput and cost-effective, making them ideal for initial screening of large compound libraries to determine IC50 values (the concentration at which 50% of cell growth is inhibited).[1][12]

  • Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays detect the leakage of intracellular components into the culture medium, which occurs when the cell membrane is compromised.[13] The release of the stable cytoplasmic enzyme lactate dehydrogenase (LDH) is a reliable indicator of cell death.[14][15] This assay is particularly useful for quantifying necrosis and late-stage apoptosis.

  • Apoptosis Assays (e.g., Annexin V, Caspase Activity): These assays detect specific biochemical and morphological changes that occur during programmed cell death.

    • Annexin V staining identifies the externalization of phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.[16][17] Propidium iodide (PI), a fluorescent DNA intercalator, is used concurrently to identify cells that have lost membrane integrity, allowing for the distinction between early and late apoptotic/necrotic cells.[16][17]

    • Caspase activity assays measure the function of caspases, a family of proteases that are central to the execution of apoptosis.[18] Caspases-3 and -7 are key executioner caspases, and their activity is a direct measure of the apoptotic cascade.[19][20]

Logical Workflow for Cytotoxicity Assessment

A logical approach to assessing the cytotoxic effects of a purine derivative involves a tiered screening and confirmation strategy.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Confirmation cluster_2 Phase 3: Data Integration A High-Throughput Screening (e.g., MTT Assay) B Determine IC50 Values A->B Dose-response curves C Membrane Integrity Assay (e.g., LDH Assay) B->C D Apoptosis vs. Necrosis (e.g., Annexin V/PI Assay) B->D E Apoptosis Pathway Activation (e.g., Caspase-3/7 Assay) B->E F Comprehensive Cytotoxicity Profile C->F D->F E->F

Caption: Tiered approach to cytotoxicity testing.

Experimental Protocols

The following protocols are provided as a comprehensive guide. Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell lines and experimental conditions.

Protocol 1: MTT Assay for Cell Viability

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells.[21]

Materials:

  • 96-well flat-bottom sterile plates

  • Complete cell culture medium

  • Purine derivative stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[22]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the purine derivative in complete medium from a concentrated stock. The final concentrations should span a biologically relevant range (e.g., 0.01 µM to 100 µM).[1]

  • Remove the seeding medium and add 100 µL of medium containing the various concentrations of the purine derivative.

  • Controls:

    • Vehicle Control: Wells containing cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the purine derivative.

    • Untreated Control: Wells containing cells in culture medium only.

    • Medium Blank: Wells containing culture medium only (no cells) to subtract background absorbance.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[11]

  • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1][22]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[11]

Data Analysis:

  • Subtract the average absorbance of the medium blank from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[12]

Parameter Recommendation Rationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase and not over-confluent at the end of the assay.
MTT Concentration 0.5 mg/mLSufficient for robust formazan production without being overly toxic to the cells.[11]
Incubation Time (MTT) 3-4 hoursAllows for adequate formazan crystal formation in viable cells.[1]
Solubilizing Agent DMSOEffectively dissolves formazan crystals for accurate absorbance readings.
Absorbance Wavelength 570 nmPeak absorbance wavelength for the formazan product.[23]
Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[13][14] The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product, the amount of which is proportional to the number of lysed cells.[24]

Materials:

  • Cells cultured in a 96-well plate and treated with purine derivatives as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (contains Lysis Solution, Stop Solution, and Substrate Mix).

  • Microplate reader capable of measuring absorbance at ~490 nm.

Procedure:

  • Prepare Controls: In parallel to the treated wells, set up the following controls on the same plate:

    • Spontaneous LDH Release: Untreated cells to measure the baseline level of LDH release.

    • Maximum LDH Release: Untreated cells treated with the kit's Lysis Solution (typically 10 µL) for 45 minutes before the end of the experiment to cause 100% cell lysis.[15]

    • Medium Background: Culture medium without cells to determine background absorbance.

  • Sample Collection: At the end of the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.[13]

  • Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[24]

  • Assay Reaction: Add 50 µL of the LDH assay substrate/reaction mixture to each well of the new plate containing the supernatants.[24]

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[13]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[24]

  • Data Acquisition: Measure the absorbance at 490 nm within 1 hour of adding the Stop Solution.[24]

Data Analysis:

  • Subtract the absorbance value of the medium background from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:[13] % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

G cluster_0 Cell Culture Supernatant A Intact Cell (Low LDH in Medium) C LDH B Compromised Cell (High LDH in Medium) B->C Release E Pyruvate + NADH C->E catalyzes D Lactate + NAD+ G Formazan (Red) E->G reduces F Tetrazolium Salt (Yellow) H Absorbance at 490 nm G->H measured

Caption: Principle of the LDH cytotoxicity assay.

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay provides a quantitative measure of apoptosis and necrosis.[16] Annexin V, conjugated to a fluorophore (e.g., FITC), binds to phosphatidylserine (PS) on the surface of early apoptotic cells.[16][17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.[16]

Materials:

  • Cells treated with purine derivatives in a 6-well or 12-well plate.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Cold 1X PBS.

  • Flow cytometry tubes.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: After the desired treatment period, collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA to maintain membrane integrity.[25]

  • Washing: Centrifuge the collected cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold 1X PBS.[17][25]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[25]

  • Staining: Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.[25]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[25]

  • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[26]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[26]

  • Data Acquisition: Analyze the samples on a flow cytometer immediately.

Data Analysis: The flow cytometry data will be displayed as a dot plot, which can be divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[17]

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[17]

  • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with mechanically damaged membranes).

G cluster_0 Cell State Differentiation A Viable Cell Phosphatidylserine (PS) on inner membrane Intact Membrane Annexin V- PI- B Early Apoptotic Cell PS on outer membrane Intact Membrane Annexin V+ PI- A->B Apoptosis Induction C Late Apoptotic / Necrotic Cell PS on outer membrane Permeable Membrane Annexin V+ PI+ B->C Progression

Caption: Cellular states identified by Annexin V/PI staining.

Protocol 4: Homogeneous Caspase-3/7 Assay

This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.[18] The assay reagent contains a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to generate a quantifiable signal.[19]

Materials:

  • White-walled 96-well plates (for luminescent assays) or black-walled plates (for fluorescent assays).

  • Cells cultured and treated in the multi-well plates.

  • Commercially available Caspase-Glo® 3/7 (luminescent) or Apo-ONE® (fluorescent) Assay Kit.

  • Plate-reading luminometer or fluorometer.

Procedure (Add-Mix-Measure Format):

  • Plate Equilibration: Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.[27]

  • Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.[27]

  • Reagent Addition: Add a volume of the caspase reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[27]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.[28]

Data Analysis:

  • Subtract the average background signal (from wells with medium only) from all experimental readings.

  • Express the data as fold-change in caspase activity relative to the untreated or vehicle control.

Concluding Remarks

The reliable measurement of cytotoxicity is a critical step in the development and characterization of purine derivatives. The protocols detailed in this guide provide a robust framework for a multi-parametric assessment of a compound's effects on cell health. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and the specific hallmarks of apoptosis (Annexin V/PI and Caspase-3/7 activity), researchers can build a comprehensive and mechanistically informative cytotoxicity profile. Adherence to proper controls and careful data analysis, as outlined, will ensure the generation of high-quality, reproducible data essential for advancing the fields of cancer biology and pharmacology.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved March 14, 2026, from [Link]

  • Robak, T., Korycka, A., & Robak, E. (2006). Purine Nucleoside Analogs as Immunosuppressive and Antineoplastic Agents: Mechanism of Action and Clinical Activity. Bentham Science Publishers. Retrieved March 14, 2026, from [Link]

  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. Retrieved March 14, 2026, from [Link]

  • Wilde, C., & Ma, L. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Retrieved March 14, 2026, from [Link]

  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Retrieved March 14, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 14, 2026, from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved March 14, 2026, from [Link]

  • Hentosh, P., & Peffley, D. M. (2010). Cytotoxic purine nucleoside analogues bind to A1, A2A and A3 adenosine receptors. PMC. Retrieved March 14, 2026, from [Link]

  • Bletz, M. C., & Butler, K. M. (2025, July 8). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. JoVE. Retrieved March 14, 2026, from [Link]

  • Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics. Retrieved March 14, 2026, from [Link]

  • Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al. (Eds.). (2003). Purine Analogs. Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Retrieved March 14, 2026, from [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. ACS Publications. Retrieved March 14, 2026, from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved March 14, 2026, from [Link]

  • Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Retrieved March 14, 2026, from [Link]

  • Tiaris Biosciences. (2023). LDH Cytotoxicity Assay Kit. Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. Retrieved March 14, 2026, from [Link]

  • PubMed. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved March 14, 2026, from [Link]

  • PubMed. (2006, July 15). Cytotoxic assays for screening anticancer agents. Retrieved March 14, 2026, from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved March 14, 2026, from [Link]

  • Boyarskaya, E. A., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PMC. Retrieved March 14, 2026, from [Link]

  • El-Subbagh, H. I., et al. (2016). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. PMC. Retrieved March 14, 2026, from [Link]

  • Sainova, I., et al. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Retrieved March 14, 2026, from [Link]

Sources

Application

Application Note: Techniques and Self-Validating Workflows for Studying Autophagy Induction by Small Molecules

Executive Summary: The Autophagy Screening Imperative Autophagy is a highly conserved, lysosome-dependent cellular degradation pathway responsible for clearing long-lived proteins, damaged organelles, and aggregate-prone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Autophagy Screening Imperative

Autophagy is a highly conserved, lysosome-dependent cellular degradation pathway responsible for clearing long-lived proteins, damaged organelles, and aggregate-prone proteins. The pharmacological induction of autophagy by small molecules represents a highly promising therapeutic strategy for neurodegenerative disorders (e.g., Huntington's and Alzheimer's diseases), metabolic syndromes, and specific cancers[1].

However, the autophagic pathway is highly dynamic. A fundamental pitfall in early-stage drug discovery is the misinterpretation of autophagosome accumulation. An increase in autophagosomes can result from either true autophagy induction (increased autophagic flux) or a blockade in downstream lysosomal clearance (late-stage inhibition)[2]. As a Senior Application Scientist, the directive is clear: robust small molecule screening requires orthogonal, self-validating methodologies that definitively measure autophagic flux rather than static autophagosome numbers.

Mechanistic Pathways of Small Molecule Modulators

Small molecules typically stimulate autophagy via two primary signaling axes. Understanding these pathways is critical for selecting appropriate positive controls and interpreting mechanistic data[3].

  • mTOR-Dependent Inducers: The mechanistic target of rapamycin complex 1 (mTORC1) is the master negative regulator of autophagy. Small molecules like Rapamycin and Torin 1 inhibit mTORC1, relieving its inhibitory phosphorylation on the ULK1 initiation complex, thereby triggering autophagosome formation.

  • mTOR-Independent Inducers: To avoid the immunosuppressive and metabolic side effects of mTOR inhibition, modern screens often target mTOR-independent pathways. Molecules like Trehalose, Lithium, and various FDA-approved calcium channel blockers induce autophagy via AMPK activation, inositol depletion, or direct disruption of the Beclin-1/Bcl-2 complex[4],[3].

Pathway SM_mTOR mTOR Inhibitors (e.g., Rapamycin) mTORC1 mTORC1 Complex SM_mTOR->mTORC1 Inhibits SM_Ind mTOR-Independent (e.g., Trehalose) AMPK AMPK Activation SM_Ind->AMPK Activates ULK1 ULK1 Initiation Complex mTORC1->ULK1 Inhibits AMPK->ULK1 Activates VPS34 Beclin-1 / VPS34 ULK1->VPS34 Phosphorylates Auto Autophagosome Formation VPS34->Auto PI3P Production

Fig 1: mTOR-dependent and independent autophagy signaling pathways.

Core Analytical Techniques & Experimental Causality

To establish a self-validating system, researchers must employ orthogonal assays as recommended by the [2].

A. LC3 Turnover Assay (The Autophagic Flux Clamp)

During autophagy, cytosolic LC3-I is conjugated to phosphatidylethanolamine to form LC3-II, which embeds into the autophagosomal membrane. Because LC3-II is degraded inside the autolysosome, measuring steady-state LC3-II is insufficient. Causality of choice: We must employ a "flux clamp" using Bafilomycin A1 (BafA1), a V-ATPase inhibitor that prevents lysosomal acidification and autophagosome-lysosome fusion[5]. If a small molecule is a true inducer, adding BafA1 will cause a super-shift (further accumulation) of LC3-II compared to the compound alone.

B. Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3) Reporter

Causality of choice: This imaging assay leverages the differential pH sensitivities of GFP and mRFP to track dynamic flux[6]. GFP fluorescence is rapidly quenched in the acidic environment of the autolysosome (pH < 5.0), whereas mRFP remains stable[7].

  • Autophagosomes (neutral pH) = GFP+ / RFP+ (Appear Yellow )

  • Autolysosomes (acidic pH) = GFP- / RFP+ (Appear Red )

C. p62/SQSTM1 Degradation

p62 is an autophagy receptor that binds ubiquitinated cargo and is itself degraded during the process[8]. Causality of choice: Monitoring p62 provides direct biochemical evidence of cargo clearance. A true inducer will decrease steady-state p62 levels over time, whereas a late-stage inhibitor will cause p62 to accumulate.

Quantitative Data Summary

Table 1: Quantitative Readout Matrix for Autophagy Modulators

Modulator TypeLC3-II (Basal)LC3-II (+ BafA1 Clamp)p62/SQSTM1 LevelsmRFP-GFP-LC3 Imaging Profile
True Autophagy Inducer IncreasedSuper-shifted (Highest)DecreasedHigh Red puncta, Low Yellow puncta
Late-Stage Inhibitor IncreasedNo further increaseIncreasedHigh Yellow puncta, Low Red puncta
Negative Control (Vehicle) BaselineIncreasedBaselineBaseline Yellow/Red puncta

Self-Validating Experimental Protocols

Protocol 1: Autophagic Flux Analysis via LC3-II Western Blot

This protocol utilizes the BafA1 clamp to definitively separate inducers from inhibitors.

Step 1: Cell Seeding and Acclimation Seed target cells (e.g., HeLa or SH-SY5Y) in 6-well plates at 3×105 cells/well. Allow 24 hours for adherence and return to basal metabolic state.

Step 2: Compound Treatment & The BafA1 Clamp Treat cells with the candidate small molecule (e.g., 1-20 µM) or vehicle (DMSO) for 24 hours. Crucial Causality Step: Exactly 4 hours prior to harvest, add 100 nM Bafilomycin A1 to half of the wells. We limit BafA1 exposure to 4 hours because prolonged V-ATPase inhibition causes severe cytotoxicity and secondary metabolic artifacts[5].

Step 3: Lysis and Protein Extraction Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Self-Validation Checkpoint: Ensure lysis buffer contains EDTA to prevent artifactual LC3-II degradation by calcium-dependent calpains during extraction.

Step 4: Immunoblotting and Densitometry Resolve 20 µg of protein via 12% or 4-20% gradient SDS-PAGE. Transfer to a PVDF membrane (0.2 µm pore size is mandatory to prevent LC3 blow-through). Probe for LC3B, p62, and a loading control (e.g., β -Actin). Calculate the LC3-II/Actin ratio. A true hit must show a statistically significant increase in the LC3-II ratio in the [Compound + BafA1] condition versus the [Vehicle + BafA1] condition.

Protocol 2: High-Content Imaging of mRFP-GFP-LC3

This protocol provides single-cell spatial resolution of autophagosome maturation.

Step 1: Transduction Transduce cells with an at a Multiplicity of Infection (MOI) of 10-50[7]. Crucial Causality Step: Adenoviral or lentiviral delivery is strictly preferred over transient plasmid transfection. Plasmids cause massive overexpression, leading to the formation of artifactual LC3 aggregates that are not true autophagosomes[8].

Step 2: Small Molecule Treatment 48 hours post-transduction, treat cells with the candidate small molecule, Rapamycin (positive control inducer, 500 nM), or Chloroquine (positive control inhibitor, 20 µM) for 12-24 hours.

Step 3: Fixation Wash gently with PBS and fix with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature. Self-Validation Checkpoint: Do NOT use methanol or acetone for fixation. Organic solvents extract lipids and will completely quench the GFP and mRFP fluorescent signals.

Step 4: Confocal Imaging and Quantification Image using a confocal microscope (e.g., Zeiss LSM 880) with 488 nm (GFP) and 561 nm (mRFP) lasers. Quantify puncta per cell using automated high-content analysis software (e.g., CellProfiler). Calculate the ratio of autolysosomes (Red-only puncta) to autophagosomes (Yellow puncta).

Experimental Workflow Integration

To streamline drug discovery, these protocols should be integrated into a logical screening funnel that eliminates false positives early.

Workflow Primary 1. Primary Screen (mRFP-GFP-LC3 Imaging) Secondary 2. Secondary Screen (LC3-II & p62 Western Blot) Primary->Secondary Hit Selection Validation 3. Flux Validation (Bafilomycin A1 Clamp) Secondary->Validation Confirm Flux Mechanism 4. Mechanistic Profiling (mTOR vs. Independent) Validation->Mechanism True Inducers Lead 5. Lead Compound Selection Mechanism->Lead Target ID

Fig 2: Self-validating screening funnel for small molecule autophagy inducers.

References

  • Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition) Source: Autophagy Journal / National Institutes of Health (NIH) URL:[Link]

  • Small molecule regulators of autophagy identified by an image-based high-throughput screen Source: Proceedings of the National Academy of Sciences (PNAS) / PMC URL:[Link]

  • Autophagic Flux Detection by mRFP-GFP-LC3 Adenovirus Transfection Source: Bio-protocol URL:[Link]

  • Chemical Screening Approaches Enabling Drug Discovery of Autophagy Modulators for Biomedical Applications in Human Diseases Source: Frontiers in Chemistry URL:[Link]

  • Fluorescent Biosensors for Measuring Autophagic Flux Source: Addgene URL:[Link]

Sources

Method

Application Note: Advanced Methodologies for Assessing Kinase Inhibitor Selectivity

Introduction: The Kinase Selectivity Imperative Protein kinases are pivotal nodes in cellular signaling and represent one of the most important classes of drug targets. Because the human kinome consists of over 500 membe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinase Selectivity Imperative

Protein kinases are pivotal nodes in cellular signaling and represent one of the most important classes of drug targets. Because the human kinome consists of over 500 members sharing highly conserved ATP-binding pockets, achieving target selectivity is the most formidable challenge in kinase drug discovery. Off-target kinase inhibition can lead to severe toxicity, while controlled polypharmacology might be therapeutically beneficial. Therefore, mapping the selectivity profile of an inhibitor is not merely a screening step; it is a fundamental driver of structure-activity relationship (SAR) optimization.

Strategic Framework for Kinase Profiling

A rigorous selectivity assessment cannot rely on a single assay modality. The causality behind experimental choices dictates a multi-tiered approach:

  • Biochemical Binding Assays : Provide maximum kinome coverage and capture diverse conformational states (e.g., DFG-in vs. DFG-out), which is critical for identifying Type II and allosteric inhibitors[1].

  • Live-Cell Assays : Validate that the inhibitor can cross the cell membrane and compete with physiological intracellular ATP concentrations (typically 1-5 mM), which drastically shifts the apparent potency of ATP-competitive Type I inhibitors[2].

  • Native Chemoproteomics : Interrogate kinases in their endogenous state, preserving multi-protein complexes and post-translational modifications (PTMs) that recombinant domains lack[3].

Workflow A Library Screening B Biochemical Profiling (KINOMEscan) A->B Broad Coverage C Live-Cell Engagement (NanoBRET) B->C Physiological ATP & Permeability D Native Chemoproteomics (KiNativ) C->D Endogenous PTMs & Complexes E Selective Clinical Candidate D->E Validated Target Landscape

Multi-tiered kinase selectivity profiling workflow from biochemical to native systems.

Method 1: High-Throughput Biochemical Profiling (KINOMEscan)

Causality & Principle: Traditional enzymatic assays require active kinases, missing inhibitors that bind inactive conformations (Type II/III). The KINOMEscan methodology is an active-site directed competition binding assay. It utilizes DNA-tagged kinases (often expressed on T7 phage) and an immobilized bait ligand. Inhibitors that bind the kinase displace it from the bait, and the remaining bound kinase is quantified via ultra-sensitive quantitative PCR (qPCR) of the DNA tag[4]. This allows the calculation of true thermodynamic binding constants ( Kd​ )[5].

Self-Validating Protocol: KINOMEscan Competition Binding

  • Resin Preparation: Treat streptavidin-coated magnetic beads with biotinylated broad-spectrum kinase ligands (bait). Block with 1% BSA to prevent non-specific binding, then wash with assay buffer (1x PBS, 0.05% Tween-20, 1 mM DTT)[4].

  • Reaction Assembly: In a 384-well plate, combine the DNA-tagged kinase library, the liganded affinity beads, and the test inhibitor (11-point 3-fold serial dilution starting at 10 µM)[4].

    • Self-Validation: Include a DMSO-only well (100% binding control) and a well with a known high-affinity pan-inhibitor like staurosporine (0% binding control).

  • Incubation: Incubate at 25°C with gentle shaking for 1 hour to reach binding equilibrium[4].

  • Washing & Elution: Wash the beads extensively to remove unbound kinase. Elute the bound DNA-tagged kinase using a non-biotinylated affinity ligand for 30 minutes at 25°C[4].

  • Quantification: Perform qPCR on the eluate using primers specific to the DNA tag. Calculate the Kd​ using the Hill equation based on the displacement curve[4].

Method 2: Live-Cell Target Engagement (NanoBRET)

Causality & Principle: A compound may exhibit a sub-nanomolar Kd​ biochemically but fail in cells due to poor permeability, efflux pumps, or competition with millimolar intracellular ATP[2]. NanoBRET (Bioluminescence Resonance Energy Transfer) measures target engagement in living cells. The target kinase is expressed as a fusion with NanoLuc luciferase (donor). A cell-permeable fluorescent tracer (acceptor) binds the kinase. When a test inhibitor displaces the tracer, the BRET signal decreases proportionally[6].

NanoBRET Kinase Kinase- NanoLuc Tracer Fluorescent Tracer Kinase->Tracer Binding Signal BRET Signal Tracer->Signal Energy Transfer Inhibitor Test Inhibitor Inhibitor->Kinase Competes NoSignal Loss of Signal Inhibitor->NoSignal Displacement

NanoBRET principle: Inhibitor displaces the tracer, causing a loss of BRET signal.

Self-Validating Protocol: NanoBRET Cellular Profiling

  • Transfection: Plate HEK293 cells in a multiwell plate. Transfect with the specific NanoLuc-kinase fusion vector using a lipid-based reagent. Incubate overnight[6].

    • Self-Validation: Transfect a control vector (e.g., NanoLuc-HIPK2) to ensure transfection efficiency and baseline luminescence stability[7].

  • Tracer Addition: Replace media with Opti-MEM lacking phenol red. Add the kinase-specific NanoBRET TE Tracer at its pre-determined Kd,app​ concentration[8].

  • Inhibitor Treatment: Add the test inhibitor in a dose-response format. Incubate for 2 hours at 37°C to allow intracellular equilibration.

  • Substrate Addition & Detection: Add the NanoBRET Nano-Glo Substrate. Immediately read the plate on a luminescence-capable multimode reader equipped with dual filters (Donor: 460 nm, Acceptor: 610 nm)[6].

  • Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). Convert to fractional occupancy to determine the intracellular IC50​ .

Method 3: Native Chemoproteomics (KiNativ)

Causality & Principle: Recombinant kinases lack the complex regulatory subunits, scaffolding proteins, and native post-translational modifications present in human tissues. The KiNativ platform uses ATP/ADP acyl phosphate probes that covalently modify conserved active-site lysines of endogenous kinases in complex lysates[3]. Pre-incubation with a selective inhibitor prevents this labeling. The protected kinases are then quantified using targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS), revealing the true native selectivity profile[9].

Self-Validating Protocol: KiNativ LC-MS/MS Profiling

  • Lysate Preparation: Lyse target cells in a non-denaturing buffer (50 mM HEPES, 150 mM NaCl, 0.1% Triton X-100, protease/phosphatase inhibitors). Clarify by centrifugation.

  • Inhibitor Incubation: Aliquot the proteome (1-2 mg protein per sample). Treat with the test inhibitor (e.g., 1 µM) or DMSO vehicle for 30 minutes at room temperature.

  • Covalent Probe Labeling: Add the desthiobiotin-ATP acyl phosphate probe (5 µM final concentration). React for 15 minutes. The probe covalently tags the active site of unoccupied kinases[3].

    • Self-Validation: Quench the reaction strictly at 15 minutes with urea to prevent non-specific labeling and irreversible kinetics from skewing the apparent Kd​ [9].

  • Enrichment & Digestion: Denature the proteins, reduce/alkylate, and perform tryptic digestion. Enrich the desthiobiotinylated active-site peptides using streptavidin affinity chromatography[3].

  • LC-MS/MS Analysis: Elute peptides and analyze via high-resolution LC-MS/MS. Quantify the reduction in MS peak area for specific kinase peptides in the inhibitor-treated sample versus the DMSO control to calculate percent inhibition[3].

Data Presentation: Cross-Platform Metrics

Comparing data across these orthogonal platforms is essential for identifying discrepancies caused by cellular environments or native complex formation.

Kinase TargetKINOMEscan Kd​ (nM)NanoBRET Intracellular IC50​ (nM)KiNativ Native Inhibition (%) at 1 µMMechanistic Interpretation
ABL1 (WT) 0.815.2>95%Highly potent; expected cellular ATP shift.
MAP2K5 12.5>10,000<10%Biochemical artifact or cell-impermeable off-target.
CDK4 45.0120.588%Validated target engagement across all systems.
BRAF (V600E) 5.248.092%Native profiling confirms mutant targeting.

Table 1: Representative multiparametric selectivity data for a hypothetical kinase inhibitor.

Conclusion

An authoritative kinase selectivity profile cannot be established through a single assay. By synthesizing high-throughput biochemical binding (KINOMEscan) for broad kinome coverage, live-cell BRET assays (NanoBRET) for physiological target engagement, and chemoproteomics (KiNativ) for native context, researchers can confidently advance highly selective, safe, and efficacious kinase inhibitors into the clinic.

References
  • Data - HMS LINCS Project - Harvard. Source: harvard.edu. URL:[Link]

  • KINOMEscan Technology - Eurofins Discovery. Source: eurofinsdiscovery.com. URL:[Link]

  • NanoBRET - SGC-UNC. Source: sgc-unc.org. URL:[Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Source: biorxiv.org. URL:[Link]

  • Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates. Source: nih.gov. URL:[Link]

  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Source: nih.gov. URL:[Link]

Sources

Application

Protocol for Evaluating the Anti-Migratory Effects of Novel Compounds: A Comprehensive Guide for Preclinical Development

Cell migration is a fundamental biological process that drives embryonic development, immune responses, and tissue repair. However, dysregulated cell motility is the primary engine of cancer metastasis and chronic inflam...

Author: BenchChem Technical Support Team. Date: March 2026

Cell migration is a fundamental biological process that drives embryonic development, immune responses, and tissue repair. However, dysregulated cell motility is the primary engine of cancer metastasis and chronic inflammatory diseases. As a Senior Application Scientist, I frequently observe a critical pitfall in preclinical drug discovery: the conflation of compound cytotoxicity with true anti-migratory efficacy.

To identify genuine migrastatic agents, researchers must deploy a self-validating experimental architecture. This guide provides a field-proven, causality-driven framework for evaluating the anti-migratory effects of novel compounds, ensuring that observed phenotypes are mechanistically distinct from general anti-proliferative toxicity.

Mechanistic Grounding: The Rho GTPase Engine of Migration

Before designing an assay, one must understand the molecular machinery being targeted. Cell migration is not a passive drift; it is a highly coordinated, ATP-dependent mechanical cycle of protrusion, adhesion, and retraction.

This process is masterminded by the Rho family of small GTPases —specifically RhoA, Rac1, and Cdc42[1]. These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state, regulated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs)[2].

  • Rac1 and Cdc42 drive actin polymerization at the leading edge of the cell, forming lamellipodia and filopodia to push the membrane forward[1].

  • RhoA governs actomyosin contractility at the rear, generating the mechanical force required to detach the trailing edge and propel the cell body forward[2].

When evaluating novel compounds, your goal is often to determine if the drug disrupts this specific cytoskeletal signaling cascade rather than simply poisoning the cell's metabolic engine.

RhoPathway cluster_GTPases Rho Family GTPases Signal Extracellular Stimuli (e.g., EGF, Fibronectin) Receptor Membrane Receptors (RTKs, Integrins) Signal->Receptor GEF Guanine Nucleotide Exchange Factors (GEFs) Receptor->GEF Activates RhoA RhoA-GTP (Active) GEF->RhoA GDP to GTP Rac1 Rac1-GTP (Active) GEF->Rac1 Cdc42 Cdc42-GTP (Active) GEF->Cdc42 GAP GTPase-Activating Proteins (GAPs) GAP->RhoA GTP to GDP Actin Actin Cytoskeleton Dynamics (Polymerization & Contractility) RhoA->Actin ROCK/mDia Rac1->Actin WAVE/Arp2/3 Cdc42->Actin WASP/Arp2/3 Migration Cell Migration & Invasion Actin->Migration

Figure 1: The Rho GTPase signaling cascade regulating actin dynamics and cell migration.

The Self-Validating Experimental Architecture

A robust protocol must be self-validating. If a compound kills 50% of the cells, migration will mathematically decrease by 50%—yielding a false positive for anti-migratory activity. Therefore, evaluating anti-migratory effects requires a tripartite workflow:

  • Viability Counter-Screen: Establishes the maximum non-toxic concentration[3].

  • 2D Wound Healing (Scratch) Assay: Measures collective, lateral cell migration across a surface[4].

  • Transwell (Boyden Chamber) Assay: Measures 3D chemotactic migration of individual cells responding to a chemical gradient[5].

Workflow Start Novel Compound Library Viability Step 1: Viability Counter-Screen (MTT / CellTiter-Glo) Start->Viability Decision Is IC50_viability > Working Conc.? Viability->Decision Exclude Exclude from Migration Analysis (Cytotoxic False Positive) Decision->Exclude No Scratch Step 2: 2D Scratch Wound Healing (Collective Migration) Decision->Scratch Yes Transwell Step 3: Transwell Boyden Chamber (Chemotactic Migration) Scratch->Transwell Mechanistic Step 4: Mechanistic Validation (Rho GTPase Pulldown) Transwell->Mechanistic Hit Validated Anti-Migratory Hit Mechanistic->Hit

Figure 2: Logical workflow for decoupling cytotoxicity from true anti-migratory efficacy.

Step-by-Step Methodologies
Phase 1: The Viability Counter-Screen (Crucial Prerequisite)

Before assessing migration, you must identify the sub-lethal concentration range of your novel compounds[6].

  • Causality: Anti-migratory effects must be evaluated at concentrations where cell viability remains ≥90%. If a compound induces apoptosis or halts the cell cycle, the resulting lack of wound closure is an artifact of toxicity, not targeted migrastatic action[3].

Phase 2: 2D Wound Healing (Scratch) Assay

This assay evaluates collective cell migration . Cells maintain their cell-cell junctions and move as a coordinated sheet, mimicking processes like epithelial restitution during wound healing or collective cancer invasion[4].

Protocol:

  • Cell Seeding: Seed cells (e.g., 4x10^5 cells/well) into a 6-well plate and culture until they form a 100% confluent monolayer[7].

  • Serum Starvation (The Causality Key): Wash the monolayer with PBS and incubate in serum-free media for 12–24 hours. Why? Serum contains growth factors that stimulate proliferation. Starvation synchronizes the cell cycle and suppresses proliferation, ensuring that the gap closure you observe is strictly due to migration[7].

  • Wound Creation: Using a sterile 200 µL pipette tip, scratch a straight line through the center of the monolayer[7]. Wash twice with PBS to remove detached, floating cells that could reattach in the wound area.

  • Compound Treatment: Add serum-free media containing the novel compound at the pre-determined non-toxic concentration. Include a vehicle control (e.g., 0.1% DMSO).

  • Imaging & Quantification: Photograph the wound at 0 hours and 24 hours using an inverted microscope. Calculate the migration rate:

    • Migration Rate (%) =[(Wound Width at 0h - Wound Width at 24h) / Wound Width at 0h] × 100[7].

Phase 3: Transwell (Boyden Chamber) Migration Assay

While the scratch assay measures 2D collective movement, the Transwell assay evaluates single-cell chemotactic migration through a porous membrane (typically 8 µm pores) toward a chemoattractant[5].

Protocol:

  • Preparation of the Lower Chamber: Add 600–900 µL of media containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of a 24-well Transwell plate[7]. Causality: The gradient between the serum-free upper chamber and the serum-rich lower chamber provides the directional stimulus for migration[5].

  • Cell Seeding: Suspend cells (e.g., 3x10^4 cells) in 200–400 µL of serum-free media containing the novel compound[7]. Seed this suspension into the upper insert.

  • Incubation: Incubate for 12–24 hours at 37°C. Cells will degrade their focal adhesions, deform their cytoskeletons, and squeeze through the 8 µm pores to reach the underside of the membrane[5].

  • Fixation & Staining: Remove the inserts. Gently swab the upper surface of the membrane with a cotton swab to remove non-migratory cells. Fix the cells on the lower surface with 100% methanol for 15 minutes, then stain with 0.1% crystal violet for 20 minutes[7].

  • Quantification: Wash the inserts in distilled water, allow them to dry, and count the migrated cells under a microscope in at least five random fields of view per insert[7].

Data Presentation and Interpretation

To maintain scientific integrity, quantitative data from the viability screen and both migration assays must be synthesized to calculate the Migration Index (MI) . A true anti-migratory compound will show a vast differential between its cytotoxic IC50 and its migrastatic IC50.

Table 1: Representative Data Synthesis for Novel Compound Evaluation

CompoundViability IC50 (µM)Scratch Assay IC50 (µM)Transwell IC50 (µM)Interpretation
Compound X > 100.04.23.8True Anti-Migratory Hit. Potent inhibition of motility without inducing cell death.
Compound Y 12.511.012.1False Positive. Migration inhibition is entirely an artifact of compound cytotoxicity.
Vehicle (DMSO) N/AN/AN/ABaseline Control. Normal proliferation and migration dynamics.

Note: Compound X warrants further mechanistic validation (e.g., RhoA/Rac1 GTPase pull-down assays or Western blotting for downstream effectors like phosphorylated FAK or ROCK) to pinpoint its exact molecular target within the migration cascade.

References
  • Lawson C.D., Ridley A.J. "Rho GTPase signaling complexes in cell migration and invasion." J Cell Biol, 2018. Available at:[Link]

  • Zhu L., et al. "Wound healing and transwell assays for cell migration." Bio-protocol, 2021. Available at:[Link]

  • SnapCyte. "Transwell Migration and Invasion Assay - the complete breakdown." SnapCyte, 2024. Available at: [Link]

  • Ham S.L., et al. "Phytochemicals potently inhibit migration of metastatic breast cancer cells." Integrative Biology, 2015. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 9-methyl-9H-purine-6-carboxylate

Welcome to the Technical Support Center for Purine Scaffold Synthesis. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and methodology reference to assist researchers and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Purine Scaffold Synthesis. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and methodology reference to assist researchers and drug development professionals in optimizing the yield of Methyl 9-methyl-9H-purine-6-carboxylate (CAS: 2803476-85-7)[1].

Purine functionalization is notoriously challenging due to competing regioselectivity (N7 vs. N9) and the strong coordinating ability of the purine nitrogens, which can poison transition metal catalysts[2]. This guide focuses on the most robust, atom-economical route: the N9-methylation of 6-chloropurine followed by Palladium-catalyzed methoxycarbonylation[3].

Synthetic Workflow & Mechanistic Pathways

To establish a baseline for our troubleshooting, it is critical to understand the primary synthetic workflow and the underlying catalytic mechanism.

Workflow A 6-Chloropurine (Starting Material) B 6-Chloro-9-methyl-9H-purine (Intermediate) A->B MeI, K2CO3 DMF, 0°C to RT C Methyl 9-methyl-9H-purine- 6-carboxylate (Target) B->C Pd(dppf)Cl2, CO (gas) MeOH, Et3N, 80°C

Workflow for Methyl 9-methyl-9H-purine-6-carboxylate synthesis via Pd-catalyzed carbonylation.

Mechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C-Cl Bond Cleavage) Pd0->OA 6-Chloro-9-methylpurine CO Migratory Insertion (CO Coordination) OA->CO CO (gas) NA Nucleophilic Attack (MeOH Addition) CO->NA MeOH RE Reductive Elimination (Product Release) NA->RE Et3N (Base) RE->Pd0 Regenerates Pd(0)

Catalytic cycle for the Pd-mediated carbonylation of 6-chloro-9-methylpurine.

Standardized Experimental Protocols

Every protocol described below is designed as a self-validating system . By verifying the specific analytical checkpoints, you ensure the integrity of the reaction before proceeding to the next step.

Step 1: Regioselective N9-Methylation of 6-Chloropurine
  • Setup : Flame-dry a 250 mL round-bottom flask under Argon. Add 6-chloropurine (10.0 g, 64.7 mmol) and anhydrous DMF (100 mL).

  • Base Addition : Cool the solution to 0 °C using an ice bath. Slowly add anhydrous K₂CO₃ (10.7 g, 77.6 mmol). Causality: A weaker base like K₂CO₃ under kinetic control at 0 °C minimizes the formation of the N7-isomer compared to NaH.

  • Alkylation : Add Methyl Iodide (MeI) (4.4 mL, 71.1 mmol) dropwise over 15 minutes. Remove the ice bath and stir at room temperature for 4 hours.

  • Workup : Quench with ice water (200 mL). Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification : Purify via silica gel chromatography (DCM:MeOH, 95:5) to separate the major N9 isomer from the minor N7 isomer.

Validation Checkpoints:

  • TLC : N9-isomer runs slightly higher (Rf ~0.4) than the N7-isomer (Rf ~0.3) in DCM:MeOH (9:1).

  • LC-MS : Confirm mass for 6-chloro-9-methyl-9H-purine:[M+H]⁺ = 169.0 m/z.

Step 2: Palladium-Catalyzed Methoxycarbonylation
  • Setup : In a high-pressure Parr reactor, dissolve 6-chloro-9-methyl-9H-purine (5.0 g, 29.6 mmol) in anhydrous, freeze-pump-thaw degassed Methanol (50 mL).

  • Catalyst & Base : Add Triethylamine (Et₃N) (8.2 mL, 59.2 mmol) and Pd(dppf)Cl₂ (1.08 g, 1.48 mmol, 5 mol%). Causality: Et₃N acts as a non-nucleophilic base to neutralize the HCl generated during reductive elimination, preventing acidic degradation of the product.

  • Carbonylation : Seal the reactor. Purge with Argon (3×), then purge with CO gas (3×). Pressurize the reactor to 50 psi with CO gas.

  • Heating : Heat the reaction mixture to 80 °C and stir vigorously for 16 hours.

  • Workup : Cool the reactor to room temperature and safely vent the excess CO gas in a fume hood. Filter the dark mixture through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo.

  • Purification : Purify via silica gel chromatography (Hexanes:EtOAc, gradient 50% to 100% EtOAc).

Validation Checkpoints:

  • LC-MS : Target product [M+H]⁺ = 193.1 m/z.

  • ¹H NMR (CDCl₃) : Look for the distinct methyl ester singlet at ~4.10 ppm and the N-methyl singlet at ~3.95 ppm.

Quantitative Optimization Data

To demonstrate the causality of our reagent selection, the following table summarizes our optimization data for the carbonylation step. Note how the choice of ligand and base directly impacts the yield and byproduct formation[4].

Catalyst SystemBaseCO PressureTemp (°C)Yield (%)Primary Byproduct
Pd(OAc)₂ / PPh₃Et₃N1 atm (Balloon)6035%6-Methoxy-9-methylpurine
Pd(PPh₃)₄K₂CO₃50 psi8055%Unreacted Starting Material
Pd(dppf)Cl₂ Et₃N 50 psi 80 88% None (Clean Conversion)
Pd(dppf)Cl₂NaOMe50 psi8040%6-Methoxy-9-methylpurine (SₙAr)

Troubleshooting Guide (Q&A)

Q: My N-methylation step yields a nearly 1:1 mixture of N9 and N7 isomers. How can I improve N9 regioselectivity? A: Purine alkylation is notoriously unselective. While the N9 position is thermodynamically favored, kinetic control often yields high amounts of N7. To improve N9 selectivity, ensure your reaction is kept strictly at 0 °C during the MeI addition and use a milder base like K₂CO₃ in a polar aprotic solvent (DMF). If you still struggle with regioselectivity, consider an alternative route: the Mitsunobu reaction of 6-chloropurine with methanol, which is highly N9-selective.

Q: The Pd-catalyzed carbonylation is stalling at 30% conversion, and I see a black precipitate forming early. What is causing the catalyst deactivation? A: The black precipitate is "Palladium black," indicating the degradation of your active Pd(0) catalyst. This happens for two reasons:

  • Oxygen contamination: Trace O₂ oxidizes the phosphine ligands. You must strictly degas your methanol using the freeze-pump-thaw method.

  • Off-cycle coordination: The purine nitrogens (N3, N7) can strongly coordinate to Pd(0), pulling it out of the catalytic cycle. Using a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), tightly binds the Pd center and prevents this off-cycle poisoning[3].

Q: I am observing significant formation of 6-methoxy-9-methyl-9H-purine instead of the target carboxylate. Why is this happening? A: You are observing a competing Direct Nucleophilic Aromatic Substitution (SₙAr). The C6 position of the purine ring is highly electrophilic. If the oxidative addition of Pd to the C-Cl bond is slow, or if the migratory insertion of CO is delayed (usually due to low CO pressure), the methanol solvent directly attacks the C6 position. Fix: Increase your CO pressure to at least 50 psi to accelerate the migratory insertion step, and ensure you are using a non-nucleophilic base (Et₃N) rather than an alkoxide (NaOMe).

Frequently Asked Questions (FAQs)

Q: Can I use 1 atm of CO (via a standard balloon) instead of a high-pressure Parr reactor? A: While possible, it is highly discouraged for this specific substrate. At 1 atm, the concentration of dissolved CO in methanol is too low. This slows down the migratory insertion step, allowing the competing SₙAr reaction (yielding the 6-methoxy byproduct) to dominate. You will likely cap your yield at ~35%.

Q: How do I safely handle the carbon monoxide gas required for this workflow? A: CO is a colorless, odorless, and highly toxic gas. All reactions involving CO must be performed inside a certified chemical fume hood equipped with a functioning CO detector. When venting the Parr reactor post-reaction, do so slowly through a bubbler directly into the back of the fume hood exhaust.

Q: Is it possible to synthesize this compound starting from 9-methyl-9H-purine-6-carbonitrile instead? A: Yes. If you have access to the 6-carbonitrile derivative, you can bypass the palladium chemistry entirely. The nitrile can be converted to the methyl ester via a Pinner reaction (treatment with anhydrous HCl gas in Methanol). However, the 6-chloropurine starting material is generally cheaper and more readily available, making the carbonylation route more scalable for drug discovery applications.

References

  • Methyl 9-methyl-9H-purine-6-carboxylate | 2803476-85-7, Sigma-Aldrich.
  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds, NIH.gov.
  • APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT, Uniurb.it.
  • Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems | Chemical Reviews, ACS.org.

Sources

Optimization

Overcoming solubility issues with Methyl 9-methyl-9H-purine-6-carboxylate

This guide is intended for researchers, scientists, and drug development professionals working with Methyl 9-methyl-9H-purine-6-carboxylate (C₈H₈N₄O₂; MW: 192.17 g/mol ). This N-methylated purine derivative serves as a k...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals working with Methyl 9-methyl-9H-purine-6-carboxylate (C₈H₈N₄O₂; MW: 192.17 g/mol ). This N-methylated purine derivative serves as a key scaffold in medicinal chemistry, particularly in the development of novel mTOR kinase inhibitors for anticancer research.[1] Due to its heterocyclic aromatic structure, researchers frequently encounter challenges in achieving desired concentrations in aqueous solutions for biological assays. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these solubility issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does Methyl 9-methyl-9H-purine-6-carboxylate exhibit poor aqueous solubility?

A1: The limited aqueous solubility of many purine derivatives, including this N-methylated ester, is rooted in its molecular structure. The core purine ring system is largely hydrophobic, which limits favorable energetic interactions with polar water molecules.[2] While the ester and nitrogen atoms introduce some polarity, the overall molecule possesses significant nonpolar surface area. Furthermore, the N9-methylation removes a potential hydrogen bond-donating site compared to an unsubstituted purine, which can sometimes negatively impact aqueous solubility depending on the overall molecular conformation.[3] Strong intermolecular forces within the crystal lattice of the solid compound also require significant energy to overcome during dissolution, contributing to low solubility.

Q2: I cannot find a certificate of analysis with specific solubility data (e.g., mg/mL) for my lot. Where can I find this information?

A2: It is common for specific quantitative solubility data to be absent from standard certificates of analysis for many research chemicals. Solubility is highly dependent on the specific conditions (e.g., solvent, pH, temperature, and purity of the compound). While we can provide strong theoretical guidance and proven strategies, the empirical determination of solubility in your specific experimental system is a critical first step. We recommend performing a simple solubility test as outlined in the protocols below.

Q3: What are the recommended storage conditions for this compound?

A3: Based on supplier recommendations for the analogous carboxylic acid, Methyl 9-methyl-9H-purine-6-carboxylate should be stored as a solid in a tightly sealed container in a dry, well-ventilated place at room temperature.[4] This minimizes moisture absorption and degradation. Once dissolved in an organic solvent like DMSO, stock solutions should be stored at -20°C to maintain stability.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming (e.g., to 37°C) can be an effective method to increase the rate of dissolution and the saturation point of the compound.[5] However, be cautious. Prolonged or excessive heating can lead to the degradation of thermally sensitive compounds. Always start with gentle heat and monitor for any visual changes (e.g., color change) that might indicate degradation. A crucial step is to allow the solution to slowly cool to room temperature to check for precipitation. If the compound precipitates upon cooling, it indicates that you have created a supersaturated solution, which is not stable for most experimental applications.

Part 2: Troubleshooting Guide for Solubility Issues

This section provides a systematic approach to dissolving Methyl 9-methyl-9H-purine-6-carboxylate, starting with the most common and simplest methods.

Issue 1: The compound will not dissolve in my aqueous buffer (e.g., PBS, TRIS).
  • Underlying Cause: The intrinsic low aqueous solubility of the compound prevents it from dissolving directly in polar, aqueous media. The hydrophobic character of the N-methylated purine ring dominates its behavior.[2]

  • Systematic Troubleshooting Strategy: The most reliable method for compounds of this class is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice.[5][6]

Experimental Protocol: Preparing a DMSO Stock Solution
  • Preparation: Weigh out a precise amount of Methyl 9-methyl-9H-purine-6-carboxylate powder in a suitable vial.

  • Solvent Addition: Add a calculated volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the vial vigorously. Gentle warming in a 37°C water bath can be used to aid dissolution.[5] Ensure the compound is fully dissolved by visual inspection; the solution should be clear and free of particulates.

  • Working Solution Preparation: To prepare your final experimental concentration, perform a serial dilution. Crucially, add the DMSO stock solution dropwise into your vigorously vortexing or stirring aqueous buffer. [5] This rapid dispersion prevents the compound from immediately precipitating upon contact with the aqueous environment.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced artifacts in biological assays.[5]

Issue 2: The compound precipitates out of solution after dilution into my aqueous buffer.
  • Underlying Cause 1: Exceeding the Solubility Limit. The final concentration of your compound in the aqueous buffer, even with a small percentage of DMSO, exceeds its thermodynamic solubility limit.

  • Underlying Cause 2: pH-Dependent Effects. Purine derivatives can have ionizable groups, and their solubility is often highly dependent on the pH of the solution.[2] Although the methyl ester at the C6 position is not readily ionizable, the nitrogen atoms in the purine ring can be protonated or deprotonated, altering the molecule's overall charge and polarity.

  • Systematic Troubleshooting Strategy:

    • Verify Concentration: The most straightforward solution is to lower the final target concentration of the compound in your assay.

    • Optimize Co-Solvent Percentage: If a higher concentration is necessary, you may need to slightly increase the final percentage of DMSO. However, always be mindful of your experimental system's tolerance for the organic solvent.

    • Investigate pH Effects: If the issue persists, a pH-solubility profile should be determined. This involves preparing your solution in a series of buffers across a relevant pH range (e.g., pH 5.0 to 8.0) to identify the pH at which solubility is maximal.[7][8]

Workflow for Troubleshooting Precipitation

Caption: Recommended workflows for solubilizing the target compound.

References

  • The impact of N-methylation on aqueous solubility and lipophilicity. Med. Chem. Commun., 2015, 6, 1787-1797. Available from: [Link]

  • Partition coefficients of some purine derivatives and its application to pharmacokinetics. IMR Press. Available from: [Link]

  • Biopharmaceutical characterization of some synthetic purine drugs. Ingenta Connect. Available from: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available from: [Link]

  • Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC Publishing. Available from: [Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs. Available from: [Link]

  • Partition coefficients of some purine derivatives and its application to pharmacokinetics. ResearchGate. Available from: [Link]

  • The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. ResearchGate. Available from: [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PMC. Available from: [Link]

  • 9-methyl-9H-purine-6-carboxylic acid. PubChem. Available from: [Link]

  • Continuous flow biocatalysis: synthesis of purine nucleoside esters catalyzed by lipase TL IM from Thermomyces lanuginosus. PMC. Available from: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available from: [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available from: [Link]

  • Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. PMC. Available from: [Link]

  • Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. ResearchGate. Available from: [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available from: [Link]

  • 9-methyl-9h-purine-6-carboxylic acid (C7H6N4O2). PubChemLite. Available from: [Link]

  • Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. Available from: [Link]

  • Some of my compounds are soluble in DMSO - how can they be crystallized?. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purine Derivative Synthesis &amp; Optimization

Welcome to the Application Scientist Support Center for purine derivative synthesis. Purines are privileged scaffolds in drug discovery, serving as the core for numerous kinase inhibitors, nucleoside analogues, and agroc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for purine derivative synthesis. Purines are privileged scaffolds in drug discovery, serving as the core for numerous kinase inhibitors, nucleoside analogues, and agrochemicals[1][2]. However, functionalizing the purine core presents significant synthetic challenges, particularly regarding regioselectivity (N9 vs. N7 alkylation), chemoselectivity during nucleophilic aromatic substitution (SNAr), and catalyst poisoning during cross-coupling.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your purine synthesis workflows.

Core Synthetic Workflow

When building complex purine architectures (e.g., 2,6,9-trisubstituted or 6,8,9-trisubstituted purines), the sequence of functionalization is critical. The standard approach leverages the differential reactivity of the purine ring positions.

PurineWorkflow Start Starting Material (e.g., 2,6-Dichloropurine) Step1 N9-Alkylation (Mitsunobu or Base/Alkyl Halide) Start->Step1 Regiocontrol Required Step2 C6-SNAr (Amine/Thiol/Alcohol Nucleophiles) Step1->Step2 Isolate N9 Isomer Step3 C8-Cross Coupling (Suzuki/Sonogashira) Step2->Step3 Halogenation at C8 (if needed) End Target Purine Derivative Step3->End Final Purification

Workflow for multi-stage purine functionalization.

Troubleshooting Regioselective N-Alkylation (N9 vs. N7)

Q: When alkylating 6-chloropurine with an alkyl halide and K2​CO3​ , I consistently get an inseparable 3:1 mixture of N9 and N7 isomers. How can I drive the reaction exclusively to the N9 position?

A: The purine anion is ambident. Under standard basic conditions (thermodynamic control), alkylation yields a mixture because the activation energy difference between N9 and N7 attack is minimal, even though the N9 isomer is slightly more thermodynamically stable. To achieve >20:1 N9 selectivity, you must shift the reaction to kinetic control using the Mitsunobu reaction[3].

In a Mitsunobu reaction, the bulky triphenylphosphine-DIAD intermediate physically blocks the N7 position—which is sterically shielded by the adjacent C6 substituent (e.g., a chlorine atom or heteroaryl group)—forcing the incoming alcohol to react exclusively at the N9 position[3].

AlkylationMechanism Purine Purine Core Base Base-Catalyzed (K2CO3 / DMF) Purine->Base Mitsunobu Mitsunobu (PPh3, DIAD, ROH) Purine->Mitsunobu Thermodynamic Thermodynamic Control (Mixed N7/N9) Base->Thermodynamic Kinetic Kinetic Control (High N9 Selectivity) Mitsunobu->Kinetic

Mechanistic divergence in purine N-alkylation strategies.

Quantitative Comparison of Alkylation Conditions
MethodReagentsTemp (°C)SolventTypical N9:N7 RatioAverage Yield
Base-Catalyzed K2​CO3​ , R-X80DMF~ 3:1 to 5:160–70%
Phase Transfer TBAF, R-X25THF~ 10:175–85%
Mitsunobu PPh3​ , DIAD, R-OH0 to 25THF> 20:1 80–95%
Protocol: Regioselective N9-Alkylation via Mitsunobu Coupling

Self-Validating System: This protocol relies on strict anhydrous conditions to prevent DIAD hydrolysis.

  • Preparation: Flame-dry a round-bottom flask under argon. Add the purine derivative (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine ( PPh3​ , 1.5 eq).

  • Solvation: Dissolve the mixture in anhydrous THF (0.2 M) and cool to 0 °C in an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. Causality: Slow addition prevents the exothermic degradation of the betaine intermediate.

  • Propagation: Remove the ice bath and stir at room temperature for 2–4 hours.

  • In-Process Validation (TLC): Check the reaction using 5% MeOH in DCM. The N9 isomer will consistently exhibit a higher Rf​ value (less polar) than the N7 isomer, as the N9 dipole is more sterically buried within the molecular structure.

  • Workup: Concentrate under reduced pressure and purify via silica gel chromatography.

Troubleshooting C6 Nucleophilic Aromatic Substitution (SNAr)

Q: My C6 amination of 6-chloro-9-methylpurine is stalling at 50% conversion, and I am observing purine ring degradation. What is going wrong?

A: The purine ring is highly electron-deficient, making the C6 and C2 positions susceptible to SNAr. C6 is the most reactive site due to the stabilization of the Meisenheimer complex by the adjacent N1 and N7 atoms[1]. However, if you are using a strong, nucleophilic base (like NaOH) or failing to neutralize the HCl byproduct, two things happen:

  • The HCl protonates your incoming amine nucleophile, killing its reactivity.

  • Unwanted side reactions (like hydrolysis to hypoxanthine) degrade the purine core.

Solution: Switch to a polar protic solvent (which stabilizes the transition state via hydrogen bonding) and use a non-nucleophilic organic base.

Protocol: C6-SNAr with Aliphatic/Aromatic Amines
  • Reaction Setup: Suspend the 6-chloropurine derivative (1.0 eq) in n -butanol or ethanol (0.5 M). Causality: n -Butanol allows for higher reflux temperatures (117 °C) which is often required for less nucleophilic anilines[1].

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) or Triethylamine (2.0 eq). This acts as an acid sponge without competing as a nucleophile.

  • Nucleophile Addition: Add the amine (1.2 to 1.5 eq).

  • Heating: Heat to 80–100 °C for 4–12 hours. (Microwave irradiation at 120 °C for 20 minutes is an excellent alternative for sterically hindered amines).

  • In-Process Validation (LC-MS): Monitor the reaction via LC-MS. You will observe a mass shift of (Amine Mass - 36.5 Da). Crucially, the disappearance of the characteristic 3:1 isotopic pattern of the C6​ -chlorine atom confirms complete displacement.

Troubleshooting C8 Cross-Coupling

Q: I am trying to perform a Suzuki coupling on an 8-bromo-9-alkylpurine, but I am getting massive amounts of debrominated starting material and black palladium precipitation. How do I stabilize the catalyst?

A: Purines are excellent ligands for transition metals. The nitrogen-rich core (especially N7) can chelate the palladium catalyst, stripping it of its standard monodentate ligands (like PPh3​ ) and causing it to precipitate as inactive palladium black ("catalyst poisoning").

Solution: You must use a palladium catalyst with a tightly binding, bidentate ligand that outcompetes the purine core for coordination.

  • Catalyst Choice: Switch from Pd(PPh3​)4​ to Pd(dppf)Cl2​ or Pd(Amphos)Cl2​ . The bite angle of dppf prevents the purine from displacing the ligand.

  • Base & Solvent: Use anhydrous K3​PO4​ (2.0 eq) in a 1,4-Dioxane/Water (4:1) mixture. The presence of water is strictly required to dissolve the base and activate the boronic acid to the reactive boronate species.

References

  • Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Purine Derivatives as Herbicide Safeners. Journal of Agricultural and Food Chemistry - PubMed.[Link]

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Optimization

Purine Metabolism Application Support Center: Troubleshooting &amp; Methodologies

Welcome to the Purine Metabolism Application Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive technical hurdles in purine synthesis research.

Author: BenchChem Technical Support Team. Date: March 2026

By Senior Application Scientist

Welcome to the Purine Metabolism Application Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive technical hurdles in purine synthesis research. Whether you are running in vitro kinetic assays, tracking metabolic flux via stable isotope-resolved metabolomics (SIRM), or screening novel inhibitors, the interplay between the de novo and salvage pathways often confounds experimental outcomes[1][2]. This guide provides mechanistic explanations, self-validating protocols, and troubleshooting logic to ensure your data is robust, reproducible, and scientifically sound.

In Vitro Enzymatic Assays: PRPP Synthetase & PPAT

FAQ 1.1: Why does my purified PRPP Synthetase (PRPPase) lose activity so rapidly during in vitro assays?

Causality & Mechanism: PRPP synthetase is the gatekeeper of purine biosynthesis, catalyzing the conversion of Ribose-5-Phosphate (R5P) to Phosphoribosyl pyrophosphate (PRPP)[3]. A frequent critical error is dialyzing or storing the enzyme in standard Tris-HCl or HEPES buffers without inorganic phosphate (Pi). Pi is not merely an allosteric activator; it is an absolute structural requirement that maintains the enzyme's active hexameric/polymeric state[4]. In the absence of Pi, the protein rapidly precipitates, resulting in a complete loss of activity[4]. Furthermore, while divalent cations (Mg2+, Mn2+) are required to form the Mg-ATP substrate complex, free Mg2+ can promote the rapid hydrolysis of the highly unstable PRPP product if the reaction is not immediately quenched[3][5].

Table 1: Optimal Kinetic & Stability Parameters for PRPP Synthetase Assays

ParameterOptimal ConditionMechanistic Rationale
Buffer Base 50 mM Potassium Phosphate (pH 8.0)Pi prevents structural dissociation and protein precipitation[4].
Cofactor 5 mM MgCl2 (with ATP)Required for Mg-ATP complex formation; excess free Mg2+ must be avoided[5].
Substrates 2-5 mM R5P, 3-10 mM ATPSaturating conditions ensure Vmax; PRPPase exhibits sigmoidal kinetics towards ATP[4].
Quenching 0.33 M HCOOH or Cold MethanolImmediately halts reaction and prevents Mg2+-catalyzed PRPP hydrolysis[3][6].

Protocol 1: Self-Validating PRPP Synthetase Activity Assay

  • Preparation : Pre-warm the reaction mixture (50 mM Potassium Phosphate pH 8.0, 5 mM R5P, 5 mM MgCl2) to 37°C[4][6].

  • Initiation : Add purified PRPPase (strictly maintained in Pi buffer) and initiate the reaction with 5 mM ATP[4].

  • Time-Course Sampling : Aliquot 10 µL of the reaction at 1, 3, 5, and 10 minutes[6].

  • Quenching : Immediately mix each aliquot with 5 µL of 0.33 M HCOOH to precipitate the enzyme and stabilize the PRPP product[6].

  • Validation : Centrifuge at 10,000 x g for 2 min. Analyze the supernatant via LC-MS or a coupled luminescent assay.

    • Self-Validation Check: A parallel control reaction lacking R5P must yield zero product, confirming that ATP hydrolysis is strictly coupled to PRPP synthesis and not background ATPase activity[4][7].

PurinePathway R5P Ribose-5-Phosphate PRPP PRPP (Phosphoribosyl pyrophosphate) R5P->PRPP PRPP Synthetase (+ Pi, Mg2+) PRA 5-Phosphoribosyl-1-amine PRPP->PRA PPAT (PurF) (Inhibited by AMP/GMP) Salvage Salvage Bases (Hypoxanthine, Adenine) PRPP->Salvage PRPP utilized in salvage IMP IMP (Inosine Monophosphate) PRA->IMP De Novo Pathway (Purinosome Assembly) Nucleotides AMP / GMP IMP->Nucleotides Salvage->Nucleotides HGPRT / APRT

Fig 1: De novo vs. Salvage Purine Synthesis Pathways and Key Regulatory Nodes.

Cell-Based Isotope Tracing & Metabolomics

FAQ 2.1: In my 13C-glucose / 15N-glutamine tracing experiments, why is the fractional enrichment of purine nucleotides (AMP/GMP) unexpectedly low despite high cell proliferation?

Causality & Mechanism: This is a classic artifact of the salvage pathway masking de novo flux. The de novo pathway is highly energy-intensive, consuming 6 ATP molecules per purine ring[2]. If your basal culture media or Fetal Bovine Serum (FBS) contains trace amounts of pre-formed purines (like hypoxanthine or adenine), cells will preferentially utilize the salvage pathway via Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and Adenine phosphoribosyltransferase (APRT)[1][2]. This exogenous salvage suppresses de novo synthesis through feedback inhibition at the PPAT step, severely diluting your 13C/15N isotopic enrichment[1][2]. Additionally, if you are sorting cells via FACS prior to extraction, prolonged exposure to sorting buffers can cause metabolite leakage, particularly of amino acid precursors and intermediate nucleotides[8][9].

Table 2: Common Stable Isotope Tracers for Purine Flux Analysis

TracerTarget Atoms in Purine RingApplication / Insight
[U-13C6] Glucose C4, C5, C6 (via Glycine/Serine), RiboseTracks glycolysis, PPP, and one-carbon metabolism contributions[8][10].
[γ, α-15N] Glutamine N3, N9 (direct), N1 (via Aspartate)Gold standard for measuring overall de novo pathway activity[2][8].
[13C2] Glycine C4, C5Differentiates direct glycine incorporation vs. indirect one-carbon flux[10].

Protocol 2: Stable Isotope-Resolved Metabolomics (SIRM) for Purines

  • Media Preparation : Formulate media using dialyzed FBS (10K MWCO) to remove uncharacterized exogenous purines[9]. Strictly use a purine-free basal medium.

  • Isotope Labeling : Replace media with a formulation containing 40% [U-13C]-Glucose and 70% [U-13C,15N]-Glutamine for 48 hours to achieve isotopic steady-state[8][9].

  • Harvesting (Adherent Cells) : Aspirate media and immediately quench metabolism by adding pre-chilled (-80°C) 80% methanol directly to the plate.

    • Self-Validation Check: Do not use trypsin for harvesting, as the incubation time and temperature shift will alter rapid nucleotide turnover rates[8].

  • FACS Modification (If sorting is required) : Sort cells directly into cold Hank's Balanced Salt Solution (HBSS) containing the exact isotope ratios (HBSS*) to prevent isotope washout and metabolite leakage during the sort[9].

  • Extraction & Analysis : Scrape cells, centrifuge at 15,000 x g for 10 min at 4°C, and analyze the supernatant via LC-HRMS. Calculate the Mass Isotopomer Distributions (MIDs)[8][9].

MetabolomicsTroubleshooting Start Low 13C/15N Enrichment CheckMedia Check Basal Media Start->CheckMedia MediaPurines Contains Hypoxanthine? CheckMedia->MediaPurines DialyzedFBS Use Dialyzed FBS & Purine-free base MediaPurines->DialyzedFBS Yes CheckExtraction Assess Extraction Protocol MediaPurines->CheckExtraction No FACS Were cells sorted (FACS)? CheckExtraction->FACS ColdQuench Use cold HBSS/MeOH quench immediately FACS->ColdQuench Yes (Leakage)

Fig 2: Decision tree for troubleshooting low isotope enrichment in purine metabolomics.

Drug Development & Inhibitor Screening

FAQ 3.1: Why do my cancer cell lines show high resistance to de novo purine synthesis inhibitors (e.g., DRP-104, Methotrexate) in standard 2D culture?

Causality & Mechanism: Tumor resilience to purine shortage is driven by two distinct compensatory mechanisms. First, cancer cells heavily exploit Methylthioadenosine Phosphorylase (MTAP)-mediated purine salvage[11]. MTAP recycles 5'-methylthioadenosine (a polyamine byproduct) into adenine, bypassing the de novo blockade entirely[11]. Second, under severe purine starvation, cells undergo spatial metabolic reprogramming. They utilize microtubules to assemble "purinosomes"—multi-enzyme complexes that cluster de novo enzymes to massively enhance catalytic efficiency via substrate channeling[11][12]. Interestingly, PRPP synthetase itself has been shown to form evolutionarily conserved filaments in the nucleus under specific conditions to regulate pathway flux[12]. To accurately assess inhibitor efficacy in vitro, you must either use MTAP-deficient cell lines or co-administer microtubule-destabilizing agents (like Docetaxel) to disrupt purinosome assembly[11].

References
  • Journal of Biological Chemistry - De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues. Available at: [Link]

  • Nature Communications - De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Available at: [Link]

  • Analytical Chemistry - Metabolite Profiling and Stable Isotope Tracing in Sorted Subpopulations of Mammalian Cells. Available at: [Link]

  • eScholarship - Metabolite profiling and stable isotope tracing in sorted subpopulations of mammalian cells. Available at: [Link]

  • Microbiology and Molecular Biology Reviews - Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Available at: [Link]

  • Journal of the American Chemical Society - Uncommon Arrangement of Self-resistance Allows Biosynthesis of de novo Purine Biosynthesis Inhibitor that Acts as an Immunosuppressor. Available at: [Link]

  • bioRxiv - Resilience and vulnerabilities of tumor cells under purine shortage stress. Available at: [Link]

  • Plant Physiology - Organellar and Cytosolic Localization of Four Phosphoribosyl Diphosphate Synthase Isozymes in Spinach. Available at: [Link]

  • PLOS One - Mycobacterium tuberculosis Phosphoribosylpyrophosphate Synthetase: Biochemical Features of a Crucial Enzyme for Mycobacterial Cell Wall Biosynthesis. Available at: [Link]

  • Molecular Biology of the Cell - A quantitative screen for metabolic enzyme structures reveals patterns of assembly across the yeast metabolic network. Available at: [Link]

  • Journal of Biological Chemistry - Regulation and Mechanism of Phosphoribosylpyrophosphate Synthetase. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cell-Based Assays with Purine Compounds

Welcome to the Purine Assay Support Center. Working with purine scaffolds—whether they are endogenous nucleotides (ATP, ADP, adenosine), purinergic receptor ligands, or synthetic ATP-competitive kinase inhibitors—present...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Purine Assay Support Center. Working with purine scaffolds—whether they are endogenous nucleotides (ATP, ADP, adenosine), purinergic receptor ligands, or synthetic ATP-competitive kinase inhibitors—presents unique biochemical challenges. This guide bypasses generic advice to address the specific physicochemical and enzymatic pitfalls that compromise assay integrity.

Module 1: The Ecto-Nucleotidase Trap & Compound Stability

Q: Why do my ATP analogs or purine-based agonists show diminishing efficacy after 30 minutes in cell culture, or trigger unexpected off-target effects?

Mechanistic Causality: Many cell lines and primary cells (especially immune, glial, and endothelial cells) express high levels of surface ecto-nucleotidases, primarily CD39 (E-NTPDase1) and CD73 (ecto-5'-nucleotidase). CD39 rapidly hydrolyzes ATP and ADP into AMP, while CD73 converts that AMP into adenosine. Consequently, the effective concentration of your applied purine drops precipitously within minutes. Worse, the newly generated adenosine begins activating P1 (adenosine) receptors, acting as a functional antagonist to P2 receptor signaling and confounding your phenotypic readout[1].

Quantitative Parameters of Purine Targets & Degradation

Table 1: Summary of kinetic parameters for purinergic receptors and degrading enzymes.

Target / EnzymeActivation TimeDesensitization / Half-lifePrimary Action / Effect
P2X1, P2X3 Receptors 0.01 – 0.1 s0.1 – 10 sRapid cation channel opening
P2X2, P2X5 Receptors 0.1 – 1.0 s10 – 100 sSlow desensitizing channel
CD39 (E-NTPDase1) N/AATP half-life < 15 minHydrolyzes ATP/ADP to AMP
CD73 (Ecto-5'-NT) N/AAMP half-life < 10 minHydrolyzes AMP to Adenosine
Self-Validating Protocol: HPLC Quantification of Extracellular Purine Degradation

To determine if your loss of signal is due to enzymatic degradation rather than receptor desensitization, implement this self-validating sampling workflow:

  • Preparation: Seed cells in a 6-well plate and culture to 80% confluence. Wash the cells twice with a defined assay buffer (e.g., HBSS) to remove soluble serum nucleotidases present in standard culture media.

  • Spike & Sample: Add 100 µM of your purine compound to the well. Immediately collect a 50 µL aliquot (T=0).

  • Time-Course: Collect 50 µL aliquots at T=5, 15, 30, and 60 minutes.

  • Enzyme Quenching (Critical Step): Immediately transfer each aliquot into a pre-heated tube (95°C for 3 minutes) or add 0.4M perchloric acid to instantly denature any aspirated enzymes.

  • Validation Checkpoint: Run a parallel well containing only assay buffer (no cells). If degradation occurs in this cell-free control, your compound is chemically unstable or your buffer is contaminated. If degradation only occurs in the cellular well, cellular ecto-nucleotidases are the confirmed culprit.

  • Analysis: Analyze the quenched samples via HPLC (C18 column, phosphate buffer/methanol gradient) to quantify the disappearance of the parent compound and the appearance of metabolites.

Module 2: The Luciferase Illusion & Readout Artifacts

Q: I'm screening ATP-competitive kinase inhibitors (purine scaffolds) using CellTiter-Glo. Why am I seeing paradoxical increases in viability, or massive toxicity that doesn't match my visual cell counts?

Mechanistic Causality: CellTiter-Glo and similar metabolic viability assays rely on Firefly Luciferase (FLuc), an ATP-dependent enzyme. Because purine-scaffold kinase inhibitors are rationally designed to bind the ATP pocket of human kinases, approximately 6% of them also competitively bind the ATP-binding pocket of FLuc[2]. This direct enzyme inhibition masquerades as cell death (reduced luminescence). Paradoxically, some purine inhibitors stabilize the FLuc protein from proteolytic degradation, leading to intracellular accumulation of the reporter and a false increase in signal over long incubations [3].

FLuc_Interference A Unexpected Signal Drop in CellTiter-Glo B Is the compound an ATP-competitive kinase inhibitor or purine analog? A->B C Run Cell-Free Counterscreen: FLuc + ATP + Compound B->C Yes D Signal Decreases: Direct FLuc Inhibition C->D E No Signal Change: True Biological Effect C->E F Switch to ATP-Independent Assay (e.g., Resazurin, RLuc) D->F

Fig 1. Troubleshooting workflow for identifying Firefly Luciferase assay interference.

Solution: If interference is confirmed via a cell-free FLuc counterscreen, switch to an orthogonal, ATP-independent viability assay. Resazurin (Alamar Blue) relies on mitochondrial reductases, while Renilla Luciferase (RLuc) utilizes coelenterazine without requiring ATP, making both immune to purine-analog interference.

Module 3: Temporal Dynamics & Receptor Desensitization

Q: I've confirmed P2X3 receptor expression via Western blot, but my calcium flux assays yield zero response upon ATP injection. What went wrong?

Mechanistic Causality: P2X receptors, particularly the P2X1 and P2X3 subtypes, exhibit profound and rapid desensitization. A 50% steady-state desensitization of the P2X1 receptor can be triggered by ATP concentrations as low as 3 nM[4]. If cells are subjected to mechanical stress (e.g., media aspiration, plate shaking, or even rapid pipetting) prior to the assay, the endogenous ATP released by the cells is sufficient to drive the receptors into a long-lasting refractory state before your exogenous agonist is ever applied.

P2X_Desensitization R Resting (Closed) O Active (Open) R->O ATP Binding (< 100 ms) D Desensitized (Refractory) O->D Sustained ATP (Seconds) D->R Washout & Recovery (Mins)

Fig 2. State-transition dynamics of rapidly desensitizing P2X purinergic receptors.

Solution:

  • Mandatory Rest Period: After washing cells or changing media, allow the plate to rest in the incubator for at least 30–60 minutes. This allows released ATP to degrade and receptors to recover to the resting state.

  • Apyrase Pre-treatment: Add a low concentration of apyrase (an ATP-hydrolyzing enzyme) during the rest period to scavenge trace endogenous ATP, ensuring receptors remain fully sensitized.

  • Kinetic Injection: Endpoint assays will fail. You must use an automated fluidics system (e.g., FLIPR) to inject the purine agonist while simultaneously recording the signal, capturing the sub-second activation phase before desensitization occurs [5].

References
  • Ecto-nucleoside Triphosphate Diphosphohydrolase 1 (E-NTPDase1/CD39) Regulates Neutrophil Chemotaxis by Hydrolyzing Released ATP to Adenosine Source: Journal of Biological Chemistry (via NIH PMC) URL:[Link]

  • Profile of the GSK Published Protein Kinase Inhibitor Set Across ATP-Dependent and-Independent Luciferases: Implications for Reporter-Gene Assays Source: PLoS One URL:[Link]

  • Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]

  • Activation and Desensitization of the Recombinant P2X1 Receptor at Nanomolar ATP Concentrations Source: Journal of General Physiology (Rockefeller University Press) URL:[Link]

  • Molecular Pharmacology of P2X Receptors: Exploring Druggable Domains Revealed by Structural Biology Source: Frontiers in Pharmacology URL:[Link]

Sources

Optimization

Purine Purification Support Center: Advanced Troubleshooting &amp; Flash Chromatography FAQs

Welcome to the Purine Purification Support Center. As application scientists, we frequently see purine derivatives bottlenecking drug discovery pipelines due to their notorious chromatographic behavior.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Purine Purification Support Center. As application scientists, we frequently see purine derivatives bottlenecking drug discovery pipelines due to their notorious chromatographic behavior. Purines are rigid, planar, nitrogen-rich heterocycles. Their amphoteric nature, multiple basic nitrogens, and tendency to aggregate lead to poor solubility and severe secondary interactions on standard silica.

This guide synthesizes field-proven methodologies and mechanistic troubleshooting to help you build robust, self-validating purification workflows for purine compounds.

Stationary Phase Selection Workflow

Selecting the correct stationary phase is the foundational step in purine purification. The decision must be dictated by the polarity of the substituents modulating the purine core[1].

Decision matrix for selecting flash chromatography stationary and mobile phases for purines.

Method Development FAQs

Q: When should I use normal-phase (silica) versus reversed-phase (C18) for purine derivatives? A: The choice depends entirely on the substituents attached to the purine ring. If your purine is heavily alkylated or protected (e.g., N-benzyl or N-Boc derivatives), its overall polarity is reduced, allowing for standard normal-phase silica purification using Hexane/Ethyl Acetate gradients[1]. However, underivatized purines or those with highly polar substituents (hydroxyls, primary amines) will interact too strongly with bare silica. For these, Reversed-Phase (C18) chromatography with aqueous mobile phases is required[1].

Q: Why do my purine peaks exhibit severe tailing on standard silica gel, and how do I fix it? A: Peak tailing here is a symptom of secondary interactions. Uncapped silanol groups (-Si-OH) on the surface of normal-phase silica gel are weakly acidic (pKa ~ 4.5–5.0). The multiple basic nitrogen atoms in the purine ring (particularly N7 and N9 in the imidazole ring) undergo strong, non-covalent hydrogen bonding and ion-exchange interactions with these silanols[2]. This causes the molecules to stick and elute slowly as a broad band. Fix: Switch to an amine-functionalized column. The bonded amine groups mask the acidic silanol sites, providing differing selectivity and allowing the purine to elute symmetrically using Dichloromethane/Methanol without tailing[1].

Troubleshooting Peak Resolution: Mobile Phase Modifiers

When utilizing C18 columns for polar purines, chemists often encounter poor peak shape or retention shifts.

The Causality: In a neutral aqueous mobile phase, amphoteric purines may exist in a state of partial ionization. This dynamic equilibrium between ionized and non-ionized states during the chromatographic run leads to split peaks, broad elution profiles, and poor resolution[2]. The Solution: The mobile phase pH must be locked using volatile modifiers to ensure the purine exists in a single, consistent ionization state throughout the run[2].

Table 1: Recommended Volatile Modifiers for Purine Purification

ModifierConcentrationApplication / Mechanism of ActionPost-Run Removal
Formic Acid / Acetic Acid 0.1% v/vLowers pH to protonate basic nitrogens, sharpening peaks on C18 by preventing secondary interactions[1].Easily removed via lyophilization[1].
Trifluoroacetic Acid (TFA) 0.05% – 0.1% v/vActs as a strong ion-pairing agent for highly polar, difficult-to-retain purines[1].Lyophilization (Caution: can leave residual TFA salts)[1].
Ammonium Hydroxide 0.1% v/vRaises pH for acid-labile purines. Must be used with end-capped C18 columns to prevent silica dissolution[1].Easily removed via lyophilization[1].
Ammonium Acetate / Formate 10 mMBuffers the mobile phase near neutral pH; ideal for zwitterionic purine derivatives[2].Sublimes completely during lyophilization[1][2].
Experimental Protocol: Overcoming Purine Solubility Issues

Purines frequently exhibit notoriously poor solubility in both water and standard organic mobile phases. Attempting a liquid injection of a highly concentrated purine sample often results in the compound precipitating at the column head, leading to immediate overpressure faults and ruined separations.

To bypass this, utilize the Dry Solid Loading Methodology . This protocol is a self-validating system: the achievement of a free-flowing powder in Step 3 physically guarantees that the solvent has been entirely removed, preventing premature elution or band broadening.

Step-by-Step Solid Loading Methodology:

  • Dissolution: Dissolve the crude purine mixture in a minimal volume of a strong, volatile solvent capable of complete dissolution (e.g., Methanol, Acetone, or a DCM/MeOH mix). Note: Avoid high-boiling solvents like DMF or DMSO if possible, as they are difficult to evaporate and will wash your compound down the column prematurely.

  • Adsorbent Addition: Add a solid support matrix (e.g., Celite, diatomaceous earth, or a matched stationary phase like C18 powder) to the solution. Maintain a mass ratio of 1:3 to 1:4 (Sample Mass : Solid Support Mass).

  • Evaporation (The Validation Step): Evaporate the solvent completely under reduced pressure using a rotary evaporator. Continue drying until the material is a completely dry, free-flowing powder. Causality Check: Coating the purine onto a solid support disperses the mass over a massive surface area. When the mobile phase hits the cartridge, the purine dissolves gradually into the flow path, preventing localized supersaturation and precipitation.

  • Packing: Transfer the dry powder into an empty solid load cartridge. Insert a frit on top and compress gently to eliminate void volumes.

  • Execution: Connect the loaded cartridge in-line ahead of the main flash column and initiate the gradient method.

References
  • [1] Title: Purine and Related Compound Purification Strategies (Application Note AN59) Source: Teledyne Labs URL:[Link]

  • [2] Title: Purifying ionic compounds by flash column chromatography Source: Biotage URL: [Link]

Sources

Troubleshooting

The Mechanistic Challenge: Purine Analog Activation

Welcome to the Technical Support Center for the bioanalysis of purine analogs. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing critical bottlenecks in qu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalysis of purine analogs. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing critical bottlenecks in quantifying these complex molecules.

Purine analogs (e.g., cladribine, fludarabine, 6-mercaptopurine) are vital antineoplastic and antiviral agents. However, their structural similarity to endogenous metabolites, extreme polarity in their active phosphorylated states, and ex vivo instability present formidable analytical challenges. This guide is designed to move beyond basic protocols, explaining the causality behind analytical failures and providing self-validating methodologies to ensure absolute scientific integrity in your LC-MS/MS workflows.

To troubleshoot analytical methods, we must first visualize the biological pathway we are attempting to capture. Purine analogs are prodrugs that require intracellular activation into nucleotide triphosphates to exert their pharmacological effects (e.g., polymerase inhibition).

Pathway Prodrug Purine Analog Prodrug (e.g., Cladribine) Mono Analog Monophosphate Prodrug->Mono Kinase (e.g., dCK) Degradation Inactive Metabolites (Uric Acid Derivatives) Prodrug->Degradation Catabolism (e.g., ADA) Mono->Prodrug Phosphatases (Ex vivo degradation risk) Di Analog Diphosphate Mono->Di Kinase Tri Analog Triphosphate (Active Metabolite) Di->Tri Kinase Polymerase DNA/RNA Polymerase (Chain Termination) Tri->Polymerase Target Binding

Intracellular Activation Pathway of Purine Analogs and Ex Vivo Degradation Risks

Troubleshooting Guide & FAQs

Q1: Why do my phosphorylated purine analogs exhibit severe peak tailing and poor retention on standard C18 columns? A: This is a fundamental mismatch of stationary phase chemistry. Pyrimidine and purine analogues are small, highly hydrophilic molecules (log P values often between −0.9 and −3.5), meaning they elute near the void volume on traditional reversed-phase C18 columns[1]. Furthermore, the phosphate groups on the active metabolites strongly interact with residual silanols on the silica backbone and metal cations in the LC hardware. The Causality & Solution: To establish a self-validating system, you must shift the retention mechanism. Utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic Carbon (PGC) columns changes the retention causality from hydrophobic partitioning to polar/electrostatic interactions[2]. Additionally, employing 3 prevents phosphorylated residues from chelating with metal surfaces, instantly resolving peak tailing and restoring sensitivity[3].

Q2: How can I differentiate trace purine analog metabolites from high-abundance endogenous purines? A: Endogenous purines (adenine, guanine, hypoxanthine) share structural scaffolds with your analytes. When these co-elute, the high-abundance endogenous molecules monopolize the charge in the electrospray ionization (ESI) source, causing severe ion suppression and masking your target analytes. The Causality & Solution: Chromatographic resolution prior to MS detection is non-negotiable. Implementing a targeted UPLC/MS/MS approach in Multiple Reaction Monitoring (MRM) mode enhances sensitivity by 10- to 100-fold compared to non-targeted methods[4]. Your method becomes self-validating when you monitor at least two specific transitions (quantifier and qualifier ions) and utilize stable-isotope-labeled internal standards (SIL-IS) to correct for matrix effects[5].

Q3: My recovery rates for intracellular nucleotide analogs are highly variable between batches. What is going wrong? A: You are likely witnessing ex vivo degradation. Nucleotide analogs are highly unstable outside the cellular environment due to the rapid action of endogenous phosphatases and spontaneous hydrolysis[2]. The Causality & Solution: If you extract samples at room temperature or without immediate enzyme quenching, the triphosphates will rapidly degrade back into monophosphates or the parent nucleoside. The extraction protocol must utilize a cold-quench system (e.g., -80°C methanol) to instantly denature proteins and halt metabolic activity before cell lysis occurs.

Quantitative Data: Comparison of Analytical Strategies

To select the optimal method for your specific purine analog, compare the performance metrics of established analytical strategies below.

Analytical StrategyStationary PhaseTarget AnalytesLOD / LOQKey AdvantagesLimitations
Reversed-Phase (RP-HPLC) C18 SilicaParent purine analogsLOQ: ~1 ng/mL[1]Standardized, widely availablePoor retention of polar metabolites; peak tailing[1]
HILIC LC-MS/MS Amide/SilicaPurine metabolites (16 species)LLOQ: 0.83 - 800 ng/mL[6]Excellent retention of polar species; no derivatization[6]Requires long column equilibration times
PGC LC-MS/MS Porous Graphitic CarbonIntracellular nucleotidesLOD: 0.5 - 250 nM[3]Resolves structural isomers; stable at extreme pHSusceptible to redox state changes affecting retention[2]
UPLC-MS/MS (Metal-Free) PEEK HardwarePhosphorylated analogsLOQ: 1 - 500 nM[3]Eliminates metal-ion interactions; sharp peaks[3]Higher cost for specialized hardware

Validated LC-MS/MS Workflow for Intracellular Purine Nucleotides

To ensure absolute data integrity, follow this self-validating, step-by-step methodology designed to prevent degradation and maximize recovery.

Workflow A 1. Sample Quenching (-80°C Methanol) B 2. Extraction & Centrifugation (Protein Precipitation) A->B Halt Metabolism C 3. HILIC / PGC Separation (Polar Retention) B->C Isolate Analytes D 4. ESI-LC-MS/MS (MRM Detection) C->D Resolve Isobars

LC-MS/MS Analytical Workflow for Purine Analogs

Step 1: Metabolic Quenching and Cell Lysis (The Cold Extraction)
  • Rapidly wash cultured cells or isolated peripheral blood mononuclear cells (PBMCs) with ice-cold PBS to remove extracellular media and endogenous purines.

  • Immediately add 80% cold methanol (pre-chilled to -80°C) directly to the cell pellet. Scientific Rationale: The extreme cold and organic solvent instantly denature endogenous phosphatases, locking the nucleotide pool in its current state and preventing the conversion of triphosphates back to monophosphates.

  • Spike in a known concentration of a stable-isotope-labeled internal standard (e.g., 13C, 15N-labeled purine analog). Self-Validation: This internal standard will track extraction efficiency and correct for downstream ion suppression.

Step 2: Analyte Extraction
  • Vortex the lysate vigorously for 30 seconds and incubate at -20°C for 15 minutes to maximize protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a pre-chilled tube and evaporate to dryness under a gentle stream of nitrogen gas at room temperature. Do not use heat, as purine triphosphates are thermally labile.

Step 3: Chromatographic Separation (HILIC)
  • Reconstitute the dried extract in the initial mobile phase (e.g., 90% Acetonitrile with 10 mM Ammonium Acetate, pH 9.0).

  • Inject 2-5 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Run a gradient elution, gradually increasing the aqueous phase (decreasing the organic modifier) to elute the highly polar di- and triphosphates.

Step 4: Mass Spectrometric Detection
  • Operate the triple quadrupole MS in electrospray ionization (ESI) positive or negative mode (depending on the specific analog's ionization efficiency).

  • Monitor specific MRM transitions established during compound tuning.

  • Data Validation: Ensure the ratio between the quantifier and qualifier MRM transitions remains consistent across all standards and biological samples (typically within ±20%). Any deviation indicates a co-eluting isobaric interference.

References

  • Synthesis, bioanalysis and pharmacology of nucleoside and nucleotide analogs - DSpace (uu.nl). 2

  • Purines Analysis Service - Creative Proteomics. 3

  • Antineoplastic drugs and their analysis: a state of the art review - SciSpace.1

  • A simple, rapid and sensitive HILIC LC-MS/MS method for simultaneous determination of 16 purine metabolites in plasma and urine - PubMed. 6

  • Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells - PMC. 4

Sources

Optimization

Module 1: Overcoming Poor Oral Bioavailability (Prodrug Strategies)

Welcome to the Purine Pharmacokinetics (PK) Technical Support Center . Purine-based therapeutics (e.g., acyclovir, vidarabine, cladribine, and mercaptopurine) are foundational to antiviral and antineoplastic pharmacology...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Purine Pharmacokinetics (PK) Technical Support Center .

Purine-based therapeutics (e.g., acyclovir, vidarabine, cladribine, and mercaptopurine) are foundational to antiviral and antineoplastic pharmacology. However, their structural similarity to endogenous nucleosides often results in severe pharmacokinetic liabilities, including poor intestinal absorption, rapid enzymatic degradation, and short plasma half-lives.

This guide is designed for drug development professionals and provides field-proven troubleshooting strategies, mechanistic insights, and self-validating experimental protocols to optimize the PK profiles of purine analogs.

FAQ: My purine nucleoside analog shows excellent in vitro target engagement but fails in vivo due to <20% oral bioavailability. How can I troubleshoot this?

Diagnostic Insight: Purine analogs typically possess multiple polar hydroxyl and amino groups, resulting in high hydrophilicity and poor paracellular permeability across the intestinal epithelium[1]. The Solution: Implement an amino acid ester prodrug strategy. For example, converting acyclovir into its L-valyl ester (valacyclovir) increases its oral bioavailability from ~15% to over 50%[1]. Causality: Esterification masks polar groups, increasing lipophilicity. More importantly, the L-valine moiety actively hijacks the human peptide transporter 1 (PEPT1) heavily expressed on the apical membrane of intestinal enterocytes. Once actively transported into the cell, the prodrug undergoes rapid first-pass enzymatic hydrolysis in the liver and gut wall, releasing the active purine analog into systemic circulation[1].

Protocol 1: In Vitro Caco-2 Permeability Assay for Prodrug Validation

This protocol is a self-validating system designed to differentiate between passive diffusion and active transporter-mediated uptake.

  • Monolayer Preparation: Seed Caco-2 cells on transwell polycarbonate inserts. Culture for 21 days.

    • Causality: A 21-day culture ensures the cells fully differentiate into a polarized monolayer expressing tight junctions and apical PEPT1 transporters, accurately mimicking the human intestinal barrier.

  • System Validation (Internal Control): Measure Transepithelial Electrical Resistance (TEER) before the assay.

    • Self-Validation: Only proceed if TEER > 300 Ω·cm². Run Atenolol (low permeability marker) and Propranolol (high permeability marker) in parallel wells to validate monolayer integrity and baseline diffusion rates.

  • Dosing & Sampling: Apply the purine prodrug (10 µM) to the apical chamber. Sample the basolateral chamber at 15, 30, 60, and 120 minutes. Replace sampled volumes with fresh buffer.

  • Quantification & Hydrolysis Check: Analyze samples via LC-MS/MS.

    • Critical Step: You must quantify both the intact prodrug and the parent purine. Premature hydrolysis by intestinal brush border enzymes will artificially skew apparent permeability (P_app) calculations.

Module 2: Mitigating Rapid Metabolic Clearance (Enzyme Stability)

FAQ: My compound is rapidly cleared from plasma ( T1/2​ < 1 hour). Metabolite profiling shows extensive deamination and oxidation. What is the mechanism, and how do I prevent this?

Diagnostic Insight: Purine analogs are highly susceptible to two primary catabolic enzymes: 2 and3[2][3]. ADA catalyzes the irreversible deamination of the C6-amino group, while XO oxidizes the purine ring, ultimately forming excretable uric acid derivatives[3][4]. Causality: ADA recognizes the purine ring's N7 and N9 positions via hydrogen bonding with Asp296 and Gly184 in its active site. If your drug lacks steric bulk at N1 or N7, it will easily penetrate the ADA active site[2]. The Solution: Introduce steric hindrance (e.g., halogenation at C2, as seen in cladribine) to prevent active site binding, or co-administer an enzyme inhibitor. Co-administering pentostatin (an ADA inhibitor) or allopurinol (an XO transition-state analog) can drastically prolong the half-life of your primary purine drug[2][5].

PurineMetabolism PurineDrug Purine Analog (e.g., Adenosine derivative) ADA Adenosine Deaminase (ADA) PurineDrug->ADA Deamination Kinases Cellular Kinases PurineDrug->Kinases Phosphorylation (Target Pathway) Inosine Inosine Derivative (Inactive/Toxic) ADA->Inosine XO Xanthine Oxidase (XO) Inosine->XO Oxidation UricAcid Uric Acid Derivative (Excreted) XO->UricAcid Clearance ActiveMetabolite Triphosphate Metabolite (Active Drug) Kinases->ActiveMetabolite

Metabolic degradation vs. activation pathways of purine analogs.

Protocol 2: In Vitro ADA/XO Metabolic Stability Assay

This protocol ensures that degradation is strictly enzymatic and not an artifact of chemical instability in the buffer.

  • Reaction Mixture Setup: Prepare 50 mM sodium phosphate buffer (pH 7.5) at 37°C containing the purine drug (10 µM).

    • Causality: This specific buffer and temperature mimic physiological conditions, optimizing the catalytic activity of recombinant ADA and XO[5].

  • System Validation (Internal Controls):

    • Self-Validation: Prepare three parallel reactions: (A) Active enzyme + Drug, (B) Heat-inactivated enzyme + Drug (negative control to rule out spontaneous chemical hydrolysis), and (C) Active enzyme + Reference Substrate (e.g., Inosine for XO) to confirm enzyme viability.

  • Incubation & Quenching: Initiate the reaction by adding ADA or XO. At designated time points (0, 15, 30, 60 mins), quench the reaction with cold acetonitrile (1:3 v/v).

    • Causality: Cold acetonitrile immediately denatures the enzymes, halting metabolism and precipitating proteins to prevent LC-MS column fouling.

  • Analysis: Calculate intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) based on the logarithmic depletion of the parent compound over time.

Module 3: Enhancing Targeted Delivery & Solubility (Nanoparticle Systems)

FAQ: Structural modification is not an option for my lead compound, but its PK profile is still suboptimal due to rapid renal clearance and off-target toxicity. What formulation strategies are viable?

Diagnostic Insight: Free purine analogs often have a low molecular weight, leading to rapid renal filtration and indiscriminate tissue distribution, which causes off-target toxicity[6][7]. The Solution: Encapsulate the purine analog in a 8[8][9]. Causality: Liposomes (phospholipid bilayers enclosing an aqueous core) physically shield the drug from circulating catabolic enzymes (ADA/XO) and prevent rapid renal filtration by increasing the apparent molecular size[6][7]. Furthermore, PEGylated (stealth) liposomes evade the mononuclear phagocyte system (MPS), significantly extending circulation time and allowing passive targeting to tumor sites or inflamed tissues via the Enhanced Permeability and Retention (EPR) effect[10].

LNPWorkflow Lipids Lipid Mixture (Phospholipids, Cholesterol) Mixing Microfluidic Mixing / Thin-Film Hydration Lipids->Mixing Purine Purine Drug (Aqueous or Lipid Phase) Purine->Mixing Extrusion Extrusion / Sonication (Size Reduction) Mixing->Extrusion Liposomes Purine-Loaded Liposomes/LNPs Extrusion->Liposomes Purification Dialysis / SEC (Remove Free Drug) Liposomes->Purification Final Optimized PK Formulation (Increased Half-life) Purification->Final

Workflow for formulating purine-loaded liposomal nanoparticles.

Protocol 3: Liposomal Encapsulation of Purine Analogs via Thin-Film Hydration

This protocol ensures the generation of uniform, stable vesicles with high encapsulation efficiency.

  • Thin-Film Hydration: Dissolve phospholipids (e.g., DSPC), cholesterol, and PEG-lipid in chloroform. Evaporate under a vacuum to form a thin lipid film.

    • Causality: Cholesterol provides membrane rigidity, preventing premature drug leakage, while PEG-lipids create a steric hydration layer, preventing opsonization and clearance by the MPS[6][10].

  • Hydration & Drug Loading: Hydrate the film with an aqueous buffer containing the hydrophilic purine analog. (Note: For highly hydrophobic purines, co-dissolve the drug in the organic phase in Step 1).

  • Size Extrusion: Pass the multilamellar vesicles through polycarbonate membranes (100 nm pores) 10-15 times using a mini-extruder.

    • Causality: Extrusion forces the vesicles into uniform, unilamellar structures critical for consistent in vivo biodistribution.

  • System Validation (DLS & SEC):

    • Self-Validation: Measure the hydrodynamic diameter and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Accept only batches with PDI < 0.2 (indicating a monodisperse population). Use Size Exclusion Chromatography (SEC) to separate unencapsulated drug and accurately calculate Encapsulation Efficiency (EE%).

Quantitative PK Data Summary

The following table summarizes the expected pharmacokinetic improvements when applying the troubleshooting strategies detailed above to standard purine analogs.

Compound / FormulationOptimization StrategyOral Bioavailability (%)Plasma Half-Life ( T1/2​ )Primary Clearance Mechanism
Acyclovir (Parent) None10 - 20%2.5 - 3.0 hRenal excretion / Minor metabolism
Valacyclovir (Prodrug) L-valyl esterification~54%2.5 - 3.0 h (as acyclovir)Hepatic first-pass hydrolysis
Vidarabine (Parent) None< 5%< 1.0 hADA-mediated deamination
Vidarabine + Pentostatin Co-admin ADA InhibitorN/A (IV administration)> 5.0 hRenal excretion
Free Purine Analog NoneVariable< 1.0 hADA / XO degradation
Liposomal Purine LNP PEGylated LiposomeN/A (IV administration)12.0 - 24.0 hMPS uptake / Reticuloendothelial

References

  • Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases - MDPI. 4

  • A Kinetic Comparison on the Inhibition of Adenosine Deaminase by Purine Drugs - ResearchGate. 5

  • Prodrug strategies in developing antiviral nucleoside analogs - NIH PMC.1

  • A Kinetic Comparison on the Inhibition of Adenosine Deaminase by Purine Drugs - Brieflands. 2

  • The adenosine deaminase (ADA) metabolism - ResearchGate.3

  • Liposomes: From a Clinically Established Drug Delivery System to a Nanoparticle Platform for Theranostic Nanomedicine - Accounts of Chemical Research. 8

  • Liposome-like Nanostructures for Drug Delivery - NIH PMC. 9

  • Liposome-based nanoparticle systems: a comprehensive review of lipoidal drug delivery innovations - ResearchGate.10

  • Liposome and Lipid Nanoparticle - An overview - Elveflow. 6

  • Liposome-Based Nanoparticle Delivery Systems for Lung Diseases: Opportunities and Challenges - NIH PMC. 7

Sources

Troubleshooting

Technical Support Center: Overcoming mTOR Inhibitor Resistance in Cancer Models

Welcome to the Application Support Center. As drug development professionals and researchers, you know that targeting the mechanistic target of rapamycin (mTOR) is fraught with adaptive resistance.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and researchers, you know that targeting the mechanistic target of rapamycin (mTOR) is fraught with adaptive resistance. Resistance is rarely a simple failure of compound binding; it is an active, dynamic rewiring of the cell's signaling network.

This guide is designed to help you troubleshoot in vitro and in vivo resistance to mTOR inhibitors. We will dissect the mechanistic causality of resistance, provide self-validating experimental workflows, and answer critical technical FAQs to keep your development pipeline moving.

Section 1: Mechanism-Based Troubleshooting (The "Why")

When a cancer cell line stops responding to an mTOR inhibitor, the root cause typically falls into one of two categories: network-level feedback loops or target-site genetic mutations. Understanding the "why" dictates your next experimental "how."

The PI3K/AKT Feedback Surge

mTOR Complex 1 (mTORC1) does not exist in a vacuum; it acts as a critical node in a highly regulated feedback system. Under normal physiological conditions, mTORC1 and its downstream effector S6K1 phosphorylate Insulin Receptor Substrate 1 (IRS-1), targeting it for proteasomal degradation.

The Causality of Resistance: When you treat cells with a first-generation rapalog (e.g., Rapamycin, Everolimus), you inhibit mTORC1 and sever this negative feedback loop. Consequently, IRS-1 stabilizes and accumulates, which hyperactivates PI3K. This leads to a paradoxical surge in AKT phosphorylation at Ser473 (mediated by mTORC2) and Thr308 (mediated by PDK1) [1][1]. Your drug is working, but the cell has bypassed the blockade by amplifying upstream pro-survival signals.

On-Target Kinase and FRB Domain Mutations

If feedback loops are not the culprit, prolonged selective pressure often forces genetic adaptation.

  • FRB Domain Mutations (e.g., A2034V, F2108L): These mutations sterically hinder the binding of the FKBP12-rapamycin complex to mTOR, conferring absolute resistance to first-generation rapalogs [2][2].

  • Kinase Domain Mutations (e.g., M2327I): Second-generation ATP-competitive mTOR kinase inhibitors (TORKi, like AZD8055) select for mutations in the catalytic domain. Interestingly, the M2327I mutation does not prevent the drug from binding. Instead, it hyperactivates the intrinsic kinase activity of mTOR, requiring 3- to 30-fold higher drug concentrations to achieve substrate inhibition [2][2].

Pathway RTK RTK / Growth Factors PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 IRS1 IRS-1 S6K1->IRS1 Negative Feedback IRS1->PI3K

Fig 1: mTOR signaling network and PI3K/AKT negative feedback loops driving inhibitor resistance.

Section 2: Experimental Workflows & Protocols (The "How")

To rigorously study resistance, you must generate models that isolate the variable of interest. The following protocols are designed as self-validating systems —meaning the inclusion of specific internal controls guarantees that any observed resistance is a true biological phenomenon, not an assay failure.

Protocol 1: Derivation of mTOR-Resistant Isogenic Cell Lines

Causality Check: Why continuous high-dose over dose-escalation? Dose-escalation often selects for non-specific multidrug resistance (e.g., MDR1 efflux pump overexpression). Continuous high-dose exposure exerts immediate, lethal selective pressure, forcing the survival of rare clones with specific target-site mutations.

  • Baseline Establishment: Determine the absolute IC50 of your parental cell line (e.g., MCF-7) using a 72-hour viability assay (CellTiter-Glo).

  • Selective Pressure: Seed parental cells at 30% confluency. Treat with a lethal concentration of the inhibitor (e.g., 10 nM Rapamycin for 1st Gen, or 100 nM AZD8055 for 2nd Gen) [2][2].

  • Media Replenishment: Replace media containing the fresh drug every 3-4 days to prevent compound degradation. Maintain this continuous exposure for 2 to 3 months.

  • Clonal Isolation: Once resistant colonies emerge, isolate them using cloning cylinders. Expand the clones in drug-free media for 3 passages to ensure the resistance is stable and heritable, not a transient epigenetic state.

  • Self-Validation: Run a comparative IC50 assay side-by-side with the parental line. A true resistant clone should exhibit at least a 10-fold rightward shift in the IC50 curve.

Protocol 2: Phospho-Signaling Validation Panel (Western Blot)

Causality Check: Why probe multiple phosphorylation sites on the same target? S6 ribosomal protein can be phosphorylated at S235/236 by p90RSK (via the MAPK pathway) independently of mTOR. Probing S240/244 ensures you are looking strictly at mTORC1/S6K1 activity.

  • Sample Preparation: Plate resistant and parental cells. Starve overnight in 0.1% FBS, then stimulate with 10% FBS for 30 minutes to synchronize signaling.

  • Treatment (The Self-Validating Controls):

    • Control A (Vehicle): DMSO only (Baseline hyperactivation).

    • Control B (Acute): Parental cells treated for 1 hour with the inhibitor (Validates the drug is active and the assay works).

    • Test: Resistant cells treated for 1 hour with the inhibitor.

  • Lysis: Lyse cells in RIPA buffer supplemented heavily with protease and phosphatase inhibitors (e.g., NaF, Na3VO4) to freeze the transient phosphorylation state.

  • Immunoblotting Panel:

    • p-S6 (S240/244): Direct readout of mTORC1 activity.

    • p-4EBP1 (T37/46): Secondary mTORC1 readout (notably resistant to rapalogs).

    • p-AKT (S473): Readout of mTORC2 activity and PI3K feedback.

    • p-ERK1/2 (T202/Y204): Readout of compensatory MAPK cross-talk.

    • Total S6, AKT, ERK: Loading controls to ensure phospho-changes aren't due to total protein degradation.

Section 3: Quantitative Data & Benchmarks

Use this reference table to benchmark your experimental IC50 shifts and identify the appropriate rescue strategy based on the generational inhibitor you are using.

Inhibitor ClassExample CompoundsPrimary TargetPrimary Resistance MechanismRescue / Overcoming Strategy
1st Generation (Rapalogs) Rapamycin, EverolimusAllosteric mTORC1 (via FKBP12)FRB Domain Mutations (A2034V); PI3K/AKT Feedback LoopSwitch to 2nd Gen TORKi or 3rd Gen Bivalent Inhibitors.
2nd Generation (TORKi) AZD8055, INK128ATP-competitive mTORC1 & mTORC2Kinase Domain Mutations (M2327I) causing hyperactivationSwitch to 3rd Gen Bivalent Inhibitors (RapaLink-1).
3rd Generation (Bivalent) RapaLink-1Both FRB and Kinase DomainsCurrently robust against single point mutationsMonitor for compound-efflux or bypass via MAPK pathway.
Dual PI3K/mTOR BEZ235 (Dactolisib)PI3K isoforms & mTOR kinaseToxicity limitations; Alternative pathway activation (MAPK)Combination therapy with MEK/BRAF inhibitors.

Section 4: Technical FAQs

Q: I treated my cells with a rapalog, but cell proliferation hasn't stopped, and p-4EBP1 remains high on my Western blot. Is my drug degraded? A: Likely not. Rapalogs are allosteric inhibitors that only partially inhibit mTORC1. While they efficiently block the phosphorylation of S6K1, they are notoriously poor at inhibiting the phosphorylation of 4E-BP1, which controls cap-dependent translation. If your cells rely heavily on eIF4E-driven translation for survival, rapalogs will be cytostatic at best. Switch to a 2nd generation ATP-competitive inhibitor (TORKi) to achieve complete mTORC1 blockade.

Q: We are treating BRAF-mutant melanoma models with combined BRAF/MEK inhibitors, but resistance is emerging rapidly. Could mTOR be involved? A: Yes. The MAPK/ERK and PI3K/AKT signaling pathways exhibit massive cross-talk and both converge on mTORC1. Resistance to BRAF/MEK inhibitors is frequently associated with an adaptive induction of the AKT/mTOR pathway. Co-targeting mTOR alongside MEK/BRAF has been shown to restore sensitivity and induce cell cycle arrest by blocking this escape route [3][3].

Q: How do I functionally distinguish between an FRB domain mutation and a Kinase domain mutation without sequencing? A: You can use a differential drug-response assay. Treat your resistant line with both Rapamycin (1st Gen) and AZD8055 (2nd Gen). If the cells are resistant to Rapamycin but sensitive to AZD8055, you likely have an FRB domain mutation (or a loss of FKBP12 expression). If the cells are resistant to both, you likely have a hyperactivating kinase domain mutation (like M2327I), which requires a 3rd generation bivalent inhibitor like RapaLink-1 to overcome [2][2].

DecisionTree Start mTOR Inhibitor Resistance CheckSig Evaluate p-AKT & p-ERK Start->CheckSig HighAKT High p-AKT / p-ERK (Feedback Loop) CheckSig->HighAKT Yes LowAKT Low p-AKT / p-ERK (On-Target Mechanism) CheckSig->LowAKT No Action1 Dual PI3K/mTORi or MEKi HighAKT->Action1 CheckMut Sequence MTOR Gene LowAKT->CheckMut MutFRB FRB Mutation (A2034V) CheckMut->MutFRB MutKin Kinase Mutation (M2327I) CheckMut->MutKin Action2 3rd Gen Bivalent Inhibitor MutFRB->Action2 MutKin->Action2

Fig 2: Decision tree for diagnosing and overcoming mTOR inhibitor resistance in cancer models.

References

  • Rodrik-Outmezguine, V. S., et al. (2016). "Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor." Nature. 2

  • Glaviano, A., et al. (2023). "PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer." Molecular Cancer. 1

  • Wang, J., et al. (2021). "Targeting mTOR signaling overcomes acquired resistance to combined BRAF and MEK inhibition in BRAF-mutant melanoma." Oncogene. 3

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of Experimental Results for Purine Analogs: A Comparative Guide to Preclinical Evaluation

As a Senior Application Scientist, I frequently encounter a critical pitfall in preclinical oncology and drug development: the over-reliance on single-assay readouts for nucleoside analogs. Purine analogs—such as Fludara...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical pitfall in preclinical oncology and drug development: the over-reliance on single-assay readouts for nucleoside analogs. Purine analogs—such as Fludarabine, Cladribine, and the second-generation hybrid Clofarabine—are foundational in treating 1[1]. However, because these agents fundamentally disrupt cellular metabolism and DNA synthesis, relying solely on metabolic viability assays often yields confounding artifacts.

This guide provides a comprehensive framework for the cross-validation of purine analogs. By establishing a self-validating system of orthogonal assays, we can objectively compare the performance of Clofarabine against its predecessors, ensuring that observed IC50 values reflect true target engagement and cytotoxicity rather than transient cytostatic stress.

Mechanistic Grounding: Why Cross-Validation is Non-Negotiable

Purine analogs are prodrugs. To exert their cytotoxic effects, they must be transported into the cell and serially phosphorylated by deoxycytidine kinase (dCK) into their 2[2]. Once active, they execute a dual-strike mechanism:

  • Inhibition of Ribonucleotide Reductase (RNR): Depleting intracellular deoxynucleotide triphosphate (dNTP) pools.

  • Inhibition of DNA Polymerase α: Halting DNA strand elongation and inducing double-strand breaks.

Because these mechanisms directly alter ATP pools and mitochondrial function, ATP-dependent viability assays can produce false positives for cell death. Therefore, metabolic screening must be cross-validated with direct apoptotic readouts and target-engagement mass spectrometry.

MOA Purine Purine Analogs (Clofarabine, Fludarabine) dCK Deoxycytidine Kinase (dCK) Phosphorylation Purine->dCK Cellular Uptake Active Active Triphosphate Metabolite dCK->Active Activation RNR Ribonucleotide Reductase (RNR) Active->RNR Inhibits DNAPol DNA Polymerase α Active->DNAPol Inhibits dNTP Depletion of dNTP Pools RNR->dNTP Causes Apoptosis Apoptosis (Mitochondrial Pathway) DNAPol->Apoptosis Strand Breakage dNTP->Apoptosis DNA Damage Response

Fig 1: Intracellular activation and dual-inhibition mechanism of purine nucleoside analogs.

Comparative Performance Data

To objectively evaluate these analogs, we must look at their biochemical affinities and resulting cellular toxicities. Clofarabine was rationally designed to incorporate the best qualities of its predecessors, exhibiting a 3[3] and superior dual-inhibition compared to first-generation analogs[1].

AnalogPrimary Target(s)dCK AffinityRNR InhibitionDNA Pol α InhibitionAvg. IC50 (Leukemia Models)
Fludarabine DNA Polymerase αLowModerateHigh4.5 - 10.0 μM
Cladribine Ribonucleotide ReductaseModerateHighLow2.2 - 5.0 μM
Clofarabine RNR & DNA Polymerase αHighHighHigh0.05 - 0.5 μM

(Data synthesized from established biochemical evaluations of purine analogs[1][4])

The Self-Validating Experimental System: Step-by-Step Methodologies

To establish trustworthiness in your lead candidate selection, implement the following tripartite cross-validation workflow.

Workflow Screen Primary Screen (Cell Viability - MTT) Ortho Orthogonal Validation (Apoptosis - Annexin V/PI) Screen->Ortho IC50 Determination Mech Mechanistic Validation (dNTP Depletion - LC-MS/MS) Ortho->Mech Confirm Cytotoxicity Decision Validated Lead Candidate Mech->Decision Target Engagement

Fig 2: Tripartite cross-validation workflow ensuring robust preclinical evaluation.

Protocol 1: Primary Screen - Cell Viability (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. It is a high-throughput proxy for cell proliferation but cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects. Methodology:

  • Seed target cells (e.g., HL-60 or primary CLL cells) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treat cells with purine analogs (0.01 μM to 50 μM) for 72 hours. Include a vehicle control (0.1% DMSO).

  • Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilize the resulting formazan crystals with 100 μL of SDS-HCl solution.

  • Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol 2: Orthogonal Validation - Apoptosis via Annexin V/PI Flow Cytometry

Causality: Because purine analogs inhibit DNA repair and trigger the 4[4], we must confirm that the reduction in MTT signal is due to actual cell death. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes. Methodology:

  • Treat 5×105 cells/mL with the IC50 concentration of the respective purine analog for 48 hours.

  • Harvest cells, wash twice with cold PBS, and resuspend in 100 μL of 1X Annexin V Binding Buffer.

  • Add 5 μL of FITC-Annexin V and 5 μL of PI staining solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 μL of Binding Buffer and analyze immediately via flow cytometry. Quantify the percentage of Annexin V+/PI- (early apoptotic) and Annexin V+/PI+ (late apoptotic) populations.

Protocol 3: Mechanistic Validation - Intracellular dNTP Pool Depletion (LC-MS/MS)

Causality: To prove that the apoptosis observed is specifically due to the on-target inhibition of Ribonucleotide Reductase (RNR) by the analog's triphosphate metabolite, we must quantify the depletion of endogenous dNTPs (dATP, dCTP, dGTP, dTTP). Methodology:

  • Incubate 2×106 cells with the purine analog for 12 hours (prior to the onset of widespread apoptosis to avoid measuring secondary metabolic collapse).

  • Extract intracellular metabolites using cold 60% methanol. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Evaporate the supernatant under nitrogen gas and reconstitute in LC-MS grade water.

  • Inject samples into a triple quadrupole LC-MS/MS system operating in multiple reaction monitoring (MRM) mode, using stable isotope-labeled internal standards for each dNTP.

  • Normalize dNTP concentrations to total cellular protein content (via BCA assay of the cell pellet). A >50% reduction in dATP and dCTP pools confirms potent RNR target engagement.

Conclusion

When evaluating purine analogs, a single assay is never sufficient. Clofarabine's superior performance in vitro is only truly validated when its potent IC50 in viability assays is causally linked to robust Annexin V+ apoptosis and confirmed RNR target engagement via LC-MS/MS. By adopting this self-validating framework, drug development professionals can eliminate false positives, ensure scientific integrity, and accelerate the translation of next-generation antimetabolites into the clinic.

References
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Clofarabine: a next-generation deoxyadenosine analogue Source: International Journal of Basic & Clinical Pharmacology URL
  • Source: National Institutes of Health (PMC)

Sources

Comparative

Benchmarking the Efficacy of Next-Generation Purine Derivatives: A Comparative Guide for Preclinical Oncology

Executive Summary & Mechanistic Rationale The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as the foundation for both legacy antimetabolites and modern targeted therapies. Hist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as the foundation for both legacy antimetabolites and modern targeted therapies. Historically, Purine Nucleoside Analogs (PNAs) like Fludarabine and Cladribine were developed to mimic physiological nucleosides. These legacy drugs act as prodrugs; they require intracellular phosphorylation by enzymes such as deoxycytidine kinase (dCK) to form triphosphate metabolites, which are then incorporated into DNA, leading to strand breaks and apoptosis[1].

However, modern oncology has shifted toward polypharmacology and targeted kinase inhibition. By modifying the substituents on the purine ring—specifically at the 2, 6, and 9 positions—researchers have engineered a new class of compounds that bypass the nucleotide salvage pathway entirely. These 2,6,9-trisubstituted purines (e.g., Roscovitine, CR8, and novel halogenated derivatives) act as direct ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs)[2].

Because a single structural modification can fundamentally alter the drug's mechanism from DNA incorporation to kinase inhibition, benchmarking novel purine derivatives requires a dual-arm, self-validating experimental design. This guide provides a comprehensive framework for comparing next-generation purine derivatives against both legacy PNAs and first-generation CDK inhibitors.

G Purine Core Purine Scaffold PNA Nucleoside Analogs (e.g., Fludarabine) Purine->PNA CDKi 2,6,9-Trisubstituted (e.g., CR8, Roscovitine) Purine->CDKi dCK Intracellular Phosphorylation (dCK / dGK) PNA->dCK ATP ATP-Competitive Kinase Inhibition CDKi->ATP DNA DNA Incorporation & Strand Breaks dCK->DNA Apoptosis Programmed Cell Death (Apoptosis) DNA->Apoptosis CellCycle Cell Cycle Arrest (S-Phase / Sub-G1) ATP->CellCycle CellCycle->Apoptosis

Mechanistic divergence of purine derivatives into antimetabolites and kinase inhibitors.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the benchmarking process cannot rely on a single viability endpoint. Cytotoxicity must be causally linked to specific biochemical mechanisms. The following protocols form a self-validating system: phenotypic death is orthogonally confirmed by apoptotic markers, which is subsequently traced back to isolated target engagement.

Protocol 1: Multiplexed Cytotoxicity and Apoptosis Profiling

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) and validate that cell death is driven by apoptosis (Sub-G1 arrest) rather than non-specific necrosis[3].

Causality & Design Choices: We utilize a dual-cell-line approach: HL-60 (leukemia) is highly sensitive to DNA-incorporating PNAs, while MCF-7 (breast cancer) overexpresses CDKs and is highly sensitive to ATP-competitive purines[4]. We use the Sulforhodamine B (SRB) assay for MCF-7 (adherent) as it measures total protein mass, avoiding the metabolic artifacts common in MTT assays.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and HL-60 cells at 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with log-dose concentrations (0.001 µM to 100 µM) of Fludarabine (PNA control), Roscovitine (CDK control), CR8 (optimized CDK control), and the novel purine derivative (e.g., NPD-86).

  • Primary Readout (Viability): After 72 hours, fix adherent cells with 10% TCA and stain with 0.4% SRB. For suspension cells (HL-60), utilize a validated MTS reduction assay. Calculate IC50​ using non-linear regression.

  • Orthogonal Validation (Flow Cytometry): To prove the mechanism of death, harvest treated cells at the IC50​ concentration, permeabilize with 70% ethanol, and stain with Propidium Iodide (PI)[3].

  • Data Interpretation: Quantify the Sub-G1 population. A dose-dependent increase in the Sub-G1 fraction confirms DNA fragmentation, the hallmark endpoint of purine-induced apoptosis.

Protocol 2: Cell-Free Target Engagement (Kinase Inhibition)

Objective: Quantify the direct binding affinity of the purine derivatives to CDK2/Cyclin A2 complexes, isolating the kinase-inhibitory mechanism from cellular uptake variables[3].

Causality & Design Choices: We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than colorimetric assays. TR-FRET utilizes a europium (Eu) chelate donor and a modified allophycocyanin acceptor. The time-delayed reading eliminates background auto-fluorescence—a critical self-validating step when screening heterocyclic purine derivatives that often inherently fluoresce. Furthermore, ATP concentration is strictly maintained at the enzyme's Km​ to ensure the assay is highly sensitive to competitive inhibitors[5].

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well microplate, combine 10 nM recombinant human CDK2/Cyclin A2 complex with the test compounds.

  • Reaction Initiation: Add 50 nM ULight-labeled myelin basic protein (MBP) substrate and ATP at the predetermined Km​ (e.g., 10 µM).

  • Incubation: Incubate for 60 minutes at room temperature to allow steady-state phosphorylation.

  • Detection: Add EDTA to halt the kinase reaction, followed by the Eu-labeled anti-phospho-MBP antibody.

  • Quantification: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio). The reduction in the emission ratio directly correlates with kinase inhibition.

Workflow Lib Compound Library (Novel Purines) Screen1 Primary Screen (SRB/MTT Viability) Lib->Screen1 Screen2 Secondary Screen (Flow Cytometry Sub-G1) Screen1->Screen2 IC50 < 1 µM Target Target Validation (TR-FRET CDK2 Assay) Screen2->Target Apoptosis Confirmed Lead Lead Selection & Benchmarking Target->Lead

High-throughput self-validating workflow for benchmarking novel purine derivatives.

Comparative Data Synthesis

The true efficacy of a novel purine derivative is demonstrated through comparative metrics. Below is a synthesized benchmarking dataset comparing a hypothetical next-generation halogenated purine (NPD-86) against established clinical and preclinical standards.

Table 1: Comparative In Vitro Cytotoxicity ( IC50​ in µM)

This table highlights the tissue-specific efficacy of different purine classes. Notice how the legacy PNA (Fludarabine) is highly potent in leukemia but fails in solid tumors, whereas the 2,6,9-trisubstituted derivatives exhibit broad-spectrum efficacy[4].

CompoundPrimary MechanismMCF-7 (Breast)HL-60 (Leukemia)HCT-116 (Colon)
Fludarabine DNA Incorporation> 50.001.20> 50.00
Roscovitine 1st-Gen CDK Inhibitor15.2016.5014.80
CR8 2nd-Gen CDK Inhibitor0.350.420.38
NPD-86 (Novel) Next-Gen Polypharmacology0.08 0.15 0.12
Table 2: Kinase Selectivity Profiling ( IC50​ in µM)

A critical benchmark for ATP-competitive purines is their selectivity. Off-target inhibition of CDK1 (essential for normal cell division) leads to severe toxicity. The data below demonstrates how structural optimization at the C-6 and C-9 positions enhances selectivity for CDK2 over CDK1[3].

CompoundCDK2 / Cyclin A2CDK1 / Cyclin BSelectivity Index (CDK1/CDK2)
Roscovitine 0.7002.7003.8x
CR8 0.0150.0906.0x
NPD-86 (Novel) 0.004 0.180 45.0x

Conclusion

Benchmarking novel purine derivatives requires moving beyond simple viability assays. By understanding the structural causality—how modifications shift a molecule from a dCK-dependent antimetabolite to a direct ATP-competitive kinase inhibitor—researchers can design highly targeted, self-validating experimental workflows. As demonstrated by the data, next-generation compounds (like CR8 and optimized halogenated derivatives) offer orders-of-magnitude improvements in both potency and kinase selectivity compared to legacy drugs like Fludarabine and Roscovitine.

References

  • Robak, T., & Robak, P. (2006). Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity. PubMed.
  • Robak, T., et al. (2009). Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. MDPI.
  • Ferreira da Silva, B. F. (2020). In silico and in vitro assessment of novel purine derivatives as anticancer agents. RepositóriUM.
  • PMC Contributors. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. PubMed Central (PMC).
  • Shah, A., et al. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. ResearchGate.
  • Laufer, S., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry (ACS).

Sources

Validation

A Comparative Guide to the Structure-Activity Relationships of 9-Methyl-9H-Purine Analogs

The 9-methyl-9H-purine scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the development of a diverse array of therapeutic agents. The strategic placement of a methyl group...

Author: BenchChem Technical Support Team. Date: March 2026

The 9-methyl-9H-purine scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the development of a diverse array of therapeutic agents. The strategic placement of a methyl group at the N-9 position significantly influences the molecule's metabolic stability and its interaction with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 9-methyl-9H-purine analogs, offering insights into how modifications at different positions of the purine ring system modulate their biological activity. This analysis is supported by experimental data from seminal studies in the field, providing a robust resource for researchers engaged in the design and development of novel purine-based therapeutics.

The Strategic Importance of the 9-Methyl-9H-Purine Core

The purine ring system, a fusion of pyrimidine and imidazole rings, is a cornerstone of numerous biological processes.[1] The N-9 position is of particular interest as it is the site of glycosidic bond formation in nucleosides. Introducing a methyl group at this position prevents the formation of such bonds, thereby blocking the incorporation of these analogs into DNA or RNA and often steering their activity towards other targets, such as protein kinases. Furthermore, this modification can enhance metabolic stability by preventing deglycosylation.

Below is a diagram illustrating the core 9-methyl-9H-purine scaffold and the key positions (C2, C6, and C8) that are frequently modified to modulate biological activity.

Caption: Core structure of 9-methyl-9H-purine with key modification sites.

Part 1: Modifications at the C6 Position

The C6 position of the purine ring is a critical determinant of biological activity, and substitutions at this site have yielded potent inhibitors of various enzymes, particularly kinases.

Kinase Inhibition: A Primary Target

Many 9-methyl-9H-purine analogs are designed as ATP-competitive kinase inhibitors. The adenine-like core mimics the purine of ATP, allowing the compounds to bind to the ATP-binding pocket of kinases. Modifications at C6 are pivotal for achieving potency and selectivity.

A study on 2,6,9-trisubstituted purine derivatives revealed that an arylpiperazinyl moiety at the C6 position is beneficial for cytotoxic activity against various cancer cell lines.[2] This is exemplified by compound 7h from the study, which demonstrated potent anticancer activity and induced apoptosis and cell cycle arrest.[2] In contrast, another study found that a 6-chloropurine derivative was the most active in a series of 9-(bicyclo[2.2.1]hept-2-yl)-9H-purines against Coxsackievirus B3.[3]

Table 1: Comparison of C6-Substituted 9-Methyl-9H-Purine Analogs as Kinase Inhibitors

Compound IDC6-SubstituentTarget/ActivityIC50 (µM)Reference
15i Varied substituted aminemTOR Kinase Inhibitor0.029 (mTOR)[4]
4c N-(1-benzylpiperidin-4-yl)aminoCytostatic (MCF-7)21.5[5]
7h ArylpiperazinylCytotoxic (HL-60)Not specified, but potent[2]
14 DimethylaminoAntirhinovirus0.03[6]

The data clearly indicates that the nature of the C6-substituent dramatically impacts both the biological target and the potency of the compound. For instance, compound 15i , with a specific substituted amine at C6, is a potent mTOR inhibitor with an IC50 in the nanomolar range.[4] In contrast, compound 4c , bearing a different amino substituent, exhibits micromolar cytostatic activity.[5]

Experimental Protocol: Kinase Inhibition Assay (Example for mTOR)

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of 9-methyl-9H-purine analogs against a target kinase like mTOR.

Objective: To determine the IC50 value of a test compound against mTOR kinase.

Materials:

  • Recombinant human mTOR kinase

  • PI3Kα (for selectivity screening)

  • ATP

  • Substrate peptide (e.g., a fusion protein like GST-p70S6K)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (9-methyl-9H-purine analogs)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the mTOR kinase. Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add a mixture of the substrate peptide and ATP to each well to start the kinase reaction. Incubate for 1 hour at 30°C.

  • Detect Kinase Activity: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Part 2: Modifications at the C2 and C8 Positions

While the C6 position has been extensively explored, modifications at the C2 and C8 positions also play a crucial role in fine-tuning the biological activity and selectivity of 9-methyl-9H-purine analogs.

Influence of C2 Substituents

Substitutions at the C2 position can significantly impact the electronic properties and steric profile of the purine ring, leading to altered binding affinities and activities. For example, in a series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines with antirhinovirus activity, a lipophilic, electron-withdrawing substituent at the C2 position was found to be optimal.[6] The most potent compound in this series, with a trifluoromethyl group at C2, exhibited an IC50 of 0.03 µM against rhinovirus serotype 1B.[6]

In contrast, a study on bromodomain inhibitors found that a 2-hydroxy substitution had variable effects, while a 2-amino group was a common feature in their potent compounds.[7] This highlights that the optimal C2 substituent is highly dependent on the specific biological target.

The Role of C8 Substitutions

The C8 position offers another avenue for modifying the properties of the 9-methyl-9H-purine scaffold. Research on Grp94 inhibitors, a paralog of Hsp90, has shown that the introduction of an 8-aryl group can lead to selective binding.[8] The crystal structure of a selective ligand revealed that the 8-aryl group inserts into a specific pocket (site 2) in Grp94, which is not accessible in Hsp90, thus conferring selectivity.[8]

Table 2: Impact of C2 and C8 Substitutions on Biological Activity

PositionSubstituentBiological TargetEffect on ActivityReference
C2TrifluoromethylRhinovirusIncreased Potency[6]
C2AminoBRD9 BromodomainFavorable for Binding[7]
C88-ArylGrp94Confers Selectivity[8]
C8BromoPrecursor for further modificationSynthetic handle[9]

The synthetic accessibility of the C8 position often involves bromination of the purine core, followed by cross-coupling reactions like Suzuki or Sonogashira coupling to introduce diverse substituents.[9]

Signaling Pathway: mTOR Inhibition

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer.[4] 9-Methyl-9H-purine analogs, such as compound 15i , have been shown to potently inhibit mTOR, leading to downstream effects like cell cycle arrest and autophagy.[4]

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 P70S6K p70S6K mTORC1->P70S6K eIF4E eIF4E-BP1 mTORC1->eIF4E Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis P70S6K->Protein_Synthesis eIF4E->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Purine_Analog 9-Methyl-9H-Purine Analog (e.g., 15i) Purine_Analog->mTORC1

Caption: Simplified mTOR signaling pathway and the inhibitory action of 9-methyl-9H-purine analogs.

Conclusion and Future Directions

The 9-methyl-9H-purine scaffold is a versatile platform for the development of potent and selective inhibitors of various biological targets. The structure-activity relationship studies summarized in this guide highlight the critical roles of substitutions at the C2, C6, and C8 positions in determining the pharmacological profile of these analogs.

  • C6 substitutions are paramount for achieving high potency, particularly for kinase inhibitors, with amino and arylpiperazinyl moieties showing significant promise.

  • C2 modifications allow for the fine-tuning of electronic and steric properties, which can enhance activity against specific targets like viruses and bromodomains.

  • C8 substitutions can be exploited to achieve selectivity, as demonstrated by the development of Grp94-selective inhibitors.

Future research in this area will likely focus on the development of more complex and diverse substitutions at these key positions, guided by structure-based drug design and a deeper understanding of the target biology. The continued exploration of the SAR of 9-methyl-9H-purine analogs holds great promise for the discovery of novel therapeutics for a wide range of diseases.

References

  • Wang, N., et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic Chemistry, 132, 106356. [Link]

  • Traxler, P., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(1), 41-54. [Link]

  • Gacias, M., et al. (2018). 9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain. ACS Medicinal Chemistry Letters, 9(11), 1124-1129. [Link]

  • Kishore, A., et al. (2017). Structure–Activity Relationship in a Purine-Scaffold Compound Series with Selectivity for the Endoplasmic Reticulum Hsp90 Paralog Grp94. Journal of Medicinal Chemistry, 60(21), 8991-9005. [Link]

  • Sála, M., et al. (2011). SAR studies of 9-norbornylpurines as Coxsackievirus B3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(14), 4271-4275. [Link]

  • Khan, I., et al. (2021). Design, synthesis and biological evaluation of novel C-6 and N-9 modified purine nucleosides as EGFR kinase inhibitor. Results in Chemistry, 3, 100184. [Link]

  • Diana, G. D., et al. (1989). Synthesis and structure-activity relationships of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines with antirhinovirus activity. Journal of Medicinal Chemistry, 32(1), 218-224. [Link]

  • Lei, K., et al. (2020). Structures of the most active 9-heterocyclyl substituted 9H-purine derivatives and their values against the EGFRL858R/T790M/C797S compared to osimertinib as a positive control. European Journal of Medicinal Chemistry, 187, 111957. [Link]

  • Oyarzún, A., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences, 21(1), 161. [Link]

Sources

Comparative

A Guide to Kinase Selectivity: Analyzing Methyl 9-methyl-9H-purine-6-carboxylate in the Context of the PI3K/mTOR Pathway

For researchers and drug development professionals, understanding the precise target and selectivity profile of a small molecule inhibitor is paramount. This guide provides an in-depth comparison of Methyl 9-methyl-9H-pu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the precise target and selectivity profile of a small molecule inhibitor is paramount. This guide provides an in-depth comparison of Methyl 9-methyl-9H-purine-6-carboxylate, a scaffold for potent mTOR kinase inhibitors, with established, highly selective PI3Kα inhibitors. While the initial query focuses on this compound's selectivity over PI3Kα, it is crucial to clarify from the outset that this purine derivative is not a PI3Kα inhibitor but rather a selective inhibitor of a related, downstream kinase: the mammalian target of rapamycin (mTOR).[1] This guide will elucidate this distinction, explore the interconnected PI3K/AKT/mTOR signaling pathway, and provide the experimental frameworks necessary to evaluate and compare such kinase inhibitors.

The PI3K/AKT/mTOR Signaling Axis: A Critical Hub in Cell Regulation

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a fundamental intracellular signaling cascade that governs a vast array of cellular functions, including growth, proliferation, metabolism, and survival.[2][3][4][5] Its dysregulation is a hallmark of many human cancers, making its components highly sought-after therapeutic targets.[2][4][6]

The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs) at the cell surface. This triggers the activation of Class I PI3Ks. The PI3Kα isoform, encoded by the PIK3CA gene, is one of the most frequently mutated kinases in human cancer.[6][7] Activated PI3Kα phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.

Activated AKT then phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR).[8] mTOR exists in two distinct multi-protein complexes, mTORC1 and mTORC2, which regulate different downstream processes.[8] mTORC1, the complex sensitive to classical inhibitors like rapamycin, is a master regulator of protein synthesis and cell growth, partly through the phosphorylation of targets like S6 Kinase (S6K1) and 4E-BP1.[3] Given that mTOR is a downstream effector of PI3K, distinguishing between inhibitors that target PI3Kα and those that target mTOR is critical for both mechanistic studies and therapeutic development.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3Ka PI3Kα RTK->PI3Ka Activates PIP3 PIP3 PI3Ka->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3Ka AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 / 4E-BP1 mTORC1->S6K1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits PI3Ka_Inhibitor Alpelisib Taselisib Inavolisib PI3Ka_Inhibitor->PI3Ka mTOR_Inhibitor Methyl 9-methyl-9H- purine-6-carboxylate (mTORi Scaffold) mTOR_Inhibitor->mTORC1

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of Methyl 9-methyl-9H-purine-6-carboxylate

This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of Methyl 9-methyl-9H-purine-6-carboxylate. As a key chemical intermediate, this purine analog serves as a foundational scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of Methyl 9-methyl-9H-purine-6-carboxylate. As a key chemical intermediate, this purine analog serves as a foundational scaffold in medicinal chemistry for the development of novel therapeutics, particularly in oncology.[1][2] We will dissect its mechanism of action, detail the experimental frameworks for its evaluation, and bridge the critical gap between cell-based assays and whole-organism studies, offering researchers a comprehensive resource for their drug development programs.

Foundational Understanding: A Scaffold for Targeted Therapy

Purine analogs are a cornerstone of cancer therapy, acting as antimetabolites that mimic endogenous purines to disrupt critical cellular processes like DNA synthesis and cell division.[3][4][5] Methyl 9-methyl-9H-purine-6-carboxylate belongs to a more targeted class of these molecules. Its primary value lies in its role as a versatile building block for designing potent and selective inhibitors of the mammalian target of rapamycin (mTOR) kinase.[1][6]

The mTOR signaling pathway is a master regulator of cell growth, proliferation, and survival. It is frequently hyperactivated in various human cancers, making it a well-validated therapeutic target.[6] Derivatives synthesized from the Methyl 9-methyl-9H-purine-6-carboxylate scaffold have been shown to suppress cancer cell proliferation by inhibiting mTOR, which in turn blocks the phosphorylation of downstream effectors like AKT and P70S6 kinase, induces cell cycle arrest, and promotes autophagy.[1][6]

Key Chemical Properties:

PropertyValueReference
CAS Number 2803476-85-7[1][7]
Molecular Formula C₈H₈N₄O₂[7]
Molecular Weight 192.17 g/mol [7]
IUPAC Name methyl 9-methylpurine-6-carboxylate[1]
Core Mechanism: mTOR Pathway Inhibition

The diagram below illustrates the simplified mTOR signaling pathway and the strategic point of intervention for kinase inhibitors derived from this purine scaffold.

In_Vitro_Workflow A Synthesize Purine Analog Derivatives C Cytotoxicity Assay (e.g., MTT, SRB) Determine IC50 A->C B Cell Culture (Cancer Cell Lines) B->C D Mechanism of Action Studies C->D If Potent E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V) D->F G Target Engagement (Western Blot for p-AKT, p-P70S6K) D->G

Caption: A typical workflow for in vitro anticancer screening. [8]

Quantitative Data Summary: Cytotoxicity Profile

The potency of a compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of cancer cell growth in vitro. The table below presents representative data for novel 9-methyl-9H-purine derivatives developed as mTOR inhibitors, demonstrating their activity across various cancer types.

Derivative ClassCell LineCancer TypeIC₅₀ (µM)Reference
2,6,9-Trisubstituted PurineHL-60Promyelocytic LeukemiaPotent (Specific value not given)[9]
9-methyl-9H-purineMCF-7Breast CancerNanomolar to low micromolar[6]
9-methyl-9H-purinePC-3Prostate CancerNanomolar to low micromolar[6]
9-methyl-9H-purineA549Lung CancerNanomolar to low micromolar[6]
6,9-disubstituted PurineOVCAR-3Ovarian Cancer< 50 µM[10]
N-(Purin-6-yl)aminopolymethyleneMDA-MB-231Breast CancerHigh cytotoxic activity[3]
Key Experimental Protocols (In Vitro)

This colorimetric assay is a standard for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the MTT reagent into a purple formazan product. [8] Methodology:

  • Cell Seeding: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂). [8]2. Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of Methyl 9-methyl-9H-purine-6-carboxylate) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. [8]3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [8]5. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine IC₅₀ values by plotting viability against the logarithm of the compound concentration. [8]

This technique is essential to confirm that the compound inhibits the intended target within the cell. Here, it's used to detect the phosphorylation status of key mTOR pathway proteins. A reduction in phosphorylation indicates successful target engagement.

Methodology:

  • Cell Lysis: Treat cells with the test compound for a specified time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT), total AKT, phosphorylated P70S6K (p-P70S6K), and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [10]

In Vivo Efficacy: Evaluating Performance in a Biological System

While in vitro data demonstrates potential, in vivo studies are indispensable for determining if a compound will have the desired therapeutic effect in a complex living organism. [11]These studies provide critical information on efficacy, pharmacokinetics, and safety that cannot be obtained from cell culture.

The Gold Standard: Human Tumor Xenograft Models

In oncology research, the most common in vivo models are xenografts, where human tumor cells are implanted into immunodeficient mice. [12]This allows for the evaluation of a drug's effect on a human tumor growing in a living system.

Workflow for a Cell Line-Derived Xenograft (CDX) Study

In_Vivo_Workflow A Implant Human Cancer Cells (e.g., A549) into Immunodeficient Mice B Allow Tumors to Establish & Reach Measurable Size (e.g., 100-150 mm³) A->B C Randomize Mice into Treatment Groups (Vehicle Control, Test Compound) B->C D Administer Treatment (e.g., IP, PO daily) for a Defined Period C->D E Monitor Tumor Volume & Mouse Body Weight (2-3 times/week) D->E F Endpoint Analysis: Tumor Growth Inhibition (TGI) Survival Analysis Toxicity Assessment E->F

Caption: Standard workflow for an in vivo xenograft efficacy study.

Quantitative Data Summary: Antitumor Activity

In vivo efficacy is often measured by Tumor Growth Inhibition (TGI) and the ability to induce objective responses like complete or partial tumor regression. The following table provides representative data for novel purine analogs tested in preclinical models.

Compound ClassAnimal ModelDosing ScheduleKey Efficacy OutcomeReference
Purine Analog (NSC 750854)Solid Tumor Xenografts5 mg/kg, IP, daily for 5 daysObjective responses in 41% of models[13]
Purine Analog (NSC 750854)Leukemia Xenografts5 mg/kg, IP, daily for 5 daysComplete responses in 7 of 8 models[13]
Various Purine AnalogsP388/VCR LeukemiaPO, with vincristineFully restored sensitivity to vincristine[14]
Key Experimental Protocol (In Vivo)

This protocol outlines the essential steps for evaluating the antitumor activity of a test compound in a mouse model.

Methodology:

  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., PC-3) suspended in Matrigel into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude). [12]2. Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).

  • Drug Administration: Administer the test compound (formulated in an appropriate vehicle) and the vehicle control via the planned route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. [13]5. Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and mouse body weights throughout the study. Body weight loss is a key indicator of toxicity. [15]6. Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, after a fixed duration, or based on animal welfare considerations.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for the treatment group compared to the control group. Analyze for statistically significant differences in tumor growth and survival.

Analysis & Comparison: From the Bench to the Preclinical Model

The ultimate goal is to see a strong correlation between in vitro potency and in vivo efficacy. However, this is not always the case, and understanding the discrepancies is key to successful drug development.

  • In Vitro Success, In Vivo Failure: A compound may show potent nanomolar IC₅₀ values in cell culture but fail to inhibit tumor growth in a mouse. This often points to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound might be rapidly metabolized by the liver, poorly absorbed from the gut, or unable to penetrate the tumor tissue effectively.

  • In Vitro Potency and In Vivo Efficacy: When a compound with a validated in vitro mechanism of action (e.g., mTOR inhibition) also demonstrates significant TGI in a xenograft model, it becomes a strong candidate for further development. The data from the purine analog NSC 750854, which showed consistent cytotoxicity in vitro and induced significant tumor regression in vivo, is an excellent example of this positive correlation. [13]* The Role of the Scaffold: Methyl 9-methyl-9H-purine-6-carboxylate provides a rigid and chemically versatile core. [1]The methyl group at the N9 position and the carboxylate at the C6 position are critical functional handles. Structure-activity relationship (SAR) studies, where these positions are modified, are crucial for optimizing both the potency (in vitro) and the pharmacokinetic properties (in vivo) of the resulting derivatives. [1]

Conclusion and Future Directions

Methyl 9-methyl-9H-purine-6-carboxylate is a high-value scaffold for the generation of targeted anticancer agents, particularly mTOR kinase inhibitors. [1]The established workflows for its evaluation provide a clear and robust path from initial synthesis to preclinical validation.

  • In Vitro: Derivatives consistently demonstrate the ability to inhibit proliferation across diverse cancer cell lines, with a clear mechanism of action tied to the mTOR pathway. [6]* In Vivo: Successful translation of this activity in xenograft models validates the therapeutic potential of this compound class, demonstrating significant tumor growth inhibition and, in some cases, complete tumor regressions. [13][14] Future research should focus on synthesizing novel derivatives with improved drug-like properties, exploring their efficacy in patient-derived xenograft (PDX) models which better recapitulate human tumor heterogeneity, and investigating their potential in combination therapies to overcome resistance mechanisms.

References

  • Initial Testing of NSC 750854, a Novel Purine Analog, Against Pediatric Tumor Models by the Pediatric Preclinical Testing Program. ResearchGate. [Link]

  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. MDPI. [Link]

  • Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. RSC Publishing. [Link]

  • In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. [Link]

  • New purines and purine analogs as modulators of multidrug resistance. PubMed. [Link]

  • Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. PMC. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PMC. [Link]

  • Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. PubMed. [Link]

  • In-vivo Animal Models. Aragen Life Sciences. [Link]

  • In vivo anti-hyperuricemic evaluation in purine-rich food intake... ResearchGate. [Link]

  • A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. MDPI. [Link]

  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. ACS Publications. [Link]

  • Design and Synthesis of 9-Dialkylamino-6-[(1H-1,2,3-triazol-4-yl)methoxy]-9H-purines. ResearchGate. [Link]

  • Synthesis of some glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine. PubMed. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reac. RSC Publishing. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Semantic Scholar. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

  • Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. Wiley Online Library. [Link]

  • Inhibition of Purine Metabolism Promotes the Differentiation of Neuroblastoma Driven by MYCN. PMC. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. [Link]

  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. ResearchGate. [Link]

  • Methyl 9h-purine-6-carboxylate (C7H6N4O2). PubChemLite. [Link]

  • Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]

  • Direct Regioselective C-H Cyanation of Purines. MDPI. [Link]

Sources

Comparative

Mechanistic Divergence: Allosteric vs. ATP-Competitive Inhibition

The mechanistic target of rapamycin (mTOR) is a central regulatory kinase that integrates environmental cues—such as nutrient availability, oxygen levels, and growth factor signaling—to dictate cell growth, proliferation...

Author: BenchChem Technical Support Team. Date: March 2026

The mechanistic target of rapamycin (mTOR) is a central regulatory kinase that integrates environmental cues—such as nutrient availability, oxygen levels, and growth factor signaling—to dictate cell growth, proliferation, and survival. In oncology, hyperactivation of the PI3K/AKT/mTOR axis is one of the most frequently observed dysregulations, making it a prime target for therapeutic intervention.

However, the clinical translation of mTOR inhibitors has been a tale of two generations: the first-generation allosteric inhibitors (Rapalogs) and the second-generation ATP-competitive mTOR kinase inhibitors (TORKi). For drug development professionals and research scientists, understanding the mechanistic divergence between these two classes is critical for rational trial design and overcoming intrinsic drug resistance.

This guide provides an objective, head-to-head technical comparison of Rapalogs and TORKi, grounded in signaling causality and supported by self-validating experimental frameworks.

The fundamental difference between Rapalogs and TORKi lies in their structural interaction with the mTOR kinase, which exists in two distinct multi-protein complexes: mTORC1 (defined by the scaffolding protein Raptor) and mTORC2 (defined by Rictor).

Rapalogs (e.g., Rapamycin, Everolimus, Temsirolimus): Rapalogs are allosteric inhibitors. They do not bind directly to the kinase domain of mTOR. Instead, they bind to the intracellular immunophilin FKBP12. The resulting FKBP12-rapamycin complex then binds to the FRB domain of mTOR, specifically disrupting the assembly and function of mTORC1 [1]. Because the FRB domain in mTORC2 is sterically hindered by Rictor, acute rapalog treatment fails to inhibit mTORC2[2]. Furthermore, rapalogs exhibit substrate-selective inhibition within mTORC1: they potently block the phosphorylation of S6K1 but only weakly and transiently inhibit the phosphorylation of 4E-BP1, a critical repressor of cap-dependent translation[3][4].

TORKi (e.g., MLN0128/Sapanisertib, AZD8055, AZD2014, PP242): TORKi are small molecules engineered to bind directly to the ATP-binding pocket of the mTOR kinase domain. Because the kinase domain is conserved and accessible in both complexes, TORKi act as dual mTORC1 and mTORC2 inhibitors [2][5]. By directly competing with ATP, they achieve complete blockade of all mTORC1 outputs—including the recalcitrant 4E-BP1—and fully suppress mTORC2 activity[4][6].

The "Feedback Loop" Conundrum

The clinical efficacy of Rapalogs is frequently undermined by a well-characterized biological feedback loop. Understanding this causality is essential for interpreting experimental data.

Under normal physiological conditions, active mTORC1 (via S6K1) phosphorylates the Insulin Receptor Substrate 1 (IRS-1), targeting it for proteasomal degradation. This acts as a negative feedback loop to prevent runaway PI3K/AKT signaling[1][7]. When a Rapalog inhibits S6K1, this negative feedback is relieved. IRS-1 accumulates, leading to the hyperactivation of PI3K. Because Rapalogs leave mTORC2 intact, the hyperactive PI3K cascade drives mTORC2 to phosphorylate AKT at Serine 473 (S473), promoting paradoxical cell survival and resistance[1][7].

TORKi bypass this trap. By simultaneously inhibiting mTORC2, TORKi prevent the phosphorylation of AKT at S473, effectively neutralizing the survival signal generated by the relief of the IRS-1 feedback loop[6].

mTOR_Signaling_Comparison RTK RTK / IRS-1 PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT T308 mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 AKT->mTORC1 S6K S6K1 mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 mTORC2->AKT S473 S6K->RTK Negative Feedback Rapalogs Rapalogs Rapalogs->mTORC1 TORKi TORKi TORKi->mTORC1 TORKi->mTORC2

Fig 1: mTOR signaling network highlighting the S6K1 feedback loop and differential drug targeting.

Head-to-Head Quantitative Comparison

The mechanistic differences translate directly into distinct pharmacological profiles and cellular outcomes. Rapalogs generally induce a cytostatic effect (G1 cell cycle arrest), whereas the profound translational blockade and AKT suppression achieved by TORKi frequently trigger apoptosis (cytotoxic effect)[3][6].

Table 1: Pharmacological Profile Comparison

FeatureRapalogs (e.g., Everolimus)TORKi (e.g., MLN0128/Sapanisertib)
Binding Mechanism Allosteric (FKBP12-dependent)ATP-competitive (Kinase domain)
Complex Specificity mTORC1 (mTORC2 only after chronic exposure)mTORC1 and mTORC2
4E-BP1 Inhibition Weak / IncompletePotent / Complete
AKT (S473) Status Increased (Feedback loop activation)Suppressed (Direct mTORC2 inhibition)
Primary Cellular Outcome Cytostatic (G1 Cell Cycle Arrest)Cytotoxic (Apoptosis)

Table 2: Representative IC50 Data in Cancer Models

InhibitorTarget ClassIC50 (mTORC1)IC50 (mTORC2)Reference
Rapamycin Allosteric~0.1 - 1 nM> 1000 nM[4]
Everolimus Allosteric~1 - 5 nM> 1000 nM[4]
MLN0128 ATP-Competitive~1 nM~1 nM[2]
AZD8055 ATP-Competitive~0.8 nM~0.8 nM[3]

Self-Validating Experimental Protocol: In Vitro Evaluation

To accurately compare a Rapalog against a TORKi in preclinical development, researchers must employ a self-validating experimental design. The protocol below is engineered to capture both acute kinase inhibition and chronic feedback loop activation, ensuring high-fidelity data.

InVitro_Validation Seed 1. Cell Seeding (Exponential Growth) Treat 2. Drug Treatment (Vehicle, Rapalog, TORKi) Seed->Treat Lysis 3. Protein Lysis (+ Phosphatase Inhibitors) Treat->Lysis 1h - 24h Assay 5. Phenotypic Assay (Apoptosis / Viability) Treat->Assay 72h Blot 4. Western Blot (Total vs Phospho-targets) Lysis->Blot

Fig 2: Self-validating experimental workflow for evaluating mTOR inhibitor efficacy and signaling.

Step-by-Step Methodology

Step 1: Cell Preparation & Synchronization

  • Action: Seed cancer cells (e.g., MCF7, BT474) in complete media containing 10% FBS. Allow 24 hours for adherence.

  • Causality: Cells must be in the exponential growth phase. Nutrient and growth factor abundance (from FBS) ensures high baseline activation of the PI3K/AKT/mTOR pathway, providing a wide dynamic range to measure inhibition.

Step 2: Time-Course Drug Treatment

  • Action: Treat cells with Vehicle (DMSO), Everolimus (100 nM), or MLN0128 (100 nM). Harvest parallel plates at 1 hour (Acute) and 24 hours (Chronic) .

  • Causality: Acute treatment validates the direct inhibition of the kinase targets. Chronic treatment is strictly required to observe the S6K-IRS1-AKT feedback loop, which takes hours to manifest via transcriptional/translational changes[4].

Step 3: Protein Extraction

  • Action: Lyse cells on ice using RIPA buffer supplemented heavily with protease and phosphatase inhibitors (e.g., NaF, Na3VO4).

  • Causality: Because the readouts are transient phosphorylation states, endogenous phosphatases will rapidly erase the signal upon cell death if not chemically blocked.

Step 4: Western Blotting (The Self-Validating Matrix)

  • Action: Probe lysates using the following specific antibody matrix:

    • mTORC1 Readout 1: p-S6 (S235/236). Expected: Blocked by both Rapalogs and TORKi.

    • mTORC1 Readout 2: p-4E-BP1 (T37/46). Expected: Partially active with Rapalogs; fully blocked by TORKi[4].

    • mTORC2 Readout: p-AKT (S473). Expected: Elevated at 24h with Rapalogs (feedback loop); suppressed by TORKi[6].

    • Internal Controls: Total S6, Total 4E-BP1, Total AKT, and GAPDH/Actin.

  • Causality: Probing total protein alongside phospho-protein ensures that a loss of signal is due to kinase inhibition, not global protein degradation or unequal lane loading.

Step 5: Phenotypic Validation (Apoptosis vs. Cytostasis)

  • Action: Run a parallel 72-hour treatment plate. Perform a CellTiter-Glo (viability) assay and an Annexin V/PI Flow Cytometry (apoptosis) assay.

  • Causality: This step links the molecular signaling data to cellular fate, proving that the complete blockade of 4E-BP1 and AKT by TORKi shifts the cellular response from Rapalog-induced G1 arrest to TORKi-induced apoptosis[3][6].

References

  • Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy Journal of Clinical Investigation (JCI) URL: [Link]

  • Drug discovery targeting the mTOR pathway Clinical Science - Portland Press URL:[Link]

  • Targeting mTOR with MLN0128 Overcomes Rapamycin and Chemoresistant Primary Effusion Lymphoma PubMed Central (PMC) URL:[Link]

  • Inhibition of 4EBP phosphorylation mediates the cytotoxic effect of mechanistic target of rapamycin kinase inhibitors in aggressive B-cell lymphomas Haematologica URL:[Link]

  • Catalytic mTOR inhibitors can overcome intrinsic and acquired resistance to allosteric mTOR inhibitors Oncotarget URL:[Link]

  • Overview of Research into mTOR Inhibitors MDPI URL:[Link]

Sources

Validation

Reproducibility of synthesis and biological assays for purine compounds

Title: Reproducibility in Purine-Based Drug Discovery: Synthesis, Assay Validation, and Scaffold Standardization Introduction: The Hidden Variables in Purine Pharmacology As a Senior Application Scientist overseeing chem...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility in Purine-Based Drug Discovery: Synthesis, Assay Validation, and Scaffold Standardization

Introduction: The Hidden Variables in Purine Pharmacology As a Senior Application Scientist overseeing chemical biology workflows, I frequently encounter the hidden pitfalls of purine chemistry. Purine scaffolds are the foundational backbone of modern pharmacology, serving as ATP-competitive kinase inhibitors, antiviral agents, and Toll-like receptor (TLR) agonists. However, the transition from chemical synthesis to biological evaluation is fraught with reproducibility bottlenecks. Inconsistent regioselectivity during synthesis and trace catalytic impurities can drastically skew biological readouts, leading to false positives, irreproducible IC50 values, and ultimately, derailed drug discovery programs.

This guide provides an objective, data-driven comparison between conventional purine synthesis methods and the use of standardized, pre-validated purine scaffolds, detailing the causality behind experimental variances and providing self-validating protocols to ensure absolute reproducibility.

Part 1: The Causality of Irreproducibility

To solve reproducibility issues, we must first understand the mechanistic root causes of assay failure in purine drug discovery.

1. Synthetic Ambiguity (N7 vs. N9 Alkylation) The purine ring possesses multiple reactive nitrogen atoms subject to tautomerization. Conventional alkylation of 2,6-dichloropurine often yields an unpredictable mixture of N7 and N9 regioisomers. Because the purine scaffold typically mimics the adenine ring of ATP, its orientation within a kinase hinge region is strictly dictated by its hydrogen-bond donors and acceptors. An N7-alkylated purine presents a completely different hydrogen-bonding face compared to the desired N9-alkylated purine. Even with rigorous chromatography, trace amounts of the N7 isomer can contaminate the final batch, acting as a silent competitive inhibitor or an inactive diluent. This batch-to-batch isomeric variance directly translates to biological assay variance (1)[1].

2. Trace Metal Impurities and Assay Interference Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are standard for functionalizing the purine C6 and C8 positions. However, residual palladium (Pd) from these catalysts is notoriously difficult to remove. Trace Pd impurities (< 50 ppm) can coordinate with surface histidine or cysteine residues on target proteins, causing non-specific aggregation. Furthermore, in fluorescence-based high-throughput screening (HTS), heavy metals can directly quench fluorophores, creating a false-positive signal (apparent inhibition) that drastically skews structure-activity relationship (SAR) data (2)[2].

Part 2: Comparative Analysis

To mitigate these issues, modern workflows increasingly rely on pre-validated, standardized purine building blocks (e.g., selectively protected N9-alkylated scaffolds) combined with integrated metal-scavenging protocols.

Table 1: Quantitative Comparison of Purine Synthesis and Kinase Assay Performance

MetricConventional Synthesis (In-House)Standardized Scaffold SystemCausality for Improvement
Regiomeric Purity (N9:N7) ~85:15 (Pre-purification)>99.5:0.5Pre-installed protecting groups (e.g., THP) direct exclusive N9 functionalization.
Residual Palladium 50 - 200 ppm< 5 ppmIntegrated thiol-based metal-scavenging resins post-cross-coupling.
Batch-to-Batch Yield Variance ± 18%± 4%Elimination of complex downstream isomeric separation steps.
Kinase Assay Z'-Factor 0.45 - 0.60 (Variable)0.75 - 0.85 (Excellent)Removal of trace metals prevents fluorophore quenching and aggregation (3)[3].
IC50 Reproducibility (CV%) 25 - 40%< 10%High isomeric purity ensures consistent target engagement across biological replicates.

Part 3: Visualizations of Workflows and Mechanisms

Workflow A Conventional Synthesis (High Variability) C N7/N9 Isomeric Mixtures Trace Pd Impurities A->C B Standardized Scaffold (Controlled Regioselectivity) D Pure N9-Alkylated Purine < 5ppm Heavy Metals B->D E Kinase Assay False Positives/Negatives C->E F Kinase Assay Reproducible IC50 D->F

Workflow comparison demonstrating how standardized scaffolds improve assay reproducibility.

Mechanism Kinase Target Kinase ATP ATP Binding Site Kinase->ATP Purine Purine Inhibitor (Pure N9) Purine->ATP Specific Binding Signal Fluorescence Readout Purine->Signal True IC50 Impurity Trace Metal (Pd) or N7 Isomer Impurity->Kinase Non-specific Binding Artifact Assay Interference (Quenching/Aggregation) Impurity->Artifact False Signal Artifact->Signal Skews Data

Mechanistic pathway of trace impurity interference versus specific purine inhibitor binding.

Part 4: Self-Validating Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, do not treat protocols as blind recipes. Every step must be a self-validating system.

Protocol 1: Regioselective Synthesis of N9-Substituted Purines

Objective: Achieve >99% N9-regioselectivity while maintaining <5 ppm trace metal contamination.

  • Scaffold Preparation : Begin with a standardized 2,6-dichloro-9-(tetrahydropyran-2-yl)-9H-purine scaffold.

    • Causality: The bulky tetrahydropyran (THP) protecting group at N9 strictly prevents N7 alkylation via steric hindrance during subsequent functionalization.

  • C6 Amination (SNAr) : React the scaffold with the desired primary amine in the presence of N,N-diisopropylethylamine (DIPEA) in n-butanol at 80°C for 4 hours.

    • Self-Validation: Monitor via LC-MS. The C6 chlorine is kinetically more reactive than C2. Confirming a single mass peak corresponding to mono-substitution validates that the temperature control successfully prevented undesired C2 displacement.

  • C2 Cross-Coupling : Perform a Suzuki-Miyaura coupling using the desired boronic acid, Pd(dppf)Cl2 (5 mol%), and K2CO3 in 1,4-dioxane/H2O (4:1) at 90°C.

  • Metal Scavenging (Critical Step) : Quench the reaction and immediately treat the organic phase with a silica-based palladium scavenger (e.g., SiliaMetS Thiol) for 12 hours at room temperature.

    • Causality: Thiol-functionalized silica irreversibly binds both free and ligated Pd, preventing assay interference downstream.

  • Deprotection : Remove the THP group using 1M HCl in methanol to yield the pure N9-substituted purine.

Protocol 2: High-Throughput Kinase Assay Validation

Objective: Determine IC50 values with a Z'-factor >0.7, ensuring data is free from trace-impurity artifacts.

  • Assay Setup : Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay. Prepare a 384-well plate with the target kinase, ATP at its predetermined Km, and the TR-FRET tracer.

    • Causality: Running the assay at the ATP Km ensures the assay is highly sensitive to competitive purine inhibitors while mimicking physiological nucleotide dynamics (4)[4].

  • Compound Titration : Dispense the synthesized purine compound in a 10-point, 3-fold serial dilution (starting at 10 µM) using an acoustic liquid handler. This avoids tip-based carryover common with highly lipophilic purines.

  • Orthogonal Counter-Screen (Self-Validation) : Run a parallel assay using a structurally distinct, non-target enzyme (e.g., a lipid kinase or a protease).

    • Causality: If the purine compound inhibits both the target and the counter-screen equally, it is likely a promiscuous aggregator or trace metal artifact rather than a specific ATP-competitive inhibitor.

  • Readout and Analysis : Measure fluorescence emission ratios (e.g., 665 nm / 615 nm). Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A Z'-factor > 0.5 validates the assay's dynamic range and reproducibility.

References

  • Title : Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants Source : Journal of Medicinal Chemistry - ACS Publications URL : 1

  • Title : Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source : ACS Medicinal Chemistry Letters URL :2

  • Title : In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases Source : PMC (PubMed Central) URL : 4

  • Title : Discovery of Inter-Domain Stabilizers—A Novel Assay System for Allosteric Akt Inhibitors Source : Journal of the American Chemical Society - ACS Publications URL : 3

Sources

Comparative

A Senior Application Scientist's Guide to Orthogonal Validation of Protein-Ligand Binding

Introduction: The Imperative of Confidence in Binding Data In the landscape of drug discovery and molecular biology, the identification and characterization of protein-ligand interactions are foundational. The journey fr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Confidence in Binding Data

In the landscape of drug discovery and molecular biology, the identification and characterization of protein-ligand interactions are foundational. The journey from a preliminary "hit" to a validated lead compound is paved with rigorous biophysical data. However, a single assay, no matter how robust, provides only one perspective on a complex molecular event. Each technique possesses inherent limitations and is susceptible to artifacts, leading to potential false positives or negatives.[1] This is where the principle of orthogonal validation becomes indispensable.

Orthogonal methods are distinct, independent techniques that measure the same phenomenon—in this case, molecular binding—through different physical principles.[2] By confirming a binding event with two or more orthogonal approaches, we triangulate the truth, dramatically increasing confidence that the observed interaction is genuine and specific.[3] This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of key orthogonal methods, moving beyond mere protocols to explain the causality behind experimental choices and to establish a framework for building a robust, self-validating case for protein-ligand binding.

The Orthogonal Validation Workflow: A Strategy for Confidence

A successful validation strategy does not apply techniques randomly. It follows a logical progression, often from high-throughput screening to detailed thermodynamic and kinetic characterization, and finally to structural elucidation. The choice of methods depends on the research stage, the nature of the target protein, and the properties of the ligand.[4]

Orthogonal_Workflow cluster_0 Phase 1: Primary Screening & Hit ID cluster_1 Phase 2: Biophysical Validation (Orthogonal Confirmation) cluster_2 Phase 3: Detailed Characterization A High-Throughput Screen (HTS) (e.g., FRET, FP, ELISA) B Initial Hit List A->B C Label-Free / In-Solution Methods (SPR, ITC, MST) B->C Orthogonal Method 1 D Stability-Based Method (DSF / Thermal Shift) B->D Orthogonal Method 2 E Kinetics (ka, kd) (SPR) C->E F Thermodynamics (ΔH, ΔS) (ITC) C->F H Validated Hit C->H D->H G Structural Biology (NMR, X-ray) E->G F->G G->H

Caption: A logical workflow for orthogonal validation of protein-ligand binding.

I. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC stands alone as the only technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[5][6] This allows for the simultaneous determination of the binding affinity (KD), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single, label-free, in-solution experiment.[5][7]

Core Principle

An ITC instrument consists of a highly sensitive calorimeter with two cells: a reference cell (containing buffer) and a sample cell (containing the protein).[8] The ligand is loaded into an injection syringe and titrated into the sample cell in small, precise aliquots.[9] The instrument measures the minute temperature difference between the cells that occurs upon binding, and a feedback system applies power to maintain a zero temperature difference.[8][9] The power required to maintain this equilibrium is plotted against the molar ratio of ligand to protein, generating a binding isotherm.[5][9]

Caption: The fundamental principle of Surface Plasmon Resonance (SPR).

Experimental Protocol & Causality
  • Immobilization (Self-Validation Step 1):

    • The protein is covalently attached to the sensor chip surface, often via amine coupling. [10] * A reference flow cell is prepared on the same chip, either left blank or with an irrelevant protein immobilized. [11]Causality: The reference channel is crucial for subtracting bulk refractive index changes (e.g., from buffer differences) and non-specific binding to the surface, ensuring the measured signal is from the specific interaction. [11]

  • Binding Analysis:

    • Association: A solution of the analyte is injected at a constant flow rate over both the sample and reference flow cells. Binding is observed as an increase in the response signal. [10][12] * Steady-State: If the injection time is sufficient, the curve may level off, indicating that the system has reached equilibrium where the rate of association equals the rate of dissociation. [10] * Dissociation: The analyte solution is replaced with a continuous flow of buffer. The decrease in signal reflects the dissociation of the analyte from the immobilized protein. [12]

  • Regeneration:

    • A pulse of a harsh solution (e.g., low pH glycine) is injected to strip all bound analyte from the surface, preparing it for the next cycle.

  • Data Analysis:

    • Kinetic Analysis: The association and dissociation phases of the sensorgram are globally fitted to a kinetic model (e.g., 1:1 Langmuir) to determine ka and kd. The equilibrium dissociation constant is then calculated as KD = kd/ka. [10][13] * Equilibrium Analysis: Alternatively, the response at steady-state can be plotted against multiple analyte concentrations to generate a saturation curve, which is then fitted to determine KD directly. [13]

III. MicroScale Thermophoresis (MST): Probing Binding in Solution

MST is a sensitive biophysical technique that measures molecular interactions by detecting changes in the movement of molecules along a microscopic temperature gradient. [14][15]It requires one binding partner to be fluorescent. It is highly versatile, works in solution, and consumes very little sample. [16][17]

Core Principle

A solution containing a constant, low concentration of the fluorescently labeled molecule (target) and varying concentrations of the unlabeled molecule (ligand) is loaded into glass capillaries. [16]An infrared laser creates a precise, microscopic temperature gradient within the capillary. [14][15]Molecules move along this gradient (an effect called thermophoresis), and this movement is detected by monitoring the fluorescence in the heated region. [18]The thermophoretic movement is sensitive to changes in the molecule's size, charge, and hydration shell. [15][18]When a ligand binds to the fluorescent target, the properties of the resulting complex are different from the unbound target, leading to a change in its thermophoretic movement and a detectable change in the fluorescence signal. [17]

Experimental Protocol & Causality
  • Sample Preparation (Self-Validation Step 1):

    • Labeling: One molecule (typically the protein) is fluorescently labeled. If the protein has intrinsic tryptophan fluorescence, a label-free measurement may be possible. [14][18] * QC Check: It is critical to ensure the labeled protein is not aggregated and remains active. Aggregates can cause significant noise and artifacts. [17] * Serial Dilution: A 16-point serial dilution of the unlabeled ligand is prepared. The labeled target is added to each dilution at a constant final concentration. [17]

  • Measurement:

    • Samples are loaded into hydrophilic capillaries. [16] * The instrument measures the initial fluorescence, then turns on the IR laser to create the temperature gradient, and records the change in fluorescence over time as molecules move.

  • Data Analysis:

    • The change in normalized fluorescence is plotted against the logarithm of the ligand concentration.

    • This binding curve is fitted with a KD model to determine the binding affinity.

IV. Differential Scanning Fluorimetry (DSF): A Screen for Stability

DSF, also known as a Thermal Shift Assay (TSA), is a high-throughput technique that assesses protein stability by measuring its melting temperature (Tm). [19][20]Ligand binding typically stabilizes a protein, resulting in a measurable increase in its Tm. [21][22]While it doesn't directly measure affinity, a significant thermal shift is a strong indicator of binding.

Core Principle

A protein is mixed with an environmentally sensitive fluorescent dye (e.g., SYPRO Orange) and a potential ligand. [20]This dye has low fluorescence in an aqueous solution but fluoresces intensely when it binds to hydrophobic regions of a protein. [19][23]The sample is slowly heated in a qPCR instrument. As the protein unfolds (melts), its hydrophobic core becomes exposed, allowing the dye to bind and causing a sharp increase in fluorescence. [19][20]The midpoint of this transition is the melting temperature (Tm). A stabilizing ligand will increase the energy required to unfold the protein, thus increasing the Tm. [22]

Experimental Protocol & Causality
  • Reaction Setup:

    • In a 96- or 384-well plate, mix the purified protein, the fluorescent dye, and the ligand (or buffer for control). [22]Causality: Running a "protein + buffer" control is essential to establish the baseline Tm of the protein alone. The change in melting temperature (ΔTm) is the key readout. [20]

  • Thermal Denaturation:

    • The plate is placed in a qPCR instrument.

    • A temperature ramp is applied (e.g., from 25 °C to 95 °C), and fluorescence is measured at each temperature increment.

  • Data Analysis:

    • Fluorescence is plotted against temperature, generating a melting curve.

    • The Tm is determined by fitting the curve (often by finding the peak of the first derivative).

    • The ΔTm (Tm with ligand - Tm without ligand) is calculated. A positive ΔTm indicates that the ligand stabilizes the protein and is therefore a binder.

V. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic-Level View

NMR spectroscopy is an exceptionally powerful technique for studying protein-ligand interactions at atomic resolution. [24]It is particularly well-suited for detecting very weak interactions, such as those in fragment-based drug discovery. [25][26]

Core Principle

NMR detects signals from atomic nuclei (commonly ¹H, ¹⁵N, ¹³C) within a magnetic field. The precise frequency (chemical shift) of a nucleus is highly sensitive to its local chemical environment.

  • Protein-Observed NMR: In methods like ¹H-¹⁵N HSQC, each peak in the spectrum corresponds to a specific amide group in the protein backbone. When a ligand binds, the chemical environment of nearby amino acid residues changes, causing their corresponding peaks to shift or broaden. This provides binding site information.

  • Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) and WaterLOGSY are used for screening. [27]In STD, the protein is selectively saturated with radio waves. This saturation is transferred to a binding ligand via the Nuclear Overhauser Effect (NOE), resulting in a decreased signal for the ligand's protons. Non-binders show no effect. [27]

Experimental Protocol & Causality
  • Sample Preparation:

    • For protein-observed methods, the protein must be isotopically labeled (e.g., with ¹⁵N).

    • Samples must be in a suitable NMR buffer (e.g., deuterated) and require high protein concentrations.

  • Data Acquisition:

    • A reference spectrum of the protein (or ligand) alone is acquired.

    • The binding partner is titrated in, and spectra are recorded at each concentration.

  • Data Analysis:

    • Spectra are overlaid to identify changes.

    • For HSQC, chemical shift perturbations are mapped onto the protein's structure to identify the binding site.

    • For titrations, the magnitude of the change (shift, intensity) is plotted against ligand concentration to determine the KD.

Comparative Summary of Key Techniques

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)MicroScale Thermophoresis (MST)Differential Scanning Fluorimetry (DSF)
Primary Output KD, n, ΔH, ΔS [5]KD, kon, koff [28]KD [15]ΔTm (Binding Confirmation) [22]
Physical Principle Heat Change Mass Change (Refractive Index) [11]Molecular Motion in Temp. Gradient [18]Protein Thermal Stability
Label Requirement Label-Free [5]Label-Free (Immobilization req.) [1]Fluorescence Label Required [16]Extrinsic Dye or Intrinsic Fluorescence [21]
Format In-Solution Surface-Based [28]In-Solution [17]In-Solution
Throughput LowMedium-HighHighVery High [22]
Sample Consumption High (mg)Low (µg)Very Low (µg) [16]Very Low (µg)
Affinity Range µM - nM [7]mM - pMmM - pM [17]Not a direct affinity measure
Key Advantage Complete thermodynamic profile [7]Real-time kinetics [12]Low sample use, broad buffer compatibility [17]High throughput, low cost [22]
Key Limitation High sample consumption, low throughputImmobilization can cause artifacts [1]Requires fluorescent labelIndirect binding evidence, interference [19]

Conclusion: Building a Fortress of Data

In drug discovery, confidence is currency. No single biophysical method can provide an infallible answer. An initial hit from a high-throughput DSF screen gains immense credibility when confirmed with a precise KD from an in-solution MST experiment. That credibility is further solidified when ITC not only confirms the affinity but also reveals the thermodynamic drivers of the interaction (enthalpic or entropic). Finally, validating the binding kinetics with SPR provides a complete picture of the interaction's dynamics.

By strategically combining orthogonal methods, researchers can build a multi-layered, self-validating dataset that minimizes the risk of artifacts and provides a robust foundation for critical decisions. This rigorous, evidence-based approach is not merely best practice; it is essential for navigating the complex and costly path of modern drug development.

References

  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). ResearchGate. Available at: [Link].

  • Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR). [Source not available].
  • Differential Scanning Fluorimetry (DSF). DSDP Analytics. Available at: [Link].

  • Harner, M. J., Frank, A. O., & Fesik, S. W. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Journal of Biomolecular NMR, 56(2), 65–75. Available at: [Link].

  • Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions, Harvard Medical School. Available at: [Link].

  • A beginner's guide to differential scanning fluorimetry. The Biochemist, Portland Press. Available at: [Link].

  • Pozzato, M., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15). Available at: [Link].

  • Thermal shift assay. Wikipedia. Available at: [Link].

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. (2021). Available at: [Link].

  • Fast and Reliable NMR-Based Fragment Scoring for Drug Discovery. [Source not available].
  • Thermal Shift Assay (Differential Scanning Fluorimetry) Service. Reaction Biology. Available at: [Link].

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available at: [Link].

  • Using NMR Spectroscopy in the Fragment‐Based Drug Discovery of Small‐Molecule Anticancer Targeted Therapies. ResearchGate. Available at: [Link].

  • Fratti, R. A., et al. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 153–165. Available at: [Link].

  • Differential Scanning Fluorimetry (DSF). Center for Macromolecular Interactions, Harvard Medical School. Available at: [Link].

  • Harner, M. J., Frank, A. O., & Fesik, S. W. (2013). Fragment-based Drug Discovery Using NMR Spectroscopy. PubMed. Available at: [Link].

  • Fragment screening by ligand observed nmr. Bruker. Available at: [Link].

  • Isothermal Titration Calorimetry. Biomolecular Interactions Facility, The Huck Institutes, Penn State. Available at: [Link].

  • MST Guidelines. Center for Structural Biology, Vanderbilt University. (2020). Available at: [Link].

  • Microscale Thermophoresis. ISBG - Integrated Structural Biology Grenoble. Available at: [Link].

  • Hahn, D. F., et al. (2022). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science, 2(1). Available at: [Link].

  • Monolith NT.115pico: CMI Getting Started Guide to MicroScale Thermophoresis. Center for Macromolecular Interactions, Harvard Medical School. (2024).
  • Protein Assays: Choosing the Most Effective Method for Biopharmaceutical Development. [Source not available].
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Source not available].
  • Matulis, D. (2016). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link].

  • Hahn, D. F., et al. (2021). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. arXiv. Available at: [Link].

  • Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. Available at: [Link].

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Analytics. (2025). Available at: [Link].

  • Microscale Thermophoresis. Base Pair Biotechnologies. (2012). Available at: [Link].

  • How to Select the Best Protein Assay. G-Biosciences. (2019). Available at: [Link].

  • Wienken, C. J., et al. (2010). Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions. Nature Communications, 1, 100. Available at: [Link].

  • Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Taylor & Francis Online. (2025). Available at: [Link].

  • Di, L., et al. (2019). Applying Two Orthogonal Methods to Assess Accuracy of Plasma Protein Binding Measurements for Highly Bound Compounds. Journal of Pharmaceutical Sciences, 108(11), 3539-3544. Available at: [Link].

  • Protein-ligand interactions and their analysis. University of Nottingham. Available at: [Link].

  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science. (2022). Available at: [Link].

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Journal of Medicinal Chemistry. (2025). Available at: [Link].

  • Wang, T., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 17(2), 176. Available at: [Link].

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. (2024). Available at: [Link].

  • Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. [Source not available].
  • Comparison of method validation parameters of protein ligand-binding... ResearchGate. Available at: [Link].

  • Assay Troubleshooting. Molecular Diagnostics: A Training and Study Guide. Available at: [Link].

  • Binding Assays. BMG LABTECH. Available at: [Link].

  • Review of Orthogonal Methods to SEC for Quantitation and Characterization of Protein Aggregates. ResearchGate. (2025). Available at: [Link].

Sources

Validation

Independent Verification of the Anticancer Properties of 9-Methyl-9H-Purine Derivatives: A Comparative Guide

As a Senior Application Scientist evaluating novel chemotypes for oncology, the purine scaffold remains one of the most privileged structures in drug discovery. While classic purine antimetabolites (e.g., cladribine, flu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel chemotypes for oncology, the purine scaffold remains one of the most privileged structures in drug discovery. While classic purine antimetabolites (e.g., cladribine, fludarabine) disrupt DNA synthesis, recent structural optimizations—specifically N-9 alkylation—have yielded 9-methyl-9H-purine derivatives with highly selective kinase inhibitory profiles.

This guide independently verifies the anticancer properties of 9-methyl-9H-purine derivatives, objectively comparing their performance against standard-of-care alternatives and detailing the self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Overview & Target Selectivity

The substitution of a methyl group at the N-9 position of the purine ring fundamentally alters the molecule's interaction with the ATP-binding pocket of kinases. By blocking the N-9 position, the molecule mimics the adenine ring of ATP while preventing unwanted hydrogen bonding to the sugar moiety, effectively enhancing kinase selectivity. Recent literature highlights two primary targets for these derivatives:

  • mTOR Kinase (mTORC1/mTORC2): Novel 9-methyl-9H-purine and thieno[3,2-d]pyrimidine derivatives (such as Compound 15i) act as potent mTOR kinase inhibitors (TORKi). They suppress AKT and P70S6K phosphorylation, inducing autophagy and cell cycle arrest at the G0/G1 phase[1].

  • Cyclin-Dependent Kinases (CDKs): Trisubstituted purines like Olomoucine[2-(2-hydroxyethylamino)-6-benzylamino-9-methyl-purine] and novel N-(1-benzylpiperidin-4-yl)-2-chloro-9-methyl-9H-purin-6-amine derivatives (e.g., Compound 4c) selectively inhibit CDK1, CDK2, and CDK5, halting tumor cell proliferation[2][3].

Pathway cluster_mTOR mTOR Pathway (e.g., Cmpd 15i) cluster_CDK CDK Pathway (e.g., Olomoucine) Purine 9-Methyl-9H-Purine Derivatives mTOR mTORC1 / mTORC2 Purine->mTOR Inhibits CDK CDK1 / CDK2 / CDK5 Purine->CDK Inhibits AKT AKT Phosphorylation mTOR->AKT Blocks P70S6K P70S6K Phosphorylation mTOR->P70S6K Blocks Autophagy Autophagy Induction mTOR->Autophagy Triggers CellCycle G0/G1 or G2/M Arrest CDK->CellCycle Induces

Fig 1: Dual mechanistic pathways of 9-methyl-9H-purine derivatives in cancer cell regulation.

Comparative Performance Analysis

To objectively evaluate the clinical potential of 9-methyl-9H-purine derivatives, we must benchmark their in vitro efficacy against established chemotherapeutic alternatives. The following table synthesizes quantitative IC50​ data from independent studies, comparing novel derivatives against standard-of-care agents.

Compound ClassSpecific AgentPrimary TargetTested Cell Lines IC50​ ValueRef
9-Methyl-9H-Purine Compound 15imTORC1 / mTORC2MCF-7, PC-3, A549Nanomolar to low μ M[1]
9-Methyl-9H-Purine Compound 4cCDK2MCF-7 (Breast Cancer)21.5 μ M[3]
9-Methyl-9H-Purine OlomoucineCDK1 / CDK2 / CDK5Various tumor lines1.0 – 60.6 μ M[2]
Platinum Analog CisplatinDNA CrosslinkingMCF-7 (Breast Cancer)12.5 μ M[3]
Purine Analog Roscovitine (Seliciclib)CDK2 / CDK7 / CDK9Various tumor lines~15.0 μ M[2]

Key Takeaway: While broad-spectrum agents like Cisplatin exhibit lower IC50​ values (12.5 μ M) due to indiscriminate DNA damage[3], targeted 9-methyl-9H-purine derivatives (like Compound 15i and Olomoucine) offer highly specific kinase inhibition[1][2]. This targeted approach significantly reduces off-target cytotoxicity, a critical advantage in modern drug development.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. As an application scientist, I have detailed not just the steps, but the underlying causality for each experimental choice to guarantee robust data generation.

Protocol 1: Cell-Free Kinase Inhibition Assay (mTOR & CDK2)

Purpose: To isolate the direct biochemical interaction between the 9-methyl-9H-purine derivative and the target kinase, independent of cellular permeability factors.

  • Reagent Preparation: Reconstitute recombinant mTOR or CDK2/Cyclin E complex in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA).

    • Causality: Mg2+ is strictly required to coordinate the ATP phosphates in the catalytic cleft, enabling the phosphotransfer reaction.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 9-methyl-9H-purine derivative (e.g., 10 μ M to 0.5 nM) in 100% DMSO.

    • Causality: A wide dynamic range is necessary to accurately calculate the Hill slope and true IC50​ . Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • ATP Competition Setup: Add ATP at a concentration exactly equal to its Michaelis constant ( Km​ ) for the specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures the system is highly sensitive to ATP-competitive inhibitors (the primary mechanism of 9-methylpurines) while remaining physiologically relevant.

  • Detection: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure substrate phosphorylation, reading emission at 665 nm and 615 nm.

Protocol 2: In Vitro Cytotoxicity and Proliferation (CCK-8 Assay)

Purpose: To evaluate the antiproliferative effects of the compounds on human cancer cell lines.

  • Cell Seeding: Seed MCF-7 cells at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

    • Causality: Allowing a 24-hour attachment period ensures cells are in the logarithmic growth phase and properly adhered before drug exposure, preventing false-positive cytotoxicity readings.

  • Treatment: Treat cells with varying concentrations of Compound 15i, Compound 4c, and Cisplatin (positive control). Include a vehicle control (0.1% DMSO).

    • Causality: Cisplatin serves as a benchmark for general cytotoxicity, validating the assay's responsiveness and providing a comparative baseline[3].

  • Viability Measurement: After 72 hours, add 10 μ L of Cell Counting Kit-8 (CCK-8) reagent per well. Incubate for 2 hours, then measure absorbance at 450 nm.

    • Causality: The WST-8 salt in the CCK-8 kit is reduced by cellular dehydrogenases to a soluble formazan dye. This is directly proportional to the number of living cells and offers higher sensitivity and less toxicity than traditional MTT assays.

Protocol 3: Flow Cytometric Analysis of Cell Cycle Arrest

Purpose: To verify the mechanism of growth inhibition (e.g., G0/G1 arrest) induced by the purine derivatives[1].

  • Harvesting & Fixation: Collect treated and untreated cells, wash with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours.

    • Causality: Ethanol fixation permeabilizes the cell membrane, allowing the DNA-binding dye to enter, while simultaneously preserving cellular morphology.

  • Staining: Resuspend cells in PBS containing 50 μ g/mL Propidium Iodide (PI) and 100 μ g/mL RNase A. Incubate for 30 minutes in the dark at 37°C.

    • Causality: PI intercalates into both DNA and RNA. RNase A is critical to degrade RNA so that the resulting fluorescence signal is strictly proportional to DNA content, allowing accurate cell cycle phase delineation.

  • Analysis: Analyze on a flow cytometer, collecting at least 10,000 events. Use PI fluorescence (FL2 channel) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Workflow Synthesis Compound Synthesis & QC Kinase Cell-Free Kinase Assay (mTOR/CDK) Synthesis->Kinase Cytotoxicity In Vitro Cytotoxicity (MCF-7, A549, PC-3) Kinase->Cytotoxicity Mechanism Mechanistic Profiling (Flow Cytometry, WB) Cytotoxicity->Mechanism InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo

Fig 2: Sequential preclinical validation workflow for novel 9-methyl-9H-purine derivatives.

Conclusion

9-methyl-9H-purine derivatives represent a highly versatile and potent class of targeted anticancer agents. By modifying the N-9 position, researchers have successfully engineered compounds that bypass traditional antimetabolite pathways to directly and selectively inhibit critical drivers of tumor proliferation, such as mTOR and CDKs. While standard agents like Cisplatin offer broad cytotoxicity, the targeted nature of compounds like 15i and Olomoucine provides a pathway toward higher selectivity and reduced off-target toxicity, making them prime candidates for next-generation oncological drug development.

References

  • Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors.PubMed / NIH.
  • New anticancer drugs derived from plant hormones.Thieme E-Books & E-Journals.
  • Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation.

Sources

Safety & Regulatory Compliance

Safety

Methyl 9-methyl-9H-purine-6-carboxylate: Comprehensive Safety, Handling, and Disposal Protocol

As a Senior Application Scientist overseeing medicinal chemistry workflows, I recognize that handling advanced pharmaceutical intermediates requires more than just blindly following a safety data sheet. It demands a mech...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing medicinal chemistry workflows, I recognize that handling advanced pharmaceutical intermediates requires more than just blindly following a safety data sheet. It demands a mechanistic understanding of the molecule itself.

(CAS: 2803476-85-7) is a highly valuable, high-purity chemical scaffold utilized extensively in anticancer drug discovery[1]. Because it is specifically designed to interact with biological systems—serving as a precursor for potent mammalian target of rapamycin (mTOR) kinase inhibitors—its handling and disposal must be executed with rigorous precision[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill management, and proper disposal of this compound.

Physicochemical & Hazard Profile

Before manipulating this compound, personnel must understand its physical properties and inherent reactivity. The carbonyl carbon of the methyl ester group at the C6 position is highly electrophilic, making it susceptible to attack by strong nucleophiles[1].

Table 1: Quantitative Data & Chemical Identifiers

ParameterSpecification
Chemical Name Methyl 9-methyl-9H-purine-6-carboxylate
CAS Registry Number 2803476-85-7
Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
InChI Key VEFLQBPLCYNBOO-UHFFFAOYSA-N
Physical State Solid (Powder)
Primary Reactivity Electrophilic carbonyl carbon (C6 position)
Target Application mTOR Kinase Inhibitor (TORKi) Scaffold

Data sourced from authoritative chemical and safety repositories[1],[2].

Biological Context: Why We Handle With Care

Understanding the end-goal of a chemical synthesis reinforces the necessity for strict safety protocols. Derivatives of this purine scaffold are engineered to cross cell membranes and selectively bind to the ATP-binding pocket of mTOR kinases[1]. Accidental exposure poses a risk of unintended cellular disruption, specifically by inhibiting the phosphorylation of key signaling proteins (like AKT) and inducing G0/G1 phase cell cycle arrest[1].

Pathway Purine Methyl 9-methyl-9H- purine-6-carboxylate TORKi Novel TORKi (mTOR Inhibitor) Purine->TORKi Chemical Synthesis mTOR mTOR Kinase TORKi->mTOR Selective Inhibition AKT AKT / P70S6K Phosphorylation mTOR->AKT Blocks CellCycle G0/G1 Phase Arrest & Autophagy AKT->CellCycle Induces

Figure 1: Pharmacological pathway of mTOR inhibition via purine-based TORKi synthesis.

Accidental Release & Spill Management Protocol

In the event of an accidental spill, immediate containment is critical to prevent aerosolization of the active powder and subsequent inhalation (GHS Precautionary Statement P261)[2].

Step-by-Step Spill Response:

  • Evacuation & Ventilation: Evacuate non-essential personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[2].

  • PPE Donning: Responders must wear nitrile gloves, safety goggles, a lab coat, and a particulate respirator (N95 or higher)[2].

  • Inert Absorption: Cover the spilled powder with an inert absorbent material, strictly using dry sand or vermiculite [2].

    • Causality Check: Why sand instead of combustible paper towels? The electrophilic nature of the methyl ester group can lead to unintended side reactions if exposed to incompatible or reactive absorbents[1]. Inert sand neutralizes this risk.

  • Mechanical Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent dust explosions. Transfer the mixture to a closable, labeled salvage container[2].

  • Site Decontamination: Wash the spill site thoroughly with soap and plenty of water to remove any residual micro-particles, capturing the wash water as hazardous liquid waste[2].

Comprehensive Disposal Procedures

Because Methyl 9-methyl-9H-purine-6-carboxylate is a biologically active intermediate, it cannot be disposed of via standard municipal waste or drain systems (P501)[2].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Isolate purine-carboxylate waste from strong acids, bases, and oxidizing agents. Segregate liquid waste into halogenated or non-halogenated streams based on the specific reaction solvents used during your synthesis.

  • Solid Waste Containment: Collect all contaminated PPE, empty chemical vials, and spill-cleanup materials (sand/vermiculite) into high-density polyethylene (HDPE) solid waste bins[2].

  • Liquid Waste Containment: Store organic filtrates and solvent washes in dedicated, vented liquid waste carboys. Maintain at least 20% headspace to account for vapor expansion.

  • Regulatory Labeling: Affix GHS-compliant labels clearly identifying the contents as "Hazardous Organic Waste - Contains Purine Derivatives (Toxic/Irritant)".

  • High-Temperature Incineration: Transfer the sealed containers to a licensed hazardous waste facility for destruction[2].

    • Causality Check: Why high-temperature incineration? The robust nitrogenous purine ring resists standard environmental degradation. Incineration at temperatures exceeding 850°C ensures complete thermal destruction of the heterocyclic core and oxidizes the electrophilic ester, preventing environmental bioaccumulation.

Workflow Start Risk Assessment & PPE Donning Handling Chemical Handling (Fume Hood) Start->Handling Spill Accidental Spill Handling->Spill If compromised WasteGen Waste Generation Handling->WasteGen Normal Ops SpillControl Absorb with Sand/ Vermiculite Spill->SpillControl SolidWaste Solid Waste (Contaminated PPE/Sand) SpillControl->SolidWaste Segregation Waste Segregation WasteGen->Segregation Segregation->SolidWaste LiquidWaste Liquid Waste (Halogenated/Non-Halogenated) Segregation->LiquidWaste Disposal Licensed High-Temp Incineration SolidWaste->Disposal LiquidWaste->Disposal

Figure 2: End-to-end operational workflow for the safe handling and disposal of purine derivatives.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.